molecular formula C39H70N7O18P3S B15549576 13-hydroxyoctadecanoyl-CoA

13-hydroxyoctadecanoyl-CoA

货号: B15549576
分子量: 1050.0 g/mol
InChI 键: COTPZLDMVJEYEB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

13-hydroxyoctadecanoyl-CoA is a useful research compound. Its molecular formula is C39H70N7O18P3S and its molecular weight is 1050.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C39H70N7O18P3S

分子量

1050.0 g/mol

IUPAC 名称

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 13-hydroxyoctadecanethioate

InChI

InChI=1S/C39H70N7O18P3S/c1-4-5-13-16-27(47)17-14-11-9-7-6-8-10-12-15-18-30(49)68-22-21-41-29(48)19-20-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,47,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)

InChI 键

COTPZLDMVJEYEB-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

The Cellular Function of 13-Hydroxyoctadecanoyl-CoA: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

13-Hydroxyoctadecanoyl-CoA (13-HODE-CoA) is the activated form of 13-hydroxyoctadecadienoic acid (13-HODE), a prominent oxidized linoleic acid metabolite. While much of the scientific literature focuses on the signaling roles of free 13-HODE, the conversion to its coenzyme A (CoA) thioester is a critical step that dictates its metabolic fate within the cell. This technical guide provides a comprehensive overview of the cellular functions of 13-HODE-CoA, with a primary focus on its biosynthesis and subsequent degradation through peroxisomal β-oxidation. We will delve into the enzymatic processes, present available quantitative data, detail relevant experimental methodologies, and visualize the key pathways involved. Understanding the metabolism of 13-HODE-CoA is crucial for elucidating its role in various physiological and pathological conditions, including inflammation, cardiovascular disease, and cancer.

Introduction

Linoleic acid, an essential omega-6 fatty acid, is susceptible to oxidation, leading to the formation of a variety of bioactive metabolites known as oxidized linoleic acid metabolites (OXLAMs). Among these, 13-hydroxyoctadecadienoic acid (13-HODE) is one of the most abundant and well-studied. 13-HODE has been implicated in a range of cellular processes, acting as a signaling molecule that can modulate inflammation, cell proliferation, and adhesion. However, for 13-HODE to be metabolized through conventional fatty acid degradation pathways, it must first be "activated" by conversion to its coenzyme A thioester, this compound. This activation step is a key regulatory point, committing 13-HODE to metabolic processing and potentially terminating its direct signaling activities. This guide will explore the cellular journey of 13-HODE-CoA, from its formation to its ultimate breakdown.

Biosynthesis of this compound

The formation of 13-HODE-CoA from 13-HODE is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (LACS). These enzymes are responsible for the activation of fatty acids with chain lengths of 12 to 22 carbons.

The Role of Long-Chain Acyl-CoA Synthetases (LACS)

LACS enzymes catalyze a two-step reaction to form the acyl-CoA thioester:

  • Adenylation: The fatty acid carboxylate group attacks the α-phosphate of ATP to form an acyl-AMP intermediate and pyrophosphate (PPi).

  • Thioesterification: The thiol group of coenzyme A attacks the acyl-AMP intermediate, forming the acyl-CoA and releasing AMP.

While the specific LACS isoform(s) with the highest affinity for 13-HODE have not been definitively identified, it is understood that LACS enzymes exhibit broad substrate specificity and are capable of activating various modified fatty acids, including hydroxylated forms. The subcellular localization of different LACS isoforms (e.g., endoplasmic reticulum, outer mitochondrial membrane, peroxisomal membrane) likely plays a role in directing the newly synthesized 13-HODE-CoA to its subsequent metabolic pathway.

cluster_0 Activation of 13-HODE 13-HODE 13-HODE LACS LACS 13-HODE->LACS Substrate 13-HODE-CoA 13-HODE-CoA LACS->13-HODE-CoA Product AMP_PPi AMP + PPi LACS->AMP_PPi Byproducts ATP ATP ATP->LACS CoA-SH CoA-SH CoA-SH->LACS

Figure 1: Activation of 13-HODE to 13-HODE-CoA by Long-Chain Acyl-CoA Synthetase (LACS).

Metabolism of this compound via Peroxisomal β-Oxidation

Once formed, 13-HODE-CoA is primarily metabolized through the peroxisomal β-oxidation pathway. Peroxisomes are organelles that specialize in the catabolism of very long-chain fatty acids, branched-chain fatty acids, and other lipid molecules that are poor substrates for mitochondrial β-oxidation. The presence of a hydroxyl group on the fatty acyl chain makes 13-HODE-CoA a suitable substrate for this pathway.

The peroxisomal β-oxidation of 13-HODE-CoA results in the sequential removal of two-carbon units (as acetyl-CoA) from the carboxyl end of the molecule, leading to chain-shortened hydroxy fatty acids. Studies have identified metabolites such as 11-hydroxyhexadecadienoic acid, 9-hydroxytetradecadienoic acid, and 7-hydroxydodecadienoic acid as products of this process, confirming that peroxisomal β-oxidation is a major route for 13-HODE catabolism.

The enzymatic steps of peroxisomal β-oxidation are as follows:

  • Oxidation: Acyl-CoA oxidase introduces a double bond between the α and β carbons, producing H₂O₂ in the process.

  • Hydration and Dehydrogenation: A bifunctional or multifunctional enzyme (MFP) with both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities catalyzes the next two steps. The hydratase adds a water molecule across the double bond, and the dehydrogenase oxidizes the resulting hydroxyl group.

  • Thiolytic Cleavage: A peroxisomal thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a chain-shortened acyl-CoA.

This cycle repeats until the fatty acyl chain is sufficiently shortened, at which point it can be transported to the mitochondria for complete oxidation.

cluster_1 Peroxisomal β-Oxidation of 13-HODE-CoA 13-HODE_CoA This compound Acyl_CoA_Oxidase Acyl_CoA_Oxidase 13-HODE_CoA->Acyl_CoA_Oxidase Enoyl_CoA Δ²,¹³-Hydroxy-enoyl-CoA Acyl_CoA_Oxidase->Enoyl_CoA MFP Multifunctional Protein (MFP) Enoyl_CoA->MFP Ketoacyl_CoA 3-Keto-13-hydroxyacyl-CoA MFP->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Chain_Shortened Chain-Shortened Hydroxyacyl-CoA (e.g., 11-OH-16:2-CoA) Thiolase->Chain_Shortened Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Figure 2: Peroxisomal β-oxidation pathway for this compound.

Signaling Roles and Cellular Effects

While the primary function of 13-HODE-CoA appears to be its entry into metabolic degradation, the potential for direct signaling roles cannot be entirely dismissed. Fatty acyl-CoAs, in general, are known to be allosteric regulators of various enzymes and can influence the activity of transcription factors.

Indirect Effects on Signaling

The conversion of 13-HODE to 13-HODE-CoA can indirectly regulate signaling pathways by reducing the intracellular concentration of free 13-HODE. 13-HODE is a known agonist for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in lipid metabolism and inflammation. By channeling 13-HODE into a metabolic pathway, the cell can effectively terminate its PPARγ-mediated signaling.

Potential Direct Roles

Although less explored, 13-HODE-CoA itself may have direct biological activities. For instance, it could be a substrate for the synthesis of more complex lipids, incorporating the hydroxylated fatty acyl chain into phospholipids (B1166683) or triglycerides. This could alter membrane properties or serve as a storage form of this oxidized fatty acid. Further research is needed to elucidate any direct signaling or regulatory functions of 13-HODE-CoA.

cluster_2 Signaling Implications of 13-HODE-CoA Formation 13-HODE 13-HODE PPARg PPARγ 13-HODE->PPARg Activates LACS LACS 13-HODE->LACS Converted to Gene_Expression Gene Expression (Lipid Metabolism, Inflammation) PPARg->Gene_Expression LACS->PPARg Reduces free 13-HODE, terminating signal 13-HODE-CoA 13-HODE-CoA LACS->13-HODE-CoA Peroxisomal_Oxidation Peroxisomal β-Oxidation 13-HODE-CoA->Peroxisomal_Oxidation Metabolized via

Figure 3: The formation of 13-HODE-CoA can terminate 13-HODE signaling through PPARγ.

Quantitative Data

Quantitative data on the cellular concentrations and enzymatic kinetics of 13-HODE-CoA are limited. However, studies on its precursor, 13-HODE, provide some context for its physiological relevance.

ParameterFindingSpecies/SystemReference
13-HODE Plasma Levels 3.1-fold increase immediately post-75-km cyclingHuman[1]
13-HODE Plasma Levels 1.7-fold increase 1.5 hours post-75-km cyclingHuman[1]
13-HODE Inhibition of Triacylglycerol Secretion Significantly less triacylglycerol secreted from CaCo-2 cells incubated with 13-HODE compared to linoleic acid.Human (CaCo-2 cells)[2][3]
13-HODE Inhibition of ApoB Secretion Less newly synthesized apoB and apoB mass secreted from CaCo-2 cells incubated with 13-HODE.Human (CaCo-2 cells)[2][3]

Experimental Protocols

Measurement of Long-Chain Acyl-CoA Synthetase Activity

This protocol describes a general method for measuring LACS activity using a radiolabeled fatty acid substrate, which can be adapted for 13-HODE.

Objective: To determine the rate of conversion of a radiolabeled long-chain fatty acid to its corresponding acyl-CoA.

Materials:

  • Cell lysate or purified LACS enzyme

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • ATP

  • Coenzyme A

  • MgCl₂

  • Dithiothreitol (DTT)

  • Radiolabeled fatty acid (e.g., [¹⁴C]13-HODE) complexed to fatty acid-free bovine serum albumin (BSA)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, CoA, MgCl₂, and DTT.

  • Initiate the reaction by adding the cell lysate or purified enzyme and the radiolabeled fatty acid-BSA complex.

  • Incubate the reaction at 37°C for a specified time.

  • Stop the reaction by adding a solution that will precipitate the protein and partition the unreacted fatty acid from the acyl-CoA product (e.g., a mixture of isopropanol, heptane, and sulfuric acid).

  • Vortex and centrifuge the samples to separate the phases.

  • The aqueous phase, containing the radiolabeled acyl-CoA, is collected.

  • The amount of radioactivity in the aqueous phase is quantified by liquid scintillation counting.

  • Enzyme activity is calculated based on the amount of radiolabeled acyl-CoA formed per unit time per amount of protein.

Quantification of Peroxisomal β-Oxidation of 13-HODE

This protocol outlines a general approach to measure the peroxisomal β-oxidation of 13-HODE in cultured cells.

Objective: To quantify the chain-shortened metabolites of 13-HODE produced by peroxisomal β-oxidation.

Materials:

  • Cultured cells (e.g., fibroblasts, hepatocytes)

  • Cell culture medium

  • 13-HODE (can be isotopically labeled, e.g., with ¹³C or ²H, for mass spectrometry-based detection)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Solid-phase extraction (SPE) cartridges for lipid class separation

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

  • Incubate cultured cells with 13-HODE for various time points.

  • After incubation, wash the cells and extract the total lipids using a suitable solvent system (e.g., Bligh-Dyer or Folch extraction).

  • Separate the lipid classes using SPE. The fraction containing free fatty acids and their metabolites is collected.

  • Analyze the collected fraction by HPLC-MS/MS to identify and quantify 13-HODE and its chain-shortened metabolites (e.g., 11-hydroxyhexadecadienoic acid, 9-hydroxytetradecadienoic acid).

  • The rate of peroxisomal β-oxidation can be determined by the rate of appearance of the chain-shortened products.

Conclusion and Future Directions

This compound is a key intermediate in the cellular metabolism of 13-HODE. Its formation by long-chain acyl-CoA synthetases directs 13-HODE away from direct signaling roles and towards catabolism via peroxisomal β-oxidation. This process is essential for the removal and inactivation of this bioactive lipid mediator.

While the general pathway for 13-HODE-CoA metabolism is understood, several areas require further investigation:

  • Identification of specific LACS isoforms: Determining which LACS enzymes are primarily responsible for the activation of 13-HODE in different cell types will provide greater insight into the regulation of its metabolism.

  • Quantitative kinetic studies: Measuring the kinetic parameters of the peroxisomal β-oxidation enzymes with 13-HODE-CoA as a substrate will allow for a more detailed understanding of the efficiency of this pathway.

  • Exploration of direct signaling roles: Further research is needed to determine if 13-HODE-CoA has any direct biological activities, such as allosteric regulation of enzymes or incorporation into complex lipids.

  • Therapeutic implications: Given the involvement of 13-HODE in various diseases, understanding the regulation of its metabolic deactivation via 13-HODE-CoA formation and peroxisomal β-oxidation may reveal novel therapeutic targets for modulating the levels of this potent signaling molecule.

A deeper understanding of the cellular functions of this compound will be critical for developing strategies to manipulate the levels of 13-HODE and other OXLAMs in the context of human health and disease.

References

The Inferred Discovery and Metabolic Significance of 13-Hydroxyoctadecanoyl-CoA in Mammalian Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the scientific basis for the presence of 13-hydroxyoctadecanoyl-CoA in mammalian tissues. While a singular "discovery" paper for this specific long-chain acyl-CoA is not prominent in the scientific literature, its existence is strongly inferred from the well-documented metabolism of its precursor, 13-hydroxyoctadecadienoic acid (13-HODE), and the fundamental principles of fatty acid activation. This document provides an in-depth overview of the metabolic pathways leading to the formation of this compound, its potential roles in cellular signaling, and the experimental methodologies required for its detection and quantification.

Introduction: An Inferred Discovery

The presence of this compound in mammalian tissues is a logical and necessary intermediate in the metabolism of 13-HODE, a major oxidized metabolite of linoleic acid. The conversion of free fatty acids into their coenzyme A (CoA) esters is a prerequisite for their participation in most metabolic pathways, including esterification into complex lipids and degradation via β-oxidation. Therefore, the discovery of 13-HODE and its subsequent metabolic fates in mammalian systems implicitly necessitates the transient formation of this compound.

13-HODE is produced through the action of lipoxygenase and cyclooxygenase enzymes and has been shown to possess a range of biological activities, from modulating inflammatory responses to influencing cell adhesion.[1] Its incorporation into cellular lipids and subsequent metabolic breakdown are key processes that regulate its intracellular concentration and signaling functions.[2][3]

Metabolic Pathways

The formation and subsequent metabolism of this compound are central to the biological activity of its parent fatty acid, 13-HODE.

Synthesis of this compound

The synthesis of this compound from 13-HODE is catalyzed by long-chain acyl-CoA synthetases (ACSLs). This activation step is essential for its subsequent metabolic processing.

Synthesis_of_13_Hydroxyoctadecanoyl_CoA 13-HODE 13-HODE ACSL ACSL 13-HODE->ACSL ATP ATP ATP->ACSL CoA CoA CoA->ACSL This compound This compound ACSL->this compound AMP + PPi AMP + PPi ACSL->AMP + PPi

Activation of 13-HODE to its CoA ester.
Metabolic Fates of this compound

Once formed, this compound can enter several metabolic pathways:

  • Esterification: It can be incorporated into various lipid species, such as phospholipids (B1166683) and triglycerides, which can alter membrane properties and serve as a storage form.

  • β-Oxidation: It can be transported into peroxisomes for degradation via β-oxidation, a process that shortens the fatty acid chain and contributes to the regulation of its intracellular levels.[2]

  • Further Metabolism: The CoA-activated form is a substrate for other enzymes, such as dehydrogenases, which can further modify the molecule.[4]

Metabolic_Fates This compound This compound Esterification Esterification This compound->Esterification Beta_Oxidation Beta_Oxidation This compound->Beta_Oxidation Further_Metabolism Further_Metabolism This compound->Further_Metabolism Phospholipids Phospholipids Esterification->Phospholipids Triglycerides Triglycerides Esterification->Triglycerides Chain-shortened_Acyl_CoAs Chain-shortened_Acyl_CoAs Beta_Oxidation->Chain-shortened_Acyl_CoAs Metabolic_Products Metabolic_Products Further_Metabolism->Metabolic_Products

Potential metabolic fates of this compound.

Quantitative Data

Direct quantitative data for this compound in mammalian tissues is scarce. However, data on total long-chain acyl-CoA pools and the precursor, 13-HODE, provide a valuable context for its expected abundance.

Table 1: Total Long-Chain Acyl-CoA Content in Mammalian Tissues

TissueSpeciesTotal Acyl-CoA Content (nmol/g wet weight)Reference
LiverRat83 ± 11[5]
HeartHamster61 ± 9[5]

Table 2: Representative Concentrations of 13-HODE in Biological Samples

Sample TypeConditionConcentration RangeReference
Human PlasmaNormal100 - 500 ng/mLN/A
Rat Liver HomogenateBasalVaries with dietN/A
Caco-2 CellsIncubated with Linoleic AcidTime and dose-dependent[3]

Note: Specific concentrations of 13-HODE can vary significantly based on diet, physiological state, and the specific analytical methods used. The values presented are for illustrative purposes.

Experimental Protocols

The detection and quantification of this compound require sensitive and specific analytical techniques, adapted from established methods for long-chain acyl-CoA analysis.

Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from a method for the isolation of long-chain acyl-CoA from mammalian tissues.[5]

  • Homogenization: Homogenize frozen tissue in a chloroform/methanol (2:1, v/v) solution.

  • Phase Separation: Add a solution of 0.88% KCl to the homogenate to induce phase separation.

  • Isolation of Acyl-CoAs: The aqueous upper phase, containing the acyl-CoA esters, is carefully collected.

  • Solid-Phase Extraction: Further purify the acyl-CoA fraction using a C18 solid-phase extraction column.

  • Elution: Elute the purified acyl-CoAs with an appropriate solvent (e.g., methanol).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for analysis.

Extraction_Workflow Tissue_Homogenization Tissue_Homogenization Phase_Separation Phase_Separation Tissue_Homogenization->Phase_Separation Aqueous_Phase_Collection Aqueous_Phase_Collection Phase_Separation->Aqueous_Phase_Collection Solid_Phase_Extraction Solid_Phase_Extraction Aqueous_Phase_Collection->Solid_Phase_Extraction Elution Elution Solid_Phase_Extraction->Elution Drying_and_Reconstitution Drying_and_Reconstitution Elution->Drying_and_Reconstitution Analysis Analysis Drying_and_Reconstitution->Analysis

References

The Role of 13-Hydroxyoctadecanoyl-CoA in Lipid Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lipid metabolism has emerged as a critical regulator of complex cellular signaling networks, extending far beyond its canonical role in energy storage and membrane structure. Oxidized derivatives of polyunsaturated fatty acids, in particular, are now recognized as potent signaling molecules. This technical guide focuses on 13-hydroxyoctadecanoyl-CoA (13-HOD-CoA), the activated thioester of the linoleic acid metabolite 13-hydroxyoctadecadienoic acid (13-HODE). We delve into its biosynthesis, metabolism, and its putative role as a high-affinity ligand for Peroxisome Proliferator-Activated Receptors (PPARs), key nuclear receptors governing lipid homeostasis, inflammation, and cellular differentiation. This document synthesizes current knowledge, presents available quantitative data, outlines detailed experimental methodologies for its study, and provides visual diagrams of its associated pathways and workflows.

Introduction to 13-HOD-CoA

13-hydroxyoctadecadienoic acid (13-HODE) is a well-characterized oxidized linoleic acid metabolite, or oxylipin, generated by the enzymatic action of lipoxygenases and cyclooxygenases.[1] Once synthesized, 13-HODE can be rapidly activated within the cell by esterification to Coenzyme A (CoA), forming this compound (13-HOD-CoA). This activation is a critical step, as acyl-CoA thioesters, not free fatty acids, are the direct substrates for most lipid metabolic pathways, including β-oxidation and incorporation into complex lipids.[2]

Increasingly, evidence suggests that this activation is also pivotal for signaling functions. While many studies have focused on the free acid (13-HODE) as a signaling molecule, research on other fatty acids has revealed that their CoA esters can be the true high-affinity ligands for nuclear receptors like PPARs.[3][4] This guide explores the hypothesis that 13-HOD-CoA, rather than 13-HODE, is a primary endogenous ligand that directly modulates PPAR activity, thereby influencing gene transcription related to lipid metabolism and cellular response.

Biosynthesis and Metabolism

The formation of 13-HOD-CoA is a multi-step process beginning with the oxidation of linoleic acid.

  • Oxidation of Linoleic Acid: Enzymes such as 15-lipoxygenase-1 (ALOX15) or Cyclooxygenase-2 (COX-2) catalyze the conversion of linoleic acid into 13(S)-hydroperoxyoctadecadienoic acid (13-HPODE).[1][5]

  • Reduction to 13-HODE: Cellular peroxidases rapidly reduce 13-HPODE to the more stable hydroxy derivative, 13(S)-HODE.[1]

  • Activation to 13-HOD-CoA: Long-chain acyl-CoA synthetases (ACSLs) catalyze the ATP-dependent esterification of 13-HODE to Coenzyme A, yielding 13-HOD-CoA.[2][6] This "activates" the molecule for downstream processes.

Once formed, 13-HOD-CoA can be metabolized through peroxisomal β-oxidation, which involves sequential shortening of the fatty acid chain.[7][8] This process leads to the formation of shorter-chain hydroxy fatty acids, such as 11-hydroxyhexadecadienoic acid and 9-hydroxytetradecadienoic acid, effectively serving as a mechanism for signal termination and clearance.[7][8] Additionally, 13-HODE can be dehydrogenated to 13-oxo-octadecadienoic acid (13-oxo-ODE), which is also a known PPARγ ligand.[9]

Biosynthesis_and_Metabolism_of_13_HOD_CoA Linoleic_Acid Linoleic Acid HPODE 13(S)-HPODE Linoleic_Acid->HPODE 15-LOX-1 COX-2 HODE 13(S)-HODE HPODE->HODE Peroxidases HOD_CoA 13(S)-HOD-CoA HODE->HOD_CoA ACSL (ATP, CoA) Oxo_ODE 13-Oxo-ODE HODE->Oxo_ODE 13-HODE Dehydrogenase Beta_Ox Peroxisomal β-Oxidation HOD_CoA->Beta_Ox Metabolism Metabolites Chain-Shortened Metabolites Beta_Ox->Metabolites

Caption: Biosynthesis and metabolism pathway of 13-HOD-CoA.

Role in Lipid Signaling Pathways: PPAR Activation

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors (isoforms α, β/δ, and γ) that act as transcription factors to regulate genes involved in lipid and glucose metabolism, inflammation, and cell proliferation.[6][9] They form heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.

While the free acid 13-S-HODE has been shown to bind directly to PPARδ and PPARγ, a compelling body of evidence on other fatty acids suggests that their CoA thioesters are the more potent, high-affinity ligands.[3][10][11] Studies on PPARα show that long-chain fatty acyl-CoAs bind with nanomolar affinity, orders of magnitude stronger than their corresponding free fatty acids.[3] This suggests that the conversion of 13-HODE to 13-HOD-CoA is a critical step for high-affinity binding and robust activation or modulation of PPARs within the nucleus. The free cytosolic concentration of acyl-CoAs is tightly regulated and estimated to be in the low nanomolar range, which aligns with the high binding affinities observed for acyl-CoAs to PPARs.[3][12]

Interestingly, some studies indicate a dual role for acyl-CoAs, where they can also compete with other agonists and inhibit the recruitment of co-activator proteins, suggesting a complex regulatory mechanism.

PPAR_Signaling_Pathway cluster_nucleus Nucleus HOD_CoA 13-HOD-CoA (Putative Ligand) PPAR PPAR HOD_CoA->PPAR Binds & Activates Complex PPAR-RXR Heterodimer PPAR->Complex Heterodimerizes RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds Transcription Target Gene Transcription PPRE->Transcription Regulates Response Metabolic & Cellular Responses Transcription->Response

Caption: Proposed signaling pathway of 13-HOD-CoA via PPARs.

Quantitative Data

Table 1: Binding Affinities of 13-S-HODE and Related Acyl-CoAs to PPARs

Ligand Receptor Affinity Constant (Ki / Kd) Method
13-S-HODE PPARδ 10.8 µM (Ki) Scintillation Proximity Assay[10]
9-HODE / 13-HODE PPARγ 10 - 20 µM (Kd) Radioligand Binding[11]
Oleoyl-CoA (C18:1) PPARα ~1 nM (Kd) Fluorescence Displacement[3]
Palmitoyl-CoA (C16:0) PPARα ~13 nM (Kd) Fluorescence Displacement[3]

| Lignoceroyl-CoA (C24:0) | PPARα | ~3 nM (Kd) | Fluorescence Displacement[4] |

This table highlights the high-affinity binding of representative long-chain acyl-CoAs to PPARα, suggesting a similar high affinity may exist for 13-HOD-CoA.

Table 2: Enzyme Kinetic Data (Illustrative)

Enzyme Substrate Km Vmax Source Organism
Long-Chain Acyl-CoA Synthetase (Generic) Long-Chain Fatty Acids 0.2 - 5 µM Not Specified Various

| 13-HODE Dehydrogenase | 13-HODE | ~15 µM | Not Specified | Rat Colon |

Note: Specific kinetic parameters for the activation of 13-HODE by a specific ACSL isoform are a key area for future investigation.

Experimental Protocols

Quantification of 13-HOD-CoA by LC-MS/MS

This protocol provides a generalized method for the sensitive and specific quantification of 13-HOD-CoA from biological samples.

1. Sample Preparation & Extraction:

  • Quenching: Immediately quench metabolic activity by adding ice-cold 10% (w/v) trichloroacetic acid (TCA) or acetonitrile (B52724) to the cell pellet or tissue homogenate.

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled acyl-CoA) to the sample to correct for extraction efficiency and matrix effects.

  • Lysis: Disrupt cells/tissue by sonication or homogenization on ice.

  • Protein Precipitation: Centrifuge at high speed (e.g., 17,000 x g) at 4°C to pellet precipitated proteins.

  • Solid-Phase Extraction (SPE) (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol (B129727), then equilibrate with water.

    • Load the supernatant from the previous step.

    • Wash with a low-percentage organic solvent (e.g., 5% methanol in water) to remove polar impurities.

    • Elute acyl-CoAs with a high-percentage organic solvent (e.g., acetonitrile or methanol).

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid.

  • Mobile Phase B: 95:5 (v/v) Acetonitrile:Water with 5 mM ammonium acetate or 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at a low percentage of B (e.g., 2%), ramp up to a high percentage (e.g., 95-100%) to elute the analyte, hold for a wash step, and then re-equilibrate at initial conditions.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).

  • MRM Transitions:

    • Precursor Ion (Q1): The mass-to-charge ratio (m/z) of the protonated 13-HOD-CoA molecule.

    • Product Ion (Q3): A characteristic fragment ion. For acyl-CoAs, a common and specific fragmentation is the neutral loss of the phosphopantetheine-adenosine diphosphate (B83284) portion, resulting in a product ion corresponding to the acylium ion or a related fragment.

  • Data Analysis: Quantify the analyte by comparing the peak area ratio of the endogenous 13-HOD-CoA to the stable isotope-labeled internal standard against a standard curve.

LC_MS_Workflow Start Biological Sample (Cells/Tissue) Quench Quench Metabolism & Add Internal Std. Start->Quench Extract Solid Phase Extraction (SPE) Quench->Extract LC Liquid Chromatography (C18 Separation) Extract->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant

References

Potential Enzymatic Regulators of 13-Hydroxyoctadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known and potential enzymatic regulators of 13-hydroxyoctadecanoyl-CoA, a critical intermediate in the metabolism of oxidized fatty acids. Understanding the synthesis, degradation, and modification of this molecule is paramount for research into inflammatory processes, metabolic disorders, and the development of novel therapeutics. This document summarizes key enzymatic players, presents their quantitative data, details relevant experimental protocols, and visualizes the associated metabolic and signaling pathways.

Introduction to this compound Metabolism

This compound is the coenzyme A (CoA) thioester of 13-hydroxyoctadecanoic acid (13-HODE), a major oxidized metabolite of linoleic acid. The conversion of 13-HODE to its CoA derivative is a crucial activation step, priming it for entry into various metabolic pathways, including chain shortening via β-oxidation and potential modification by other enzyme systems. The regulation of this compound levels is therefore a key control point in the biological activity of oxidized linoleic acid metabolites (OXLAMs).

Enzymatic Synthesis of this compound

The formation of this compound is a two-step process involving the initial oxidation of linoleic acid to 13-HODE, followed by its activation to the corresponding acyl-CoA.

Synthesis of the Precursor: 13-Hydroxyoctadecadienoic Acid (13-HODE)

Several enzymatic pathways contribute to the synthesis of 13-HODE from linoleic acid:

  • Cyclooxygenases (COX-1 and COX-2): These enzymes can metabolize linoleic acid to 13-HODE.

  • 15-Lipoxygenase-1 (15-LOX-1 or ALOX15): This is a major enzyme responsible for the stereospecific conversion of linoleic acid to 13(S)-HODE.

  • Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes can also produce 13-HODE from linoleic acid.[1]

Activation to this compound: Long-Chain Acyl-CoA Synthetases (LACS)

The activation of 13-hydroxyoctadecanoic acid to this compound is catalyzed by long-chain acyl-CoA synthetases (LACS).[2] While a specific LACS with a high affinity for 13-hydroxyoctadecanoic acid has not been definitively identified, it is known that some LACS isoforms exhibit broad substrate specificity and can activate various fatty acid derivatives, including hydroxylated fatty acids.

Table 1: General Kinetic Parameters of Long-Chain Acyl-CoA Synthetases

Enzyme FamilyGeneral SubstratesTypical Km for Fatty Acids
Long-Chain Acyl-CoA Synthetase (LACS)C12-C20 Fatty Acids1-10 µM

Enzymatic Degradation and Modification of this compound

Once formed, this compound can be further metabolized by several enzyme systems, primarily through dehydrogenation and the β-oxidation pathway.

Dehydrogenation to 13-Oxooctadecanoyl-CoA

A key regulatory step in the catabolism of this compound is its oxidation to 13-oxooctadecanoyl-CoA. This reaction is likely catalyzed by a dehydrogenase that acts on the CoA-esterified substrate. A well-characterized NAD+-dependent 13-hydroxyoctadecadienoic acid (13-HODE) dehydrogenase has been identified in rat liver and colon mucosa, and it is highly probable that this enzyme or a similar one utilizes this compound as a substrate.[3][4]

Table 2: Kinetic Parameters of Partially Purified Rat Liver 13-HODE Dehydrogenase [3]

SubstrateKm (µM)Vmax (nmol/min/mg)Relative Activity (%)
13-HODE6.35.7100
9-HODE--53
15-HETE--64
β-Oxidation of this compound

Following its potential conversion to an unsaturated or keto-acyl-CoA, this compound can enter the mitochondrial or peroxisomal β-oxidation spiral for chain shortening.[1][5] This process involves a cycle of four enzymatic reactions:

  • Dehydrogenation by an acyl-CoA dehydrogenase.

  • Hydration by an enoyl-CoA hydratase.[6]

  • Dehydrogenation by a hydroxyacyl-CoA dehydrogenase.

  • Thiolytic cleavage by a thiolase.

The presence of the hydroxyl group at the C13 position may necessitate the action of auxiliary enzymes to facilitate its complete degradation.

Modification by Cytochrome P450 Enzymes

Cytochrome P450 enzymes, particularly those from the CYP4A and CYP4F families, are known to be involved in the ω-hydroxylation of fatty acids.[7] It is plausible that these enzymes could further hydroxylate this compound, leading to the formation of dihydroxy or other modified fatty acyl-CoA species.

Signaling Pathways

While the direct signaling roles of this compound are still under investigation, its precursor, 13-HODE, is a known signaling molecule. Long-chain acyl-CoA esters in general are also recognized as important signaling molecules.[8]

  • PPARγ Activation: 13-HODE is an agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.[1][9]

  • GPR132 Activation: 13(S)-HODE can stimulate the G protein-coupled receptor 132 (GPR132), also known as G2A.[1]

The conversion of 13-HODE to its CoA ester may modulate its availability for receptor binding or channel it towards metabolic pathways, thereby indirectly influencing these signaling events.

Experimental Protocols

Assay for Long-Chain Acyl-CoA Synthetase (LACS) Activity

This protocol is adapted from a radiometric assay for LACS activity.[10]

Materials:

  • Radiolabeled 13-hydroxyoctadecanoic acid (e.g., [3H] or [14C]-labeled)

  • Coenzyme A (CoA)

  • ATP

  • MgCl2

  • Bovine serum albumin (BSA), fatty acid-free

  • Triton X-100

  • Enzyme source (e.g., cell lysate, purified enzyme)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Quenching solution (e.g., isopropanol/heptane/water)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, ATP, CoA, MgCl2, and BSA.

  • Add the radiolabeled 13-hydroxyoctadecanoic acid substrate.

  • Initiate the reaction by adding the enzyme source.

  • Incubate at the optimal temperature for a defined period.

  • Stop the reaction by adding the quenching solution.

  • Separate the aqueous and organic phases by centrifugation. The radiolabeled this compound will partition into the aqueous phase.

  • Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.

  • Calculate the enzyme activity based on the amount of radiolabeled product formed over time.

Assay for 13-HODE Dehydrogenase Activity

This protocol is based on the spectrophotometric measurement of NADH formation.

Materials:

  • This compound (or 13-HODE as substrate)

  • NAD+

  • Enzyme source (e.g., purified enzyme, tissue homogenate)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer and NAD+.

  • Add the substrate, this compound.

  • Initiate the reaction by adding the enzyme source.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

HPLC Analysis of this compound and its Metabolites

This method allows for the separation and quantification of this compound and related compounds.[11]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer.

  • Reversed-phase C18 column.

Mobile Phase:

  • A gradient of acetonitrile (B52724) in water with a constant concentration of a modifying agent (e.g., 0.1% formic acid).

Procedure:

  • Extract the lipids from the sample using a suitable organic solvent (e.g., Folch extraction).

  • Reconstitute the dried lipid extract in the initial mobile phase.

  • Inject the sample onto the HPLC column.

  • Elute the compounds using a linear gradient of increasing acetonitrile concentration.

  • Detect the compounds by their absorbance at a characteristic wavelength (e.g., 235 nm for the conjugated diene system in 13-HODE) or by mass spectrometry.

  • Quantify the compounds by comparing their peak areas to those of known standards.

Visualizations of Pathways and Workflows

metabolic_pathway Linoleic Acid Linoleic Acid 13-HODE 13-HODE Linoleic Acid->13-HODE COX, 15-LOX, CYP450 This compound This compound 13-HODE->this compound LACS 13-Oxooctadecanoyl-CoA 13-Oxooctadecanoyl-CoA This compound->13-Oxooctadecanoyl-CoA 13-HODE Dehydrogenase Beta-Oxidation Products Beta-Oxidation Products 13-Oxooctadecanoyl-CoA->Beta-Oxidation Products

Caption: Metabolic pathway of this compound.

signaling_pathway 13-HODE 13-HODE This compound This compound 13-HODE->this compound LACS PPARg PPARg 13-HODE->PPARg activates GPR132 GPR132 13-HODE->GPR132 activates Metabolic Pathways Metabolic Pathways This compound->Metabolic Pathways Gene Expression Gene Expression PPARg->Gene Expression Intracellular Signaling Intracellular Signaling GPR132->Intracellular Signaling

Caption: Signaling roles of 13-HODE and its CoA ester.

experimental_workflow cluster_synthesis Synthesis & Activation cluster_analysis Degradation & Analysis Linoleic Acid Linoleic Acid 13-HODE 13-HODE Linoleic Acid->13-HODE Enzymatic Oxidation This compound This compound 13-HODE->this compound LACS Assay Metabolites Metabolites This compound->Metabolites Dehydrogenase Assay / Beta-Oxidation Quantification Quantification Metabolites->Quantification HPLC Analysis

Caption: Experimental workflow for studying this compound metabolism.

References

The intricate Dance of a Bioactive Lipid: 13-Hydroxyoctadecanoyl-CoA and its Engagement with Nuclear Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the multifaceted interactions between the bioactive lipid metabolite, 13-hydroxyoctadecanoyl-CoA (13-HODE-CoA), and its de-esterified counterpart, 13-hydroxyoctadecadienoic acid (13-HODE), with a critical class of intracellular sensors: the nuclear receptors. Primarily focusing on the Peroxisome Proliferator-Activated Receptors (PPARs) and the Hepatocyte Nuclear Factor 4α (HNF4α), this document elucidates the current understanding of these interactions, their downstream signaling consequences, and the experimental methodologies employed to investigate them. Quantitative data are systematically presented, and key signaling pathways and experimental workflows are visualized to provide a comprehensive resource for researchers in the fields of lipid metabolism, nuclear receptor signaling, and drug discovery.

Introduction: The Bioactive Lipid Landscape

Lipid molecules are not merely structural components of cell membranes or energy storage units; they are also dynamic signaling molecules that regulate a vast array of physiological and pathological processes. Among these, oxidized derivatives of linoleic acid, such as 13-hydroxyoctadecadienoic acid (13-HODE), have emerged as key players in inflammation, cell proliferation, and apoptosis. While much of the research has centered on the free acid form (13-HODE), its intracellular activation to the coenzyme A (CoA) thioester, this compound, is a critical metabolic step. This guide explores the nuanced interactions of both 13-HODE and its CoA ester with nuclear receptors, intracellular transcription factors that act as sensors for a variety of lipophilic molecules.

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

The PPARs are a family of nuclear receptors comprising three isotypes: PPARα, PPARδ (also known as PPARβ), and PPARγ. They are well-established regulators of lipid and glucose metabolism, cellular differentiation, and inflammation.

13(S)-HODE: A Ligand for PPARγ and PPARδ

The predominant enantiomer produced in biological systems, 13(S)-HODE, has been identified as a direct ligand for both PPARγ and PPARδ.

  • PPARγ Activation: 13(S)-HODE binds to the ligand-binding domain of PPARγ, inducing a conformational change that facilitates the recruitment of coactivator proteins and subsequent activation of target gene transcription.[1] This interaction is implicated in various cellular processes, including the differentiation of monocytes into macrophages and the induction of apoptosis in certain cancer cell lines.[2] The oxidized metabolite of 13-HODE, 13-oxo-octadecadienoic acid (13-oxo-ODE), is also a potent activator of PPARγ.[3][4]

  • PPARδ Interaction and Downregulation: 13-S-HODE also binds to PPAR-δ.[5][6] However, its effect on PPARδ activity appears to be context-dependent. In colorectal cancer cells, 13-S-HODE has been shown to decrease PPAR-δ activation and down-regulate its expression, leading to the induction of apoptosis.[5][6][7]

The Role of the CoA-Ester: A Potential Modulator

While 13-HODE is a direct agonist, the function of its CoA ester, this compound, in PPAR signaling is less clear. Studies on other fatty acyl-CoAs suggest that they can bind to PPARs but may act as antagonists by preventing the recruitment of coactivator proteins. This raises the intriguing possibility that the balance between the free acid and the CoA-esterified forms of 13-HODE could finely tune PPAR activity.

Quantitative Data on 13-HODE Interaction with PPARs
LigandReceptorInteraction TypeQuantitative ValueCell Type/SystemReference
13(S)-HODEPPARδReduction in Activation37% reduction at 6.75 µMDLD-1 colorectal cancer cells[6][7]
13(S)-HODEPPARδReduction in Activation66% reduction at 27 µMDLD-1 colorectal cancer cells[6][7]
13(S)-HODEPPARδReduction in Activation74% reduction at 54 µMDLD-1 colorectal cancer cells[6][7]
13(S)-HODE-Inhibition of Cell Growth (IC50)76.3 µMMCF-7 breast cancer cells[8]
13(S)-HODE-Inhibition of Cell Growth (IC50)80.23 µMMDA-MB-231 breast cancer cells[8]

Interaction with Hepatocyte Nuclear Factor 4α (HNF4α)

HNF4α is a master regulator of liver-specific gene expression, playing a crucial role in the metabolism of lipids, glucose, and drugs. It is unique among nuclear receptors as it is considered a "constitutive activator" that is often found pre-bound to its DNA response elements.

Fatty Acyl-CoAs as HNF4α Ligands

HNF4α has been shown to bind long-chain fatty acyl-CoA thioesters. This binding is thought to modulate its transcriptional activity. While direct binding data for this compound is not yet available, the established affinity of HNF4α for other fatty acyl-CoAs, such as palmitoyl-CoA, strongly suggests that this compound is also a likely ligand.

Quantitative Data on Fatty Acyl-CoA Interaction with HNF4α
LigandReceptorBinding Affinity (Kd)MethodReference
Palmitoyl-CoAHNF4α2.6 µMRadioligand binding assay[9]

Signaling Pathways

The interaction of 13-HODE and its CoA ester with nuclear receptors triggers downstream signaling cascades that impact various cellular functions.

PPARγ Signaling in Macrophages

Activation of PPARγ by 13-HODE in monocytes/macrophages leads to the upregulation of target genes such as CD36, a scavenger receptor for oxidized low-density lipoprotein (oxLDL), and Fatty Acid Binding Protein 4 (FABP4).[10][11] This pathway is crucial for lipid uptake and the differentiation of monocytes into macrophages.[11]

PPARg_Macrophage_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 13_HODE_ext 13(S)-HODE 13_HODE_cyt 13(S)-HODE 13_HODE_ext->13_HODE_cyt Transport PPARg_RXR PPARγ/RXR 13_HODE_cyt->PPARg_RXR Binds & Activates PPARg_RXR_nuc PPARγ/RXR PPARg_RXR->PPARg_RXR_nuc Translocation Coactivators_cyt Coactivators Coactivators_nuc Coactivators PPARg_RXR_nuc->Coactivators_nuc Recruits PPRE PPRE Coactivators_nuc->PPRE Binds to Target_Genes Target Genes (e.g., CD36, FABP4) PPRE->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Macrophage_Diff Macrophage Differentiation Proteins->Macrophage_Diff Promotes

PPARγ Signaling Pathway in Macrophages
PPARδ Signaling in Apoptosis

In colorectal cancer cells, 13-S-HODE has been shown to down-regulate PPARδ expression and activity, leading to the induction of apoptosis. This suggests a tumor-suppressive role for 13-S-HODE mediated through the inhibition of PPARδ signaling.[5][6][7]

PPARd_Apoptosis_Signaling 13_S_HODE 13(S)-HODE PPARd PPARδ 13_S_HODE->PPARd Binds to & Inhibits PPARd_Expression PPARδ Gene Expression 13_S_HODE->PPARd_Expression Downregulates Pro_Survival_Genes Pro-Survival Genes PPARd->Pro_Survival_Genes Activates Apoptosis Apoptosis PPARd->Apoptosis Induces Pro_Survival_Genes->Apoptosis Inhibits

PPARδ-Mediated Apoptosis Signaling
HNF4α Regulation of Fatty Acid Metabolism

HNF4α, potentially modulated by fatty acyl-CoAs like this compound, sits (B43327) at the top of a transcriptional hierarchy that controls the expression of numerous genes involved in fatty acid transport, β-oxidation, and ketogenesis.[12][13] It directly regulates the expression of other key metabolic regulators, including PPARα.

HNF4a_Metabolism_Signaling Fatty_Acyl_CoA 13-HODE-CoA (and other Fatty Acyl-CoAs) HNF4a HNF4α Fatty_Acyl_CoA->HNF4a Binds & Modulates HNF4a_Target_Genes HNF4α Target Genes HNF4a->HNF4a_Target_Genes Activates Transcription PPARa_Gene PPARα Gene HNF4a_Target_Genes->PPARa_Gene FA_Metabolism_Genes Fatty Acid Metabolism Genes (Transport, β-oxidation, Ketogenesis) HNF4a_Target_Genes->FA_Metabolism_Genes Metabolic_Regulation Regulation of Fatty Acid Metabolism PPARa_Gene->Metabolic_Regulation Regulates FA_Metabolism_Genes->Metabolic_Regulation Control

HNF4α Transcriptional Network

Experimental Protocols

Investigating the interaction of this compound and its derivatives with nuclear receptors requires a combination of biochemical and cell-based assays.

Ligand Binding Assays

These assays are designed to quantify the direct binding of a ligand to its receptor.

  • Radioligand Binding Assay: This classic method involves incubating a radiolabeled ligand (e.g., [3H]-13-HODE) with a source of the receptor (e.g., purified recombinant protein or nuclear extracts). The amount of bound radioactivity is measured after separating the bound from the unbound ligand.

  • Fluorescence-Based Assays: Modern techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used in a competitive binding format. A fluorescently labeled known ligand is displaced by the unlabeled test compound (13-HODE or its CoA ester), leading to a change in the FRET signal.

Luciferase Reporter Gene Assay

This cell-based assay is a workhorse for studying the transcriptional activity of nuclear receptors.

Principle: Cells are transiently transfected with two plasmids: an expression vector for the nuclear receptor of interest (e.g., PPARγ) and a reporter plasmid containing a luciferase gene downstream of a promoter with response elements for that receptor (e.g., PPREs). If the test compound activates the receptor, it will drive the expression of luciferase, which can be quantified by measuring the light produced upon addition of its substrate, luciferin. A co-transfected plasmid expressing Renilla luciferase is often used for normalization.

Workflow:

Luciferase_Assay_Workflow Start Start Cell_Culture 1. Culture suitable cells (e.g., HEK293T, COS-7) Start->Cell_Culture Transfection 2. Co-transfect with: - Nuclear Receptor Expression Plasmid - Luciferase Reporter Plasmid - Renilla Control Plasmid Cell_Culture->Transfection Incubation1 3. Incubate for 24-48 hours Transfection->Incubation1 Treatment 4. Treat cells with 13-HODE / 13-HODE-CoA Incubation1->Treatment Incubation2 5. Incubate for 18-24 hours Treatment->Incubation2 Cell_Lysis 6. Lyse cells Incubation2->Cell_Lysis Luminometry 7. Measure Firefly and Renilla luciferase activity Cell_Lysis->Luminometry Data_Analysis 8. Normalize Firefly to Renilla and calculate fold activation Luminometry->Data_Analysis End End Data_Analysis->End

Luciferase Reporter Assay Workflow
Coactivator Recruitment Assay (TR-FRET)

This assay measures the ability of a ligand to promote the interaction between a nuclear receptor and a coactivator peptide.

Principle: The assay typically uses a GST-tagged nuclear receptor ligand-binding domain (LBD) and a fluorescently labeled coactivator peptide containing an LXXLL motif. A terbium-labeled anti-GST antibody serves as the FRET donor, and the fluorescent label on the peptide is the acceptor. Ligand binding to the LBD induces a conformational change that promotes the binding of the coactivator peptide, bringing the donor and acceptor into close proximity and resulting in a FRET signal.

Workflow:

TRFRET_Assay_Workflow Start Start Reagent_Prep 1. Prepare assay buffer and reagent solutions Start->Reagent_Prep Plate_Setup 2. Add to 384-well plate: - Test Compound (13-HODE / 13-HODE-CoA) - GST-tagged Nuclear Receptor LBD Reagent_Prep->Plate_Setup Incubation1 3. Incubate at room temperature Plate_Setup->Incubation1 Detection_Mix 4. Add detection mix: - Terbium-labeled anti-GST antibody - Fluorescently-labeled coactivator peptide Incubation1->Detection_Mix Incubation2 5. Incubate at room temperature (in dark) Detection_Mix->Incubation2 FRET_Measurement 6. Measure TR-FRET signal (Emission at 520 nm and 495 nm) Incubation2->FRET_Measurement Data_Analysis 7. Calculate emission ratio and determine EC50 FRET_Measurement->Data_Analysis End End Data_Analysis->End

TR-FRET Coactivator Recruitment Assay Workflow
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This powerful technique is used to identify the genome-wide binding sites of a transcription factor.

Principle: Cells are treated with the ligand of interest (e.g., 13-HODE) to activate the nuclear receptor. The protein-DNA complexes are then cross-linked, and the cells are lysed. The DNA is sheared, and an antibody specific to the nuclear receptor is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and sequenced. The resulting sequences are mapped to the genome to identify the binding sites of the nuclear receptor.

Conclusion and Future Directions

The interaction of this compound and its de-esterified form, 13-HODE, with nuclear receptors represents a fascinating and physiologically important area of research. While it is clear that 13(S)-HODE is a modulator of PPARγ and PPARδ activity, and that fatty acyl-CoAs can interact with HNF4α, several key questions remain. Future research should focus on:

  • Elucidating the precise role of this compound: Does it act as an agonist, antagonist, or a modulator of PPAR and HNF4α activity?

  • Determining specific binding affinities: Obtaining precise Kd and EC50 values for the interaction of 13-HODE and its CoA ester with their respective nuclear receptors is crucial for a quantitative understanding of these interactions.

  • Mapping the complete downstream signaling networks: A comprehensive understanding of the target genes and cellular pathways regulated by these interactions will provide deeper insights into their physiological and pathological roles.

  • Translational relevance: Investigating the therapeutic potential of targeting these pathways for diseases such as metabolic disorders, inflammatory diseases, and cancer is a promising avenue for future drug development.

This technical guide provides a solid foundation for researchers to explore the intricate world of this compound and its interactions with nuclear receptors, paving the way for new discoveries and therapeutic innovations.

References

Methodological & Application

Application Note: Quantification of 13-Hydroxyoctadecanoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 13-hydroxyoctadecanoyl-CoA (13-HODE-CoA) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 13-HODE-CoA is a critical intermediate in lipid metabolism, and its accurate quantification is essential for understanding various physiological and pathological processes. The protocol described herein provides a comprehensive workflow, including sample preparation, LC-MS/MS parameters, and data analysis, suitable for researchers in academia and the pharmaceutical industry.

Introduction

This compound (13-HODE-CoA) is the activated form of 13-hydroxyoctadecadienoic acid (13-HODE), a major bioactive lipid mediator derived from the enzymatic or non-enzymatic oxidation of linoleic acid. As a CoA thioester, 13-HODE-CoA is an important substrate for various metabolic enzymes and is involved in signaling pathways related to inflammation, oxidative stress, and energy metabolism. Given its low endogenous concentrations and potential instability, a highly sensitive and specific analytical method is required for its accurate quantification. LC-MS/MS offers the necessary selectivity and sensitivity for this purpose. This document provides a detailed protocol for the extraction and quantification of 13-HODE-CoA from biological samples.

Experimental Protocols

Sample Preparation

A critical step in the analysis of acyl-CoAs is the efficient extraction from the biological matrix while minimizing degradation.[1] The following protocol is a general guideline and may require optimization based on the specific sample type (e.g., cells, tissues).

Materials:

  • Ice-cold PBS (Phosphate Buffered Saline)

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v)[2]

  • Internal Standard (IS): Heptadecanoyl-CoA or a stable isotope-labeled 13-HODE-CoA (if available).

  • Centrifuge capable of 14,000 x g and 4°C.

Procedure:

  • Sample Collection: For cultured cells, wash the cell pellet with ice-cold PBS to remove any media components. For tissues, flash-freeze the sample in liquid nitrogen immediately after collection to quench metabolic activity.

  • Homogenization (for tissues): Homogenize the frozen tissue sample (typically 20-50 mg) in the pre-chilled extraction solvent.

  • Extraction: For cell pellets, add the ice-cold extraction solvent. For all samples, spike with the internal standard at a known concentration.

  • Vortexing/Sonication: Vortex the samples vigorously or sonicate to ensure thorough extraction.

  • Protein Precipitation: Incubate the samples on ice for 20 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.[2]

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are a starting point and should be optimized for the specific LC-MS/MS system being used.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile/Methanol (1:1, v/v) with 0.1% Formic Acid or 10 mM Ammonium Acetate
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then re-equilibrate. A typical gradient might be: 0-2 min 5% B, 2-15 min to 95% B, 15-17 min 95% B, 17.1-20 min 5% B.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL

Mass Spectrometry (MS) Conditions:

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) The [M+H]+ of 13-HODE-CoA (m/z to be determined based on the exact mass of the molecule).
Product Ion (Q3) A characteristic fragment ion. For acyl-CoAs, a neutral loss of 507 Da is common, corresponding to the loss of the phosphoadenosine diphosphate (B83284) moiety.[3][4]
Collision Energy To be optimized for the specific precursor-product ion transition.
Dwell Time 50-100 ms

Proposed MRM Transitions for 13-HODE-CoA:

AnalytePrecursor Ion (Q1) [M+H]+Product Ion (Q3)Notes
13-HODE-CoAm/z 1062.5m/z 555.5The precursor ion is the calculated mass of 13-HODE-CoA plus a proton. The product ion is based on the characteristic neutral loss of 507 Da.[3][4] A secondary transition could be monitored for confirmation.
Internal Standard (e.g., Heptadecanoyl-CoA)m/z 1020.6m/z 513.6The precursor and product ions for the internal standard should be determined and optimized in the same manner.
Note: The exact m/z values should be confirmed with a pure standard of 13-HODE-CoA.

Data Presentation

The quantitative data should be summarized in a clear and concise table. This allows for easy comparison of key validation parameters.

Table 1: Quantitative Performance of the LC-MS/MS Method for 13-HODE-CoA

ParameterResult
Linear Range e.g., 1 - 1000 ng/mL
Correlation Coefficient (r²) e.g., > 0.99
Limit of Detection (LOD) e.g., 0.5 ng/mL
Limit of Quantification (LOQ) e.g., 1 ng/mL
Intra-day Precision (%RSD) e.g., < 10%
Inter-day Precision (%RSD) e.g., < 15%
Recovery (%) e.g., 85 - 110%

Note: These are example values and must be determined experimentally during method validation.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (Cells/Tissues) Homogenization Homogenization (Tissues) SampleCollection->Homogenization Extraction Extraction with Solvent & IS SampleCollection->Extraction Homogenization->Extraction Centrifugation Protein Precipitation & Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration Quantification Quantification (Standard Curve) PeakIntegration->Quantification FinalResult Final Concentration of 13-HODE-CoA Quantification->FinalResult

Caption: Experimental workflow for the quantification of 13-HODE-CoA.

Signaling Pathway Context

signaling_pathway cluster_downstream Downstream Metabolic Fates LinoleicAcid Linoleic Acid Lipoxygenase Lipoxygenase / CYP450 LinoleicAcid->Lipoxygenase HODE_13 13-HODE Lipoxygenase->HODE_13 Acyl_CoA_Synthetase Acyl-CoA Synthetase HODE_13->Acyl_CoA_Synthetase HODE_CoA_13 13-HODE-CoA Acyl_CoA_Synthetase->HODE_CoA_13 BetaOxidation β-Oxidation HODE_CoA_13->BetaOxidation LipidSynthesis Incorporation into Complex Lipids HODE_CoA_13->LipidSynthesis Signaling Cellular Signaling HODE_CoA_13->Signaling

Caption: Metabolic activation of 13-HODE to 13-HODE-CoA.

References

Analytical Standards for 13-Hydroxyoctadecanoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

I. Introduction

13-Hydroxyoctadecanoyl-CoA (13-HO-CoA) is the activated thioester of 13-hydroxyoctadecanoic acid (13-HODE), a prominent oxidized linoleic acid metabolite. As a key intermediate in lipid metabolism, 13-HO-CoA is implicated in various physiological and pathological processes, including peroxisomal β-oxidation and the modulation of nuclear receptor signaling pathways such as the Peroxisome Proliferator-Activated Receptors (PPARs). The accurate quantification and functional characterization of 13-HO-CoA are therefore critical for advancing our understanding of its roles in metabolic disorders, inflammation, and cancer.

This document provides detailed application notes and protocols for the analytical standards of this compound, including its synthesis, characterization, and quantification in biological matrices. Furthermore, it outlines key signaling and metabolic pathways involving this important lipid metabolite.

II. Analytical Standard: this compound

An analytical standard is essential for the accurate identification and quantification of 13-HO-CoA in biological samples. Due to its limited commercial availability, a chemo-enzymatic synthesis approach is often required.

A. Physicochemical Properties
PropertyValue
Molecular Formula C₃₉H₇₀N₇O₁₈P₃S
Molecular Weight 1049.99 g/mol
Appearance White to off-white solid (predicted)
Solubility Soluble in aqueous buffers, methanol (B129727), and acetonitrile
Storage Store at -80°C in a desiccated environment to prevent hydrolysis and oxidation.
B. Synthesis of this compound Standard

The synthesis of the 13-HO-CoA standard can be achieved in a two-step process: first, the chemical or enzymatic synthesis of the precursor (S)-13-hydroxyoctadecanoic acid, followed by its enzymatic ligation to Coenzyme A.

Protocol: Enzymatic Synthesis of this compound

This protocol utilizes a long-chain acyl-CoA synthetase to catalyze the formation of the thioester bond between 13-hydroxyoctadecanoic acid and Coenzyme A.

Materials:

  • (S)-13-Hydroxyoctadecanoic acid

  • Coenzyme A, lithium salt

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Potassium phosphate (B84403) buffer, pH 7.5

  • Solid-phase extraction (SPE) C18 cartridges

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 10 mM ATP, 10 mM MgCl₂, 2 mM DTT, 1 mM Coenzyme A, and 0.5 mM (S)-13-hydroxyoctadecanoic acid.

  • Initiate the reaction by adding long-chain acyl-CoA synthetase to a final concentration of 0.1 mg/mL.

  • Incubate the reaction at 37°C for 2 to 4 hours, monitoring the formation of the product by LC-MS.

  • Purify the synthesized this compound using a C18 SPE cartridge.

    • Condition the cartridge with methanol, followed by water.

    • Load the reaction mixture.

    • Wash with water to remove salts and unreacted polar components.

    • Elute the 13-HO-CoA with a stepwise gradient of methanol in water.

  • Lyophilize the purified fractions to obtain the solid analytical standard.

  • Confirm the identity and purity of the standard using high-resolution mass spectrometry and ¹H-NMR.

III. Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound in complex biological samples.[1][2]

A. Experimental Protocol: Extraction and Quantification

Sample Preparation and Extraction:

  • Flash-freeze tissue or cell samples in liquid nitrogen immediately after collection to quench metabolic activity.

  • Homogenize approximately 50 mg of tissue or 1-5 million cells in 1 mL of ice-cold methanol containing a suitable internal standard (e.g., heptadecanoyl-CoA).

  • Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes at 4°C.

  • Induce phase separation by adding 500 µL of water and centrifuging at 14,000 x g for 10 minutes.

  • Collect the upper organic phase and the lower aqueous phase separately. The acyl-CoAs will primarily be in the aqueous phase.

  • Dry the aqueous phase under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

B. LC-MS/MS Method Parameters
ParameterRecommended Setting
LC Column C18 Reverse Phase (e.g., 2.1 x 150 mm, 1.7 µm)[3]
Mobile Phase A 15 mM Ammonium Hydroxide in Water[3]
Mobile Phase B 15 mM Ammonium Hydroxide in Acetonitrile[3]
Gradient 20% B to 65% B over 4 minutes[3]
Flow Rate 0.4 mL/min[3]
Column Temperature 45°C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 1050.4 (for [M+H]⁺ of this compound)
Product Ions (Q3) m/z 507.1 (adenosine diphosphate (B83284) fragment), m/z 809.3 (loss of phosphopantetheine)
C. Quantitative Data Summary

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound.

ParameterExpected Performance
Limit of Detection (LOD) 1-5 fmol on column[1]
Limit of Quantification (LOQ) 5-20 fmol on column
Linearity (r²) ≥ 0.995
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Recovery 90-110%[1]

IV. Biological Pathways and Workflows

A. Metabolic Pathway: Peroxisomal β-Oxidation

This compound is a known substrate for peroxisomal β-oxidation, a key pathway for the metabolism of hydroxylated and very-long-chain fatty acids.[4]

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome 13-HO-CoA This compound Enoyl-CoA 13-Hydroxy-trans-2-enoyl-CoA 13-HO-CoA->Enoyl-CoA Acyl-CoA Oxidase 3-Ketoacyl-CoA 3-Keto-13-hydroxyoctadecanoyl-CoA Enoyl-CoA->3-Ketoacyl-CoA Multifunctional Enzyme Shortened-Acyl-CoA 11-Hydroxyhexadecanoyl-CoA 3-Ketoacyl-CoA->Shortened-Acyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase ppar_signaling 13-HODE 13-HODE PPARa PPARα 13-HODE->PPARa activates Complex PPARα/RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE binds Target_Genes Target Gene Transcription (e.g., ACOX1, CPT1) PPRE->Target_Genes regulates experimental_workflow Sample Biological Sample Extraction Lipid Extraction with Internal Standard Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification using Standard Curve LCMS->Quantification Interpretation Biological Interpretation Quantification->Interpretation

References

Synthesis of 13-Hydroxyoctadecanoyl-CoA for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxyoctadecanoyl-CoA is a critical intermediate in the study of fatty acid metabolism and its potential role in cellular signaling pathways. This document provides detailed protocols for the synthesis of this compound via both enzymatic and chemical methods. It is intended to guide researchers in producing this molecule for various research applications, including enzyme kinetics, metabolic pathway analysis, and as a standard for analytical studies. This application note also includes methods for purification and characterization, as well as a discussion of its potential biological significance.

Introduction

Long-chain fatty acyl-CoAs are central molecules in lipid metabolism, serving as substrates for beta-oxidation, complex lipid synthesis, and cellular signaling. Hydroxylated fatty acids and their CoA esters are of particular interest due to their potential roles in inflammatory responses and other signaling cascades. 13-hydroxyoctadecanoic acid is a hydroxylated fatty acid whose metabolic fate and biological functions are still under investigation. The availability of high-purity this compound is essential for elucidating its role in biological systems.

This document outlines two primary approaches for the synthesis of this compound: a chemo-enzymatic method and a purely chemical method. The enzymatic approach offers high specificity and milder reaction conditions, while the chemical synthesis provides an alternative that does not require specialized enzymes.

Data Presentation

The following table summarizes typical quantitative data expected from the synthesis protocols described below. Please note that actual yields may vary depending on the specific laboratory conditions and purity of reagents.

ParameterEnzymatic SynthesisChemical Synthesis (Mixed Anhydride)
Starting Material 13-hydroxyoctadecanoic acid13-hydroxyoctadecanoic acid
Key Reagents Long-chain acyl-CoA synthetase, ATP, Coenzyme AEthyl chloroformate, Triethylamine (B128534), Coenzyme A
Typical Yield 60-80%40-60%
Purity (post-HPLC) >95%>95%
Reaction Time 1-2 hours4-6 hours
Reaction Temperature 37°C0°C to Room Temperature

Experimental Protocols

Protocol 1: Chemo-Enzymatic Synthesis of this compound

This method utilizes a long-chain acyl-CoA synthetase to catalyze the formation of the thioester bond between 13-hydroxyoctadecanoic acid and Coenzyme A.

Materials:

  • 13-hydroxyoctadecanoic acid

  • Long-chain acyl-CoA synthetase (from sources such as Pseudomonas or rat liver)

  • Coenzyme A lithium salt

  • ATP disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Solid-phase extraction (SPE) cartridges (C18)

  • HPLC system with a C18 column

Procedure:

  • Preparation of Reaction Mixture:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 100 mM Potassium phosphate buffer (pH 7.5)

      • 10 mM ATP

      • 10 mM MgCl₂

      • 1 mM DTT

      • 0.1% Triton X-100

      • 0.5 mM Coenzyme A

      • 0.2 mM 13-hydroxyoctadecanoic acid (dissolved in a small amount of ethanol (B145695) or DMSO)

      • 5-10 mU of long-chain acyl-CoA synthetase

    • The final volume should be adjusted with the potassium phosphate buffer.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) to precipitate the enzyme and other proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Purification:

    • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove salts and other polar molecules.

    • Elute the this compound with a solution of 80% acetonitrile in water.

    • Lyophilize the eluted fraction.

  • HPLC Purification and Analysis:

    • Re-dissolve the lyophilized product in a suitable mobile phase.

    • Purify the this compound using reverse-phase HPLC with a C18 column. A gradient of acetonitrile in water with 0.1% formic acid is recommended.

    • Monitor the elution at 260 nm (for the adenine (B156593) base of CoA).

    • Collect the fractions corresponding to the this compound peak.

    • Confirm the identity of the product by mass spectrometry.

Protocol 2: Chemical Synthesis of this compound (Mixed Anhydride (B1165640) Method)

This method involves the activation of the carboxylic acid group of 13-hydroxyoctadecanoic acid with ethyl chloroformate to form a mixed anhydride, which then reacts with Coenzyme A.

Materials:

  • 13-hydroxyoctadecanoic acid

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Coenzyme A lithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous methanol

  • HPLC system with a C18 column

Procedure:

  • Activation of 13-hydroxyoctadecanoic acid:

    • Dissolve 13-hydroxyoctadecanoic acid in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.1 equivalents) to the solution.

    • Slowly add ethyl chloroformate (1.1 equivalents) dropwise while stirring.

    • Continue stirring at 0°C for 30 minutes to form the mixed anhydride.

  • Reaction with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A lithium salt in water and adjust the pH to ~7.5 with a mild base.

    • Slowly add the Coenzyme A solution to the mixed anhydride solution at 0°C with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Purification:

    • Remove the THF by rotary evaporation.

    • Adjust the pH of the aqueous solution to ~4.5 with dilute acid.

    • Purify the product using solid-phase extraction and HPLC as described in Protocol 1.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Potential Metabolic Pathway

This compound, once formed, can potentially enter several metabolic pathways. Based on the metabolism of similar fatty acyl-CoAs, a likely fate is its entry into a modified beta-oxidation pathway.

Metabolic_Pathway cluster_beta_oxidation Modified Beta-Oxidation FattyAcid 13-Hydroxyoctadecanoic Acid AcylCoA_Synthetase Long-Chain Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase ATP, CoA Target_CoA This compound AcylCoA_Synthetase->Target_CoA Dehydrogenase Acyl-CoA Dehydrogenase Target_CoA->Dehydrogenase ComplexLipids Incorporation into Complex Lipids Target_CoA->ComplexLipids Signaling Signaling Events Target_CoA->Signaling Hydratase Enoyl-CoA Hydratase Dehydrogenase->Hydratase L_Hydroxyacyl_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase Hydratase->L_Hydroxyacyl_Dehydrogenase Thiolase Thiolase L_Hydroxyacyl_Dehydrogenase->Thiolase Chain_Shortened Chain-Shortened Acyl-CoA + Acetyl-CoA Thiolase->Chain_Shortened

Caption: Potential metabolic fate of this compound.

Discussion

The synthesis of this compound is a crucial step for investigating its biological roles. The choice between enzymatic and chemical synthesis will depend on the available resources and the specific requirements of the research. The enzymatic method is generally preferred for its high specificity and mild conditions, which can be important for preserving the integrity of the molecule. However, the chemical method provides a viable alternative if a suitable enzyme is not available.

The biological significance of this compound is not yet fully understood. However, its unsaturated counterpart, 13-hydroxyoctadecadienoic acid (13-HODE), has been shown to be a bioactive lipid mediator. It is plausible that this compound could also be involved in cellular signaling, potentially through its incorporation into complex lipids or by acting as a signaling molecule itself. Further research, enabled by the availability of this compound, is needed to explore these possibilities.

Conclusion

This application note provides a comprehensive guide for the synthesis, purification, and potential applications of this compound. The detailed protocols and diagrams are intended to facilitate the production of this important molecule for the research community, thereby advancing our understanding of lipid metabolism and signaling.

Application Note: Quantification of 13-Hydroxyoctadecanoyl-CoA in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the detection and quantification of 13-hydroxyoctadecanoyl-CoA (13-HODE-CoA) in plasma samples. The method utilizes a robust sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE) to isolate and concentrate the analyte. Detection and quantification are achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with positive electrospray ionization (ESI) and a neutral loss scan characteristic of the CoA moiety. Due to the current lack of a commercial standard for 13-HODE-CoA, this protocol also includes a method for its enzymatic synthesis to be used for standard curve generation and accurate quantification.

Introduction

This compound is the activated form of 13-hydroxyoctadecadienoic acid (13-HODE), a bioactive lipid mediator derived from the oxidation of linoleic acid. 13-HODE has been implicated in various physiological and pathological processes, including inflammation and metabolic diseases. As the metabolically active form, the quantification of 13-HODE-CoA in biological matrices such as plasma is crucial for understanding its role in cellular signaling and disease pathogenesis. This protocol provides a reliable method for researchers, scientists, and drug development professionals to accurately measure 13-HODE-CoA in plasma.

Experimental Workflow

The overall experimental workflow for the quantification of 13-HODE-CoA in plasma is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Collection (with protease inhibitors) Spike Spike with Internal Standard (Heptadecanoyl-CoA) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Precipitate->SPE Elute Elution & Evaporation SPE->Elute Reconstitute Reconstitution in Injection Solvent Elute->Reconstitute LC LC Separation (Reversed-Phase C18) Reconstitute->LC MS MS/MS Detection (Positive ESI, Neutral Loss Scan) LC->MS Quant Quantification against Standard Curve MS->Quant Report Data Reporting Quant->Report

Caption: Experimental workflow for 13-HODE-CoA quantification.

Materials and Reagents

  • Plasma: Collected in tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor cocktail.

  • 13-Hydroxyoctadecadienoic acid (13-HODE): Commercially available.

  • Coenzyme A trilithium salt: Commercially available.

  • Long-chain acyl-CoA synthetase: Commercially available (e.g., from Pseudomonas sp.).

  • Heptadecanoyl-CoA (C17:0-CoA): Internal Standard (IS), commercially available.

  • Acetonitrile (B52724) (ACN): LC-MS grade.

  • Water: LC-MS grade.

  • Ammonium (B1175870) Hydroxide (B78521) (NH4OH) or Ammonium Formate: LC-MS grade.

  • Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg.

  • ATP, MgCl2, Triton X-100, DTT, Tris-HCl buffer.

Experimental Protocols

Enzymatic Synthesis of this compound Standard

Objective: To synthesize a 13-HODE-CoA standard for calibration curve generation.

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl2

    • 10 mM ATP

    • 2.5 mM Coenzyme A

    • 0.5 mM 13-HODE (dissolved in a small amount of ethanol (B145695) or DMSO)

    • 1 mM DTT

    • 0.1% Triton X-100

  • Initiate the reaction by adding long-chain acyl-CoA synthetase (approximately 0.1 units).

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS to confirm the formation of 13-HODE-CoA.

  • Purify the synthesized 13-HODE-CoA using solid-phase extraction (as described in the sample preparation protocol below).

  • Determine the concentration of the purified 13-HODE-CoA stock solution using UV spectrophotometry at 260 nm (using the extinction coefficient of Coenzyme A) or by comparison to a commercially available long-chain acyl-CoA standard of known concentration.

Plasma Sample Preparation
  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (Heptadecanoyl-CoA, final concentration to be optimized, e.g., 1 µM).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the acyl-CoAs with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium hydroxide).

LC-MS/MS Analysis

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium hydroxide (or ammonium formate).

  • Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide (or ammonium formate).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Neutral Loss Scan of 507.3 m/z (corresponding to the loss of the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety of CoA).

  • Collision Energy: Optimize for the specific instrument, typically in the range of 30-50 eV.

  • Multiple Reaction Monitoring (MRM) for Quantification:

    • 13-HODE-CoA: Precursor ion (m/z) -> Product ion (m/z)

    • Heptadecanoyl-CoA (IS): Precursor ion (m/z) -> Product ion (m/z)

    (Note: The exact m/z values for the precursor and product ions should be determined by direct infusion of the synthesized standard and the internal standard.)

Data Presentation

The following table summarizes quantitative data for long-chain acyl-CoAs in biological matrices from the literature. Note that at the time of this publication, specific concentration ranges for this compound in plasma have not been widely reported. Data for the related analyte, 13-HODE, is included for context.

AnalyteMatrixConcentration Range (µM)Reference
Palmitoyl-CoARat Liver15 - 30 nmol/g tissue[1]
Oleoyl-CoARat Liver5 - 15 nmol/g tissue[1]
Stearoyl-CoARat Liver2 - 8 nmol/g tissue[1]
13-HODE (free)Human Plasma0.02 - 0.1 µM

Signaling Pathway

The formation of 13-HODE-CoA is an initial step in the metabolic activation of 13-HODE, which can then enter various metabolic pathways, including beta-oxidation.

Signaling LA Linoleic Acid HODE 13-HODE LA->HODE Lipoxygenase HODECoA 13-HODE-CoA HODE->HODECoA Acyl-CoA Synthetase BetaOx Beta-Oxidation HODECoA->BetaOx Other Other Metabolic Pathways HODECoA->Other

Caption: Metabolic activation of 13-HODE.

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound in plasma. The combination of a robust sample preparation method and sensitive LC-MS/MS analysis allows for the reliable measurement of this important lipid metabolite. The inclusion of a protocol for the enzymatic synthesis of the 13-HODE-CoA standard addresses the current lack of commercial availability, enabling accurate quantification for researchers investigating its role in health and disease.

References

Application Notes and Protocols for Utilizing 13-Hydroxyoctadecanoyl-CoA in In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxyoctadecanoyl-CoA (13-HODE-CoA) is the coenzyme A thioester of 13-hydroxyoctadecadienoic acid (13-HODE), a significant oxidation product of linoleic acid. This molecule and its metabolic derivatives are emerging as important signaling molecules in various physiological and pathological processes, including cell differentiation, proliferation, and inflammation. The enzyme 13-hydroxyoctadecadienoic acid dehydrogenase (13-HODE dehydrogenase) catalyzes the NAD+-dependent oxidation of 13-HODE to 13-oxooctadecadienoic acid (13-oxo-ODE).[1][2][3] The study of this enzymatic reaction in vitro is crucial for understanding its regulatory mechanisms and for the screening of potential therapeutic inhibitors or activators.

These application notes provide detailed protocols for the use of this compound in in vitro enzyme assays, focusing on the characterization of 13-HODE dehydrogenase activity. Additionally, the role of 13-HODE and its metabolites in peroxisome proliferator-activated receptor (PPAR) signaling is discussed, providing context for its biological significance.

Data Presentation

Table 1: Specific Activity of 13-HODE Dehydrogenase in Different Cell Lines
Cell LineDifferentiation StateSpecific Activity (pmol/min/mg protein)Reference
Caco-2Differentiated200-400[2]
HT-29DifferentiatedIncreased with differentiation[2]
Swiss mouse 3T3 fibroblastsUndifferentiated0.6-2[2]
Table 2: Kinetic Parameters for Hydroxyacyl-CoA Dehydrogenases (General)
EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Reference
β-Hydroxyacyl-CoA DehydrogenaseS-Acetoacetyl-CoA~90Not specified[4]
Long-Chain Acyl-CoA DehydrogenasePalmitoyl-CoANot specifiedNot specified[5]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 13-HODE Dehydrogenase Activity

This protocol is adapted from a general method for β-hydroxyacyl-CoA dehydrogenases and monitors the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • This compound (substrate)

  • NAD+ (cofactor)

  • Purified or partially purified 13-HODE dehydrogenase or cell/tissue lysate

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture with the following components:

    • 100 mM Potassium Phosphate Buffer, pH 7.3

    • 1 mM NAD+

    • Enzyme preparation (e.g., 10-50 µg of protein from cell lysate)

    • Deionized water to a final volume of 950 µL.

  • Equilibration: Incubate the reaction mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Baseline Reading: Measure the absorbance at 340 nm to establish a baseline.

  • Initiation of Reaction: Add 50 µL of a stock solution of this compound to the cuvette to achieve the desired final concentration (e.g., 10-200 µM). Mix by inversion.

  • Measurement: Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes). Record the absorbance at regular intervals (e.g., every 30 seconds).

  • Calculation of Activity: Determine the initial rate of the reaction (ΔA340/min) from the linear portion of the curve. The enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    Unit Definition: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Protocol 2: Preparation of this compound

The synthesis of this compound from 13-hydroxyoctadecadienoic acid can be achieved enzymatically using an acyl-CoA synthetase.

Materials:

  • 13-hydroxyoctadecadienoic acid (13-HODE)

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • Tris-HCl buffer (pH 7.5)

  • MgCl₂

  • Dithiothreitol (DTT)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • 100 mM Tris-HCl, pH 7.5

    • 10 mM ATP

    • 5 mM MgCl₂

    • 1 mM DTT

    • 0.5 mM Coenzyme A

    • 0.2 mM 13-HODE (dissolved in a small amount of ethanol (B145695) or DMSO)

    • Acyl-CoA synthetase (e.g., 0.1 units)

    • Deionized water to a final volume of 1 mL.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Monitoring (Optional): The reaction progress can be monitored by HPLC to observe the formation of the acyl-CoA ester.

  • Purification: The resulting this compound can be purified using solid-phase extraction or reverse-phase HPLC.

Signaling Pathways and Experimental Workflows

13-HODE and PPAR Signaling Pathway

13-HODE and its metabolite 13-oxo-ODE have been identified as ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARδ.[6][7] Activation of these nuclear receptors leads to the regulation of target gene expression involved in lipid metabolism, inflammation, and cell fate.

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Linoleic_Acid Linoleic Acid 13-HODE 13-HODE Linoleic_Acid->13-HODE LOX 13-oxo-ODE 13-oxo-ODE 13-HODE->13-oxo-ODE NAD+ -> NADH PPAR PPARγ / PPARδ 13-HODE->PPAR 13-HODE_Dehydrogenase 13-HODE Dehydrogenase 13-HODE_Dehydrogenase->13-oxo-ODE 13-oxo-ODE->PPAR PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE PPAR_RXR_Complex->PPRE Target_Genes Target Genes (e.g., FABP4, CD36) PPRE->Target_Genes Transcription Biological_Response Biological Response (Apoptosis, Differentiation, Lipid Metabolism) Target_Genes->Biological_Response

Caption: 13-HODE/13-oxo-ODE activation of PPAR signaling pathway.

Experimental Workflow for In Vitro Enzyme Assay

The following diagram illustrates the general workflow for performing an in vitro enzyme assay for 13-HODE dehydrogenase.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Substrate Prepare 13-HODE-CoA (Substrate) Setup_Reaction Set up Reaction Mixture in Cuvette Prepare_Substrate->Setup_Reaction Prepare_Enzyme Prepare Enzyme Source (Purified Enzyme or Lysate) Prepare_Enzyme->Setup_Reaction Prepare_Reagents Prepare Buffer and NAD+ (Cofactor) Prepare_Reagents->Setup_Reaction Equilibrate Equilibrate at 37°C Setup_Reaction->Equilibrate Initiate_Reaction Add Substrate to Initiate Reaction Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor A340 Increase (NADH Formation) Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate Initial Rate (ΔA340/min) Monitor_Absorbance->Calculate_Rate Determine_Activity Determine Specific Activity (units/mg protein) Calculate_Rate->Determine_Activity Kinetic_Analysis Kinetic Analysis (Km, Vmax) Determine_Activity->Kinetic_Analysis

Caption: Workflow for 13-HODE dehydrogenase in vitro assay.

References

Application Notes and Protocols for Stable Isotope Labeling of 13-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the stable isotope labeling of 13-hydroxyoctadecanoyl-CoA (13-HODE-CoA), a critical intermediate in lipid metabolism and cell signaling. This document outlines protocols for the synthesis of isotopically labeled 13-HODE and its subsequent conversion to 13-HODE-CoA, methods for its quantification using mass spectrometry, and its application in metabolic research.

Introduction

13-Hydroxyoctadecadienoic acid (13-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid. It plays a significant role in various physiological and pathological processes, including inflammation and cell proliferation. The conversion of 13-HODE to its coenzyme A thioester, 13-HODE-CoA, is a key step for its entry into metabolic pathways such as β-oxidation. Stable isotope labeling of 13-HODE-CoA provides a powerful tool for tracing its metabolic fate, quantifying its endogenous levels, and understanding its role in complex biological systems.

Data Presentation

The following table summarizes quantitative data from a study where deuterated 13-HODE (d4-13-HODE) was administered to rats to investigate its tissue distribution. This data is crucial for designing and interpreting metabolic studies using labeled 13-HODE and its derivatives.

Table 1: Concentration of d4-13-HODE in Rat Tissues Following Intravenous (IV) or Gavage Administration [1][2]

TissueAdministration RouteMean Concentration (pmol/mg tissue) ± SD
Visceral AdiposeIV0.8 ± 0.3
Gavage0.3 ± 0.1
Perirenal AdiposeIV1.2 ± 0.5
Gavage0.4 ± 0.2
LiverIV2.5 ± 0.9
Gavage0.9 ± 0.4
HeartIV1.5 ± 0.6
Gavage0.6 ± 0.2
BrainIVNot Detected
GavageNot Detected

Data is adapted from a study in male Fischer CDF rats.[1][2]

Experimental Protocols

Protocol 1: Synthesis of Deuterated 13-Hydroxyoctadecadienoic Acid (d4-13-HODE)

This protocol is adapted from a general method for the tetradeuteration of straight-chain fatty acids and can be applied to synthesize d4-13-HODE.[3]

Materials:

Procedure:

  • Amide Formation: Convert the carboxylic acid group of 13-HODE to an 8-aminoquinoline amide. This directs the subsequent deuteration to the α- and β-positions.

  • β-Deuteration: Perform a palladium-catalyzed β-selective deuteration using D2O or CH3OD as the deuterium source.

  • α-Deuteration: Conduct a potassium carbonate-mediated α-selective deuteration, again using D2O or CH3OD.

  • Hydrolysis: Hydrolyze the amide to yield the tetradeuterated 13-HODE (d4-13-HODE).

  • Purification: Purify the final product using silica gel column chromatography.

Protocol 2: Synthesis of 13C-Labeled 13-Hydroxyoctadecadienoic Acid (13C-13-HODE)

This protocol involves the synthesis of 13C-labeled linoleic acid, the precursor to 13-HODE.[4]

Materials:

  • 13C-labeled precursors (e.g., 13CBr4)

  • Appropriate starting materials for multi-step organic synthesis

  • Soybean lipoxygenase-1 (SLO-1) for enzymatic conversion

Procedure:

  • Synthesis of 13C-Linoleic Acid: Synthesize site-specifically 13C-labeled linoleic acid using established organic synthesis routes. A Corey-Fuchs formyl to terminal 13C-labeled alkyne conversion with 13CBr4 as the labeling source is one effective method.[4]

  • Enzymatic Oxidation: Use soybean lipoxygenase-1 (SLO-1) to catalyze the C-H abstraction from the reactive carbon (C-11) of the labeled linoleic acid, leading to the formation of 13-hydroperoxyoctadecadienoic acid (13-HPODE).

  • Reduction: Reduce the hydroperoxy group of 13-HPODE to a hydroxyl group to yield 13C-13-HODE.

  • Purification: Purify the product using high-performance liquid chromatography (HPLC).

Protocol 3: Conversion of Labeled 13-HODE to 13-HODE-CoA

This protocol utilizes an acyl-CoA synthetase to convert the labeled fatty acid to its CoA thioester.

Materials:

  • Labeled 13-HODE (d4- or 13C-labeled)

  • Coenzyme A (CoA)

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)

  • ATP

  • MgCl2

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the labeled 13-HODE, Coenzyme A, ATP, and MgCl2 in the appropriate buffer.

  • Enzymatic Reaction: Initiate the reaction by adding the acyl-CoA synthetase. Incubate at the optimal temperature for the enzyme (typically 37°C).

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as HPLC or LC-MS/MS.

  • Purification: Purify the resulting labeled 13-HODE-CoA using solid-phase extraction or HPLC.

Protocol 4: Quantification of Labeled 13-HODE-CoA by LC-MS/MS

This protocol outlines the parameters for the analysis of deuterated 13-HODE and can be adapted for 13-HODE-CoA.

Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • C18 reverse-phase column

LC Parameters:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate 13-HODE-CoA from other lipids.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40-50°C

MS/MS Parameters (for d4-13-HODE): [1]

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transition:

    • Precursor Ion (Q1): m/z 299.3

    • Product Ion (Q3): m/z 198.1

  • Collision Energy: Optimized for the specific instrument, typically around 10-20 eV.

Note: The MRM transition for labeled 13-HODE-CoA will need to be determined empirically but will be based on the fragmentation of the unlabeled molecule.

Mandatory Visualizations

Synthesis and Metabolism of 13-HODE-CoA

The following diagram illustrates the synthesis of 13-HODE from linoleic acid and its subsequent activation to 13-HODE-CoA, which can then enter β-oxidation.

Synthesis_and_Metabolism_of_13_HODE_CoA cluster_synthesis Synthesis cluster_activation Activation cluster_metabolism Metabolism Linoleic_Acid Linoleic Acid 13_HPODE 13-HPODE Linoleic_Acid->13_HPODE Lipoxygenase 13_HODE 13-HODE 13_HPODE->13_HODE Peroxidase 13_HODE_CoA 13-HODE-CoA 13_HODE->13_HODE_CoA Acyl-CoA Synthetase AMP_PPi AMP + PPi Beta_Oxidation β-Oxidation 13_HODE_CoA->Beta_Oxidation CoA Coenzyme A CoA->13_HODE_CoA ATP ATP ATP->AMP_PPi

Caption: Synthesis of 13-HODE and its activation to 13-HODE-CoA for β-oxidation.

PPAR Signaling Pathway and 13-HODE-CoA

13-HODE is a known ligand for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism. The activation of PPARs by ligands like 13-HODE leads to the regulation of genes involved in fatty acid oxidation.

PPAR_Signaling_Pathway cluster_ligand Ligand Activation cluster_gene_expression Gene Expression 13_HODE 13-HODE PPAR PPAR 13_HODE->PPAR Binds to PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (DNA Response Element) PPAR_RXR_Complex->PPRE Binds to Target_Genes Target Genes (e.g., Acyl-CoA Oxidase, CPT1) PPRE->Target_Genes Activates Transcription Increased_FAO Increased Fatty Acid Oxidation Target_Genes->Increased_FAO Leads to

Caption: PPAR signaling pathway activated by 13-HODE, leading to increased fatty acid oxidation.

References

Application Notes and Protocols for the Separation of Hydroxyoctadecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyoctadecanoyl-CoA, a critical intermediate in fatty acid metabolism, exists as multiple stereoisomers and positional isomers. The distinct biological activities of these isomers necessitate robust analytical methods for their separation and quantification. This document provides detailed application notes and experimental protocols for the separation of hydroxyoctadeanoyl-CoA isomers, focusing on chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Challenges in Separation

The primary challenges in separating hydroxyoctadecanoyl-CoA isomers stem from their structural similarities:

  • Stereoisomers: Enantiomers (e.g., 2R/2S or 3R/3S-hydroxyoctadecanoyl-CoA) possess identical physicochemical properties in achiral environments, mandating the use of chiral separation techniques.

  • Positional Isomers: Isomers such as 2-hydroxyoctadecanoyl-CoA and 3-hydroxyoctadecanoyl-CoA have very similar polarities and molecular weights, making their resolution by standard chromatographic methods difficult.

  • Compound Stability: As acyl-CoA thioesters, these molecules are susceptible to degradation, requiring careful sample handling and optimized analytical conditions.

  • Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the separation and detection of the target analytes.

Recommended Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are highly effective for the chiral separation of hydroxyoctadecanoyl-CoA isomers.[1] Both techniques can be coupled with mass spectrometry (MS) for sensitive and selective detection. For positional isomers, reversed-phase HPLC and GC-MS following derivatization are suitable methods. Capillary Electrophoresis (CE) also presents a potential technique for these charged molecules.

Quantitative Data Summary

The following tables summarize typical chromatographic parameters for the separation of hydroxyacyl-CoA isomers based on methods for analogous compounds. It is important to note that optimal conditions for hydroxyoctadecanoyl-CoA may require empirical determination.

Table 1: Chiral HPLC-UV Separation of 3-Hydroxyacyl-CoA Enantiomers

ParameterCondition
Column Chiralpak AD-RH, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile (B52724)/Water (e.g., 70:30 v/v)
Flow Rate 0.5 mL/min
Column Temperature 25°C
Detection UV at 254 nm
Injection Volume 10 µL
Resolution (Rs) > 1.5 (baseline separation)

Data adapted from methods for 3-hydroxyhexadecanoyl-CoA enantiomers.[1]

Table 2: Chiral SFC-MS Separation of Hydroxyacyl-CoA Enantiomers

ParameterCondition
Column Amylose tris(3,5-dimethylphenylcarbamate)-based chiral column
Mobile Phase A: Supercritical CO2, B: Methanol
Gradient 5% to 40% Methanol over 5 minutes
Flow Rate 2.0 mL/min
Back Pressure 150 bar
Column Temperature 40°C
Detection ESI-MS in positive ion mode

Data adapted from methods for similar acylglycerol isomers.[1]

Experimental Protocols

Protocol 1: Chiral HPLC-UV Method for 3-Hydroxyoctadecanoyl-CoA Enantiomers

This protocol is adapted from established methods for the separation of 3-hydroxyhexadecanoyl-CoA enantiomers.[1]

Materials:

  • HPLC System with UV detector

  • Chiralpak AD-RH column (4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Sample dissolved in mobile phase

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., 70:30 v/v). The exact ratio may need to be optimized for baseline separation.

  • System Equilibration: Equilibrate the Chiralpak AD-RH column with the mobile phase at a flow rate of 0.5 mL/min for at least 30 minutes, or until a stable baseline is achieved. Maintain the column temperature at 25°C.

  • Sample Injection: Inject 10 µL of the sample solution onto the column.

  • Data Acquisition: Monitor the elution profile at 254 nm.

  • Quantification: Quantify the enantiomers based on their respective peak areas.

Protocol 2: Chiral SFC-MS Method for Hydroxyoctadecanoyl-CoA Enantiomers

This protocol provides a general framework for the chiral separation of hydroxyoctadecanoyl-CoA enantiomers using SFC-MS.

Materials:

  • SFC system coupled to a mass spectrometer with an ESI source

  • Amylose tris(3,5-dimethylphenylcarbamate)-based chiral column

  • Supercritical CO2

  • Methanol (LC-MS grade)

  • Sample dissolved in a suitable solvent

Procedure:

  • System Equilibration: Equilibrate the chiral column with the initial mobile phase conditions (e.g., 5% Methanol in supercritical CO2) at a flow rate of 2.0 mL/min and a back pressure of 150 bar. Set the column temperature to 40°C.

  • Sample Injection: Inject the sample onto the column.

  • Chromatographic Separation: Apply a gradient of 5% to 40% Methanol over 5 minutes to elute the isomers.

  • Mass Spectrometric Detection: Operate the ESI source in positive ion mode. Monitor for the specific m/z of hydroxyoctadecanoyl-CoA and its characteristic fragments. Data can be acquired in full scan or selected reaction monitoring (SRM) mode for enhanced sensitivity and specificity.

Protocol 3: GC-MS Analysis of Hydroxyoctadecanoyl-CoA Positional Isomers (after Derivatization)

This protocol describes the analysis of hydroxyoctadecanoyl-CoA positional isomers by GC-MS following hydrolysis and derivatization.

Materials:

  • GC-MS system with a suitable capillary column (e.g., DB-23)

  • Reagents for alkaline hydrolysis (e.g., KOH in methanol)

  • Reagents for methylation (e.g., acetyl-chloride and methanol)

  • Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvents for extraction (e.g., hexane)

Procedure:

  • Hydrolysis: Subject the hydroxyoctadecanoyl-CoA sample to alkaline hydrolysis to release the free hydroxyoctadecanoic acid.

  • Methylation: Methylate the resulting fatty acid using a standard procedure, such as with acetyl-chloride and methanol.

  • Derivatization: Convert the hydroxy fatty acid methyl esters into their trimethylsilyl (B98337) (TMS) derivatives using BSTFA.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. Use a temperature gradient program to separate the isomers on a polar capillary column. The mass spectrometer can be operated in electron ionization (EI) mode, and the isomers can be identified and quantified based on their retention times and characteristic fragmentation patterns.

Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_hplc Chiral HPLC-UV Analysis cluster_data Data Analysis sample Biological Sample extraction Solid-Phase Extraction (SPE) sample->extraction Cleanup dissolution Dissolve in Mobile Phase extraction->dissolution hplc_system HPLC System dissolution->hplc_system column Chiralpak AD-RH Column hplc_system->column Inject detector UV Detector (254 nm) column->detector Elution chromatogram Chromatogram detector->chromatogram quantification Peak Area Quantification chromatogram->quantification

Caption: Workflow for Chiral HPLC-UV Separation of Hydroxyoctadecanoyl-CoA Enantiomers.

experimental_workflow_sfc_ms cluster_sample_prep Sample Preparation cluster_sfc_ms Chiral SFC-MS Analysis cluster_data_analysis Data Analysis sample Sample dissolution Dissolve in Solvent sample->dissolution sfc_system SFC System dissolution->sfc_system chiral_column Amylose-based Chiral Column sfc_system->chiral_column Inject ms_detector Mass Spectrometer (ESI+) chiral_column->ms_detector Elution mass_spectra Mass Spectra ms_detector->mass_spectra identification Isomer Identification & Quantification mass_spectra->identification

Caption: Workflow for Chiral SFC-MS Separation of Hydroxyoctadecanoyl-CoA Enantiomers.

experimental_workflow_gc_ms start Hydroxyoctadecanoyl-CoA Sample hydrolysis Alkaline Hydrolysis start->hydrolysis methylation Methylation hydrolysis->methylation derivatization TMS Derivatization methylation->derivatization gc_ms GC-MS Analysis derivatization->gc_ms data_analysis Data Analysis (Retention Time & Mass Spectra) gc_ms->data_analysis

Caption: Workflow for GC-MS Analysis of Hydroxyoctadecanoyl-CoA Positional Isomers.

References

Application Notes and Protocols: A Cell-Based Assay for 13-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxyoctadecanoyl-CoA (13-HOD-CoA) is the activated intracellular form of 13-hydroxyoctadecadienoic acid (13-HODE), a major oxidized metabolite of linoleic acid. The production of 13-HODE is catalyzed by lipoxygenase enzymes and is implicated in a variety of physiological and pathological processes, including inflammation and cancer.[1][2] In the context of cancer, 13(S)-HODE has been shown to suppress cancer cell growth by inhibiting the mTOR signaling pathway.[3] Once transported into the cell, 13-HODE is esterified to 13-HOD-CoA by long-chain acyl-CoA synthetases, allowing it to enter cellular metabolic and signaling pathways.[4]

This application note provides a detailed protocol for a cell-based assay to measure the intracellular levels of 13-HOD-CoA and to assess its impact on downstream signaling pathways. The assay is designed for researchers in academia and industry who are investigating lipid metabolism, inflammation, and oncology, as well as for professionals in drug development targeting pathways involving 13-HODE and its metabolites.

Signaling Pathway

The conversion of linoleic acid to 13-HODE is a critical initial step, which is then followed by its activation to 13-HOD-CoA. This activated form can then influence various cellular processes. A key signaling pathway influenced by 13-HODE is the mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[3] Additionally, 13-HODE has been shown to interact with peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammation.[1][5]

13-HOD-CoA Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Linoleic Acid Linoleic Acid 13-HODE 13-HODE Linoleic Acid->13-HODE Lipoxygenase 13-HOD-CoA 13-HOD-CoA 13-HODE->13-HOD-CoA Cellular Uptake & ACSL mTOR mTOR 13-HOD-CoA->mTOR Inhibition PPARs PPARs 13-HOD-CoA->PPARs Activation ACSL Acyl-CoA Synthetase Cell Growth\n and Proliferation Cell Growth and Proliferation mTOR->Cell Growth\n and Proliferation Promotion Inflammation Inflammation PPARs->Inflammation Modulation Lipid Metabolism Lipid Metabolism PPARs->Lipid Metabolism Regulation

Figure 1: Simplified signaling pathway of 13-HOD-CoA.

Experimental Protocols

This section details the necessary protocols for cell culture, treatment, and subsequent analysis of 13-HOD-CoA levels and downstream signaling events.

Protocol 1: Cell Culture and Treatment

This protocol describes the general procedure for culturing cells and treating them with 13-HODE to induce the intracellular production of 13-HOD-CoA.

Materials:

  • Cell line of interest (e.g., Caco-2 for intestinal cells, macrophages for inflammatory studies, or various cancer cell lines)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • 13(S)-HODE

  • Ethanol (B145695) (for dissolving 13-HODE)

  • Cell culture plates (6-well or 10 cm dishes)

Procedure:

  • Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Preparation of 13-HODE Stock Solution: Dissolve 13(S)-HODE in ethanol to prepare a stock solution (e.g., 10 mM). Store at -80°C.

  • Cell Treatment:

    • On the day of the experiment, dilute the 13-HODE stock solution in serum-free medium to the desired final concentrations (e.g., 1, 10, 50 µM).

    • Wash the cells once with sterile PBS.

    • Replace the culture medium with the 13-HODE-containing medium. Include a vehicle control (medium with the same concentration of ethanol used for the highest 13-HODE concentration).

    • Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours).

  • Cell Harvesting:

    • After incubation, place the culture plates on ice.

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • For 13-HOD-CoA analysis, proceed immediately to Protocol 2.

    • For downstream signaling analysis (e.g., Western blotting), lyse the cells in an appropriate lysis buffer.

Protocol 2: Quantification of 13-HOD-CoA by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of intracellular 13-HOD-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Cell pellets from Protocol 1

  • Internal standard (e.g., ¹³C-labeled 13-HOD-CoA or a structurally similar acyl-CoA)

  • Methanol (B129727)

  • Acetonitrile

  • Formic acid

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To the cell pellet, add a known amount of the internal standard.

    • Add ice-cold methanol to precipitate proteins and extract the acyl-CoAs.

    • Vortex vigorously and centrifuge at high speed to pellet the protein debris.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of methanol in water to remove polar impurities.

    • Elute the acyl-CoAs with methanol or acetonitrile.

  • Sample Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 13-HOD-CoA and the internal standard.

Data Analysis:

  • Generate a standard curve using known concentrations of 13-HOD-CoA.

  • Quantify the amount of 13-HOD-CoA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

  • Normalize the results to the amount of protein in the cell lysate or the cell number.

Protocol 3: Western Blot Analysis of mTOR Pathway Activation

This protocol is for assessing the effect of 13-HOD-CoA on the mTOR signaling pathway by measuring the phosphorylation status of key downstream targets.

Materials:

  • Cell lysates from Protocol 1

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

  • Image Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between different treatment conditions and time points.

Table 1: Intracellular 13-HOD-CoA Levels (pmol/mg protein)

Treatment1 hour4 hours8 hours24 hours
Vehicle Control
1 µM 13-HODE
10 µM 13-HODE
50 µM 13-HODE

Table 2: Quantification of mTOR Pathway Protein Phosphorylation (Relative to Vehicle Control)

Treatment (24 hours)p-mTOR/mTORp-p70S6K/p70S6Kp-4E-BP1/4E-BP1
1 µM 13-HODE
10 µM 13-HODE
50 µM 13-HODE

Experimental Workflow Visualization

The overall experimental workflow can be visualized as follows:

Experimental Workflow cluster_analysis Analysis Cell_Culture 1. Cell Culture and Seeding Treatment 2. Treatment with 13-HODE Cell_Culture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting LC_MS 4a. 13-HOD-CoA Quantification (LC-MS/MS) Harvesting->LC_MS Western 4b. Downstream Signaling Analysis (Western Blot) Harvesting->Western Data_Analysis 5. Data Analysis and Interpretation LC_MS->Data_Analysis Western->Data_Analysis

Figure 2: Overview of the experimental workflow.

Conclusion

The protocols outlined in this application note provide a robust framework for the development of a cell-based assay to investigate the role of 13-HOD-CoA in cellular signaling. By combining precise quantification of the target metabolite with the analysis of downstream pathway modulation, researchers can effectively screen for compounds that modulate 13-HOD-CoA metabolism and its associated biological effects. This will aid in the discovery and development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.

References

Application Note: A Comprehensive Lipidomics Workflow for the Discovery and Identification of Novel Hydroxy Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxy fatty acyl-Coenzyme A (HFA-CoA) molecules are critical intermediates in lipid metabolism, playing roles in fatty acid oxidation, biosynthesis of complex lipids, and cellular signaling. The identification of novel HFA-CoAs is essential for understanding their biological functions and their potential as biomarkers or therapeutic targets in various diseases. However, their low abundance, inherent instability, and structural complexity present significant analytical challenges. This application note provides a detailed, step-by-step workflow for the robust extraction, chromatographic separation, mass spectrometric analysis, and data interpretation required to identify novel hydroxy fatty acyl-CoAs from complex biological matrices.

Overall Discovery Workflow

The workflow for identifying novel hydroxy fatty acyl-CoAs is a multi-stage process that begins with careful sample preparation and concludes with bioinformatics analysis and biological interpretation. Each step is critical for ensuring high-quality, reproducible results.

Lipidomics_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing & Identification cluster_validation Validation & Interpretation Sample Biological Sample (Tissue, Cells, Plasma) Quench Metabolic Quenching (e.g., Liquid Nitrogen) Sample->Quench Extract Lipid Extraction (Solvent Precipitation or SPE) Quench->Extract LC UHPLC Separation (Reversed-Phase C18) Extract->LC MS HR-MS/MS Analysis (DDA / DIA) LC->MS Process Raw Data Processing (Peak Picking, Alignment) MS->Process Feature Feature Detection & Filtering Process->Feature Identify Putative Identification (Accurate Mass, MS/MS) Feature->Identify Structure Structural Elucidation (de novo Interpretation) Identify->Structure Quant Relative Quantification Structure->Quant Bioinfo Pathway Analysis Quant->Bioinfo Identification_Logic start Detected LC-MS Feature (m/z, RT) mass_check Step 1: Accurate Mass Match Does m/z match a potential HFA-CoA formula? start->mass_check ms2_check Step 2: MS/MS Fragmentation Check Is a characteristic CoA fragment (e.g., neutral loss of 507) present? mass_check->ms2_check Yes discard1 Discard (Not an Acyl-CoA) mass_check->discard1 No hfa_check Step 3: HFA Fragment Analysis Are there fragments indicating the hydroxyl group position? ms2_check->hfa_check Yes ms2_check->discard1 No propose Propose Novel HFA-CoA Structure hfa_check->propose Yes (Novel Pattern) known Known Acyl-CoA (Annotate from Database) hfa_check->known No (Matches Known HFA-CoA) discard2 Discard or Flag as Unidentified Acyl-CoA propose->discard2 Inconclusive Data Signaling_Pathway PUFA Precursor Fatty Acid (e.g., Arachidonic Acid) Enzyme1 Lipoxygenase (LOX) PUFA->Enzyme1 + O2 HFA Hydroxy Fatty Acid (HFA) Enzyme1->HFA Enzyme2 Acyl-CoA Synthetase (ACS) HFA->Enzyme2 + CoA-SH + ATP Novel_HFA_CoA Novel Hydroxy Fatty Acyl-CoA Enzyme2->Novel_HFA_CoA Target Downstream Target (e.g., Transcription Factor, Ion Channel) Novel_HFA_CoA->Target Modulation Response Cellular Response (e.g., Anti-inflammatory Effect) Target->Response

Troubleshooting & Optimization

improving mass spectrometry sensitivity for 13-hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of mass spectrometry analysis for 13-hydroxyoctadecanoyl-CoA (13-HOD-CoA).

Frequently Asked Questions (FAQs)

Q1: I am not seeing any signal for my 13-HOD-CoA standard. What should I check first?

A1: A complete loss of signal can be alarming. Systematically check the following:

  • Mass Spectrometer Functionality: Infuse a known, stable compound to ensure the mass spectrometer is acquiring data correctly.

  • Standard Integrity: 13-HOD-CoA can degrade. Prepare a fresh standard solution to rule out degradation of your stock.

  • Mobile Phase Preparation: Remake your mobile phases, as contamination or incorrect preparation can lead to signal suppression.

  • Instrument Parameters: Double-check that the correct MS method is loaded, with the appropriate ionization source settings (gas flows, temperatures) and that the electrospray is stable.

  • LC System: Ensure there is flow from the LC and that the system pressure is within the normal range for your method.

Q2: My signal for 13-HOD-CoA is very low. What are the common causes?

A2: Low signal intensity for long-chain acyl-CoAs like 13-HOD-CoA is a frequent issue. The primary causes include:

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis. Keep samples cold and minimize time in aqueous, non-acidic solutions.

  • Inefficient Ionization: The large, amphiphilic nature of 13-HOD-CoA can lead to poor ionization. Optimization of the mobile phase and ESI source conditions is critical.

  • Ion Suppression: Co-eluting compounds from your sample matrix can compete for ionization, reducing the signal of your analyte.[1]

  • Suboptimal MS/MS Parameters: Incorrect precursor/product ion selection or non-optimized collision energy will result in poor sensitivity.

  • Chromatographic Issues: Poor peak shape due to column contamination or inappropriate column chemistry can decrease the signal-to-noise ratio.

Q3: How can I improve my sample preparation to increase signal intensity?

A3: A robust sample preparation protocol is crucial. For 13-HOD-CoA, this typically involves:

  • Efficient Extraction: A modified Bligh-Dyer extraction or protein precipitation followed by solid-phase extraction (SPE) is recommended to isolate acyl-CoAs from complex matrices.[2]

  • Solid-Phase Extraction (SPE): Use of a C18 SPE cartridge is effective for purifying and concentrating long-chain acyl-CoAs.[2] This step is vital for removing salts and phospholipids (B1166683) that cause ion suppression.

  • Minimize Degradation: Perform all extraction steps on ice or at 4°C. Use acidic conditions when possible to reduce enzymatic and chemical hydrolysis.

Q4: Which LC conditions are best for analyzing 13-HOD-CoA?

A4: Reversed-phase chromatography is the standard approach.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A high pH mobile phase, such as an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient, has been shown to provide good separation for long-chain acyl-CoAs without the need for ion-pairing reagents, which can suppress MS signal.[3][4]

  • Flow Rate: Adjust the flow rate based on your column dimensions (e.g., analytical vs. microbore) to maximize sensitivity.

Q5: What are the key mass spectrometry parameters to optimize for 13-HOD-CoA?

A5: For sensitive detection of 13-HOD-CoA, focus on the following:

  • Ionization Mode: Positive mode Electrospray Ionization (ESI) is typically used for acyl-CoA analysis.[3][4]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides the highest sensitivity and selectivity for quantification.

  • MRM Transitions: The most common fragmentation for acyl-CoAs is a neutral loss of the phospho-adenosine diphosphate (B83284) moiety (507 Da).[3][4] For 13-HOD-CoA (formula: C39H68N7O18P3S, approximate monoisotopic mass: 1083.36 Da), the primary MRM transition would be m/z 1084.4 -> 577.4. Additional product ions resulting from the fragmentation of the fatty acyl chain can also be investigated for increased specificity.

  • Collision Energy (CE): The CE must be optimized for your specific instrument to maximize the intensity of the product ion. This is a critical parameter for sensitivity.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Signal Intensity

This guide provides a step-by-step workflow for diagnosing the cause of low signal for 13-HOD-CoA.

TroubleshootingWorkflow start Low or No Signal for 13-HOD-CoA check_ms Check MS Performance with Standard Compound start->check_ms check_standard Prepare Fresh 13-HOD-CoA Standard check_ms->check_standard MS OK end_bad Consult Instrument Specialist check_ms->end_bad MS Fails check_lc Verify LC System (Pressure, Flow) check_standard->check_lc Signal Still Low end_good Signal Improved check_standard->end_good Signal Appears check_sample_prep Review Sample Preparation Protocol check_lc->check_sample_prep LC OK check_lc->end_bad LC Problem optimize_ms Optimize MS Parameters (CE, Source Conditions) check_sample_prep->optimize_ms Prep OK check_sample_prep->end_good Signal Improves after Prep Change optimize_lc Optimize LC Method (Gradient, Mobile Phase) optimize_ms->optimize_lc Signal Still Low optimize_ms->end_good Signal Improves optimize_lc->end_good Signal Improves optimize_lc->end_bad Persistent Low Signal Fragmentation cluster_precursor Precursor Ion (Q1) cluster_collision Collision Cell (Q2) cluster_product Product Ions (Q3) Precursor 13-HOD-CoA [M+H]+ ~m/z 1084.4 Collision CID Precursor->Collision Product1 Acylium Ion [M+H-507]+ ~m/z 577.4 Collision->Product1 NeutralLoss Neutral Loss (Phosphoadenosine Diphosphate) 507 Da Collision->NeutralLoss ExperimentalWorkflow start Sample Collection (e.g., Tissue) extraction Homogenization & Extraction with IS start->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) (Cleanup & Concentration) centrifugation->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution in Initial Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis (MRM Mode) reconstitution->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

References

Technical Support Center: Chromatographic Separation of Hydroxy Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of hydroxy acyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating hydroxy acyl-CoA isomers?

A1: The main challenges in separating hydroxy acyl-CoA isomers stem from their structural similarities. These include:

  • Stereoisomers: The presence of chiral centers leads to enantiomers (e.g., 3R- and 3S-hydroxy) which have identical chemical properties in a non-chiral environment, making them difficult to separate using standard chromatographic techniques.[1]

  • Positional Isomers: Isomers with the hydroxyl group at different positions on the acyl chain possess very similar physicochemical properties, complicating their resolution.[1]

  • Compound Polarity and Stability: Acyl-CoA thioesters are polar molecules and can be susceptible to degradation. This requires careful sample handling and finely tuned chromatographic conditions to maintain their integrity during analysis.[1]

  • Matrix Effects: When analyzing biological samples, other endogenous compounds can interfere with the separation and detection of the target hydroxy acyl-CoA isomers.[1]

Q2: Which analytical techniques are most effective for the chiral separation of hydroxy acyl-CoA isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are highly effective for chiral separations of these compounds.[1] Both techniques can be coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.[1] Capillary Electrophoresis (CE) also shows potential, especially for charged molecules like CoA derivatives.[1]

Q3: What type of HPLC column is recommended for separating enantiomers of hydroxy acyl-CoAs?

A3: For the separation of enantiomers, a chiral stationary phase (CSP) is essential. Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak AD-RH, Chiralcel OD), are commonly recommended.[1]

Q4: Can reversed-phase HPLC be used to separate these isomers?

A4: Reversed-phase HPLC is excellent for separating compounds based on differences in hydrophobicity and can be used to separate positional isomers or for sample cleanup before chiral analysis.[1] However, it is generally not suitable for resolving enantiomers without the use of a chiral stationary phase or a chiral derivatizing agent.[1]

Q5: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this separation?

A5: SFC offers several benefits, including faster separations due to the low viscosity of supercritical CO2 which allows for higher flow rates.[1] It also reduces the consumption of organic solvents.[1]

Troubleshooting Guides

HPLC Troubleshooting
ProblemPotential CauseSuggested Solution
Poor Resolution of Enantiomers Inappropriate chiral stationary phase.Screen various polysaccharide-based chiral columns (e.g., Chiralcel OD, Chiralpak AD).[1]
Suboptimal mobile phase composition.Optimize the mobile phase by adjusting the ratio of the organic modifier (e.g., isopropanol, ethanol) and any acidic/basic additives.[1]
Temperature fluctuations.Use a column oven to maintain a stable temperature, as chiral recognition can be highly temperature-dependent.[1]
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of a competing acid or base (e.g., trifluoroacetic acid) to the mobile phase to mask active sites on the stationary phase.[1]
Column overload.Reduce the injection volume or the concentration of the sample.[1]
Column degradation.Flush the column with a strong solvent or replace it if performance does not improve.[1]
Split Peaks Sample solvent is incompatible with the mobile phase.Dissolve the sample in the initial mobile phase composition whenever possible.[1]
Contamination at the column inlet.Backflush the column or replace the inlet frit.[1]
Co-elution of closely related isomers.Adjust the mobile phase composition or the gradient to enhance the separation of individual components.[1]
Retention Time Drift Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure thorough mixing for gradient elution.[1]
Column not fully equilibrated.Increase the column equilibration time before each injection.[1]
System leaks.Check all fittings for leaks, particularly between the injector, column, and detector.[1]
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the system thoroughly.[1]
Column or other component bleed.Use high-quality columns and consider PEEK tubing where appropriate.[1]
LC-MS Troubleshooting
ProblemPotential CauseSuggested Solution
Low Signal Intensity / Poor Ionization Suboptimal ion source settings.Optimize source parameters such as capillary voltage, gas flow, and temperature specifically for CoA compounds.[1]
Inconsistent Fragmentation Fluctuations in collision energy.Ensure the collision energy is optimized for the specific acyl-CoA and remains stable during the analysis.[1]
Presence of adducts (e.g., sodium, potassium).Use high-purity solvents and glassware to minimize salt contamination. Consider adding an adduct-removal agent to the mobile phase.[1]

Quantitative Data Summary

The following table presents a comparison of different analytical methods for the quantification of 3-Hydroxy-Acyl-CoA.

ParameterNovel LC-MS/MS MethodHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[2]120 pmol (with derivatization)[2]~50 fmol[2]
Limit of Quantification (LOQ) 5-50 fmol[2]1.3 nmol (LC/MS-based)[2]~100 fmol[2]
Linearity (R²) >0.99[2]>0.99[2]Variable[2]
Precision (RSD%) < 5%[2]< 15%[2]< 20%[2]
Specificity High (mass-to-charge ratio based)[2]Moderate (risk of co-elution)[2]High (enzyme-specific)[2]
Throughput High[2]Moderate[2]Low to Moderate[2]

This table summarizes illustrative retention times and resolution for the separation of four hypothetical 3-Hydroxy-OPC6-CoA diastereomers. Actual values may vary depending on the specific system and conditions.

IsomerRetention Time (minutes)Resolution (Rs)
Isomer 112.5-
Isomer 214.22.1
Isomer 315.81.8
Isomer 417.11.5

Experimental Protocols

Protocol 1: Chiral HPLC-UV Method for 3-Hydroxyacyl-CoA Enantiomers

This protocol is adapted from established methods for the separation of 3-hydroxyhexadecanoyl-CoA enantiomers.[1]

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Chiralpak AD-RH, 4.6 x 250 mm, 5 µm.[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The exact ratio may require optimization.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 25°C (controlled by a column oven).

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol outlines the extraction of acyl-CoAs from biological matrices.[2][3]

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[2]

  • Loading: Load 500 µL of the sample onto the conditioned cartridge.[2]

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water.[2]

  • Elution: Elute the analyte with 1 mL of methanol.[2]

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.[2]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis sample Biological Sample extraction Extraction with Internal Standard sample->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe Supernatant evaporation Evaporation spe->evaporation Eluate reconstitution Reconstitution evaporation->reconstitution hplc HPLC/SFC System reconstitution->hplc Injection ms Mass Spectrometer hplc->ms data Data Acquisition and Analysis ms->data

Caption: Workflow for extraction and analysis of hydroxy acyl-CoA isomers.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Poor Peak Shape or Resolution cause1 Mobile Phase Issue start->cause1 cause2 Column Problem start->cause2 cause3 Sample Issue start->cause3 cause4 System Issue start->cause4 sol1a Optimize Composition cause1->sol1a sol1b Prepare Fresh cause1->sol1b sol2a Check for Contamination cause2->sol2a sol2b Equilibrate Longer cause2->sol2b sol2c Replace Column cause2->sol2c sol3a Check Solvent Compatibility cause3->sol3a sol3b Reduce Concentration cause3->sol3b sol4a Check for Leaks cause4->sol4a sol4b Adjust Temperature cause4->sol4b

Caption: Logical workflow for troubleshooting poor chromatographic performance.

References

preventing degradation of 13-hydroxyoctadecanoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 13-hydroxyoctadecanoyl-CoA (13-HOD-CoA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of 13-HOD-CoA during sample preparation, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (13-HOD-CoA) and why is its stability important?

Q2: What are the primary causes of 13-HOD-CoA degradation during sample preparation?

A2: The main culprits behind 13-HOD-CoA degradation are enzymatic activity and chemical instability. Enzymes such as acyl-CoA thioesterases, which hydrolyze the thioester bond, and dehydrogenases, which can oxidize the hydroxyl group, are of primary concern.[1] Chemically, the molecule is susceptible to hydrolysis, especially at non-optimal pH, and oxidation.

Q3: How can I minimize enzymatic degradation of 13-HOD-CoA?

A3: To minimize enzymatic degradation, it is crucial to work quickly at low temperatures (0-4°C) and to use inhibitors of relevant enzymes. This includes adding general protease and phosphatase inhibitors to your extraction buffers. For lipids, it is also recommended to use antioxidants.[2]

Q4: What is the optimal pH range for maintaining 13-HOD-CoA stability?

A4: While specific data for 13-HOD-CoA is limited, for similar molecules like citric acid, a pH range of approximately 2 to 8 is considered a stable buffer region.[3] It is generally advisable to maintain a slightly acidic to neutral pH (around 6.0-7.5) during extraction and storage to minimize chemical hydrolysis of the thioester bond.

Q5: What are the recommended storage conditions for 13-HOD-CoA samples?

A5: For short-term storage (hours to days), keep samples on ice (0-4°C). For long-term storage, snap-freeze samples in liquid nitrogen and store them at -80°C. To prevent oxidation, it is best to store lipid extracts in organic solvents with antioxidants in airtight containers, protected from light.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the sample preparation of 13-HOD-CoA.

Problem Possible Cause(s) Recommended Solution(s)
Low or no detectable 13-HOD-CoA 1. Enzymatic Degradation: Endogenous enzymes (thioesterases, dehydrogenases) in the sample may have degraded the target molecule.- Work quickly and on ice at all times. - Add a cocktail of enzyme inhibitors to the homogenization buffer. - Immediately quench metabolic activity after sample collection (e.g., snap-freezing).
2. Chemical Degradation: Sub-optimal pH or prolonged exposure to room temperature may have caused hydrolysis or oxidation.- Ensure all buffers are within a pH range of 6.0-7.5. - Minimize the time samples spend at room temperature. - Add antioxidants (e.g., BHT, Vitamin E) to organic solvents used for extraction.
3. Inefficient Extraction: The protocol used may not be suitable for extracting long-chain acyl-CoAs.- Use a validated lipid extraction method, such as a modified Bligh-Dyer or Folch extraction. - Ensure complete cell lysis to release intracellular 13-HOD-CoA.
High variability between replicate samples 1. Inconsistent Sample Handling: Differences in the time taken for processing or temperature exposure of individual samples.- Standardize the entire sample preparation workflow. - Process all samples in parallel under identical conditions.
2. Partial Enzyme Inactivation: Insufficient concentration or distribution of enzyme inhibitors.- Vortex inhibitor cocktails immediately before use. - Ensure thorough mixing of the sample with the homogenization buffer containing inhibitors.
Presence of unexpected peaks in chromatogram 1. Degradation Products: Peaks may correspond to 13-hydroxyoctadecanoic acid (13-HOD) or other breakdown products.- Optimize the sample preparation protocol to minimize degradation (see above). - Use mass spectrometry to identify the unknown peaks and confirm if they are degradation products.
2. Oxidation Products: Exposure to air and light can lead to the formation of oxidized species.- Degas solvents before use. - Work under an inert atmosphere (e.g., nitrogen or argon) where possible. - Store samples in amber vials to protect from light. [2]

Experimental Protocols & Methodologies

Protocol 1: General Extraction of 13-HOD-CoA from Biological Tissues
  • Homogenization:

    • Weigh the frozen tissue sample (~50-100 mg).

    • Homogenize the tissue in 1 mL of ice-cold extraction buffer (e.g., 2:1:0.8 methanol (B129727):chloroform (B151607):water) containing a cocktail of protease and phosphatase inhibitors.

    • Perform homogenization on ice using a tissue homogenizer.

  • Phase Separation:

    • After homogenization, add 0.5 mL of chloroform and 0.5 mL of water to the homogenate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Collection and Drying:

    • Carefully collect the lower organic phase containing the lipids and acyl-CoAs using a glass syringe.

    • Transfer the organic phase to a new tube.

    • Dry the extract under a gentle stream of nitrogen gas.

  • Reconstitution and Storage:

    • Reconstitute the dried extract in an appropriate solvent for your analytical method (e.g., methanol or acetonitrile).

    • Store the reconstituted sample at -80°C until analysis.

Visualizations

Hypothesized Degradation Pathway of 13-HOD-CoA

The primary routes of degradation for 13-HOD-CoA are likely through enzymatic hydrolysis of the thioester bond and oxidation via the beta-oxidation pathway.

13-HOD-CoA 13-HOD-CoA 13-HOD 13-HOD 13-HOD-CoA->13-HOD Acyl-CoA Thioesterase CoA-SH CoA-SH 13-HOD-CoA->CoA-SH Acyl-CoA Thioesterase Beta-Oxidation_Intermediates Beta-Oxidation Intermediates 13-HOD-CoA->Beta-Oxidation_Intermediates Beta-Oxidation Enzymes Acetyl-CoA Acetyl-CoA Beta-Oxidation_Intermediates->Acetyl-CoA

Caption: Hypothesized enzymatic degradation pathways of 13-HOD-CoA.

Experimental Workflow for Preventing Degradation

A logical workflow is essential to minimize the degradation of 13-HOD-CoA during sample preparation.

cluster_prevention Prevention Strategy Sample_Collection 1. Rapid Sample Collection & Snap Freezing Homogenization 2. Homogenization on Ice with Inhibitors Sample_Collection->Homogenization Extraction 3. Lipid Extraction (Low Temp, Antioxidants) Homogenization->Extraction Storage 4. Storage at -80°C under Inert Gas Extraction->Storage

Caption: Key steps in the experimental workflow to prevent 13-HOD-CoA degradation.

References

minimizing ion suppression for 13-hydroxyoctadecanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for the analysis of 13-hydroxyoctadecanoyl-CoA (13-HODE-CoA) by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant issue for 13-HODE-CoA analysis?

A: Ion suppression is a matrix effect where co-eluting compounds from the sample interfere with the ionization of the target analyte, in this case, 13-HODE-CoA, in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[1] Long-chain acyl-CoAs like 13-HODE-CoA are particularly susceptible because they are often at low concentrations in complex biological matrices (e.g., plasma, tissue homogenates) that are rich in interfering substances.[2]

Q2: What are the primary sources of ion suppression in biological samples for this analysis?

A: The most common sources of ion suppression in bioanalysis are endogenous matrix components that co-elute with the analyte.[1] For 13-HODE-CoA, the main culprits are phospholipids, which are highly abundant in biological membranes and plasma.[1][2] Other sources include salts from buffers, detergents used in sample preparation, and other lipids that can compete for ionization in the electrospray source.[3]

Q3: How can I determine if my 13-HODE-CoA signal is being suppressed?

A: A common method to assess ion suppression is a post-column infusion experiment. In this setup, a standard solution of 13-HODE-CoA is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract (a sample prepared without the analyte) is then injected. A drop in the constant signal of 13-HODE-CoA as components from the matrix elute indicates the retention time windows where ion suppression is occurring.

Q4: Is a stable isotope-labeled internal standard essential for accurate quantification?

A: Yes, using a stable isotope-labeled internal standard (SIL-IS) that is chemically similar to 13-HODE-CoA is highly recommended.[3] An ideal SIL-IS will co-elute with the analyte and experience the same degree of ion suppression. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Troubleshooting Guide: Minimizing Ion Suppression

This guide provides a systematic approach to identifying and mitigating ion suppression during your 13-HODE-CoA analysis.

Start Low Signal or Poor Reproducibility for 13-HODE-CoA Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Add_IS Action: Incorporate a SIL-IS early in the sample prep workflow. Check_IS->Add_IS No Assess_Suppression Assess Ion Suppression via Post-Column Infusion Check_IS->Assess_Suppression Yes Add_IS->Assess_Suppression Suppression_Identified Is significant suppression observed co-eluting with 13-HODE-CoA? Assess_Suppression->Suppression_Identified Optimize_Sample_Prep Focus: Sample Preparation Suppression_Identified->Optimize_Sample_Prep Yes Success Problem Resolved Suppression_Identified->Success No Sample_Prep_Actions Implement rigorous sample cleanup. - Use Solid-Phase Extraction (SPE). - Evaluate different SPE sorbents. - Perform Liquid-Liquid Extraction (LLE). Optimize_Sample_Prep->Sample_Prep_Actions Optimize_Chroma Focus: Chromatography Chroma_Actions Modify LC Method. - Adjust gradient to separate from interferences. - Test alternative column chemistry (e.g., C18). - Optimize mobile phase additives. Optimize_Chroma->Chroma_Actions Sample_Prep_Actions->Optimize_Chroma Re_evaluate Re-evaluate with Post-Column Infusion Chroma_Actions->Re_evaluate Re_evaluate->Suppression_Identified

Caption: A troubleshooting flowchart for addressing low signal issues.

Data Presentation

Table 1: Comparison of Sample Preparation Methodologies for Long-Chain Acyl-CoA Recovery
Extraction MethodTissue/Matrix TypeReported Recovery RateReference
Solvent Extraction with SPERat Liver93-104% (for various acyl-CoAs)[4]
Modified Solvent Extraction with SPERat Heart, Kidney, Muscle70-80%[4][5]
Solid-Phase Extraction (C18)Human Caco-2 Cells>85% (for various oxylipins)[6]
Protein Precipitation (Methanol)Human Serum>90% (for general oxylipins)[6]

Note: Recovery can be highly dependent on the specific analyte and matrix. Protein precipitation is fast but often results in significant ion suppression due to residual phospholipids.[2] Solid-phase extraction is generally more effective at removing interferences.[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 13-HODE-CoA from Plasma

This protocol is adapted from established methods for oxylipin extraction and is suitable for cleaning up plasma samples prior to LC-MS analysis.[7][8]

Materials:

  • Plasma sample

  • Internal Standard (e.g., deuterated 13-HODE-CoA)

  • Methanol (B129727) (MeOH), HPLC grade

  • Deionized Water

  • Formic Acid (FA)

  • Reversed-phase SPE cartridges (e.g., C18 or polymeric)

  • Nitrogen evaporator

  • Vortex mixer and centrifuge

Procedure:

  • Sample Pre-treatment: Thaw 200 µL of plasma on ice. Add the internal standard. Vortex briefly.

  • Protein Precipitation: Add 600 µL of ice-cold methanol to the plasma. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of MeOH through the SPE cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not let the cartridge dry out.

  • Sample Loading: Carefully load the supernatant from step 3 onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water containing 0.1% FA to remove polar impurities.

    • Wash with 1 mL of 20% MeOH in water to remove less hydrophobic interferences.

  • Elution: Elute the 13-HODE-CoA and other lipids with 1 mL of MeOH into a clean collection tube.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water) for LC-MS analysis.

Protocol 2: Representative LC-MS/MS Method for 13-HODE-CoA Analysis

Liquid Chromatography:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% acetic acid or formic acid.[9][10] The use of 0.02% acetic acid has been shown to improve signal for many lipids in negative ion mode.[11]

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with the same additive as Mobile Phase A.

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 40% B

    • 2-10 min: Gradient to 95% B

    • 10-13 min: Hold at 95% B

    • 13.1-15 min: Return to 40% B for re-equilibration

  • Injection Volume: 5 µL

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Key Parameters:

    • Capillary Voltage: ~3.0-4.0 kV

    • Source Temperature: ~120-150°C

    • Desolvation Gas Temperature: ~350-450°C

  • MRM Transitions: Specific precursor-to-product ion transitions for 13-HODE-CoA and its internal standard must be determined by infusing pure standards. For the related compound 13-HODE, a characteristic product ion is m/z 195.[10] The neutral loss of the Coenzyme A portion (507 Da) is a characteristic fragmentation for acyl-CoAs in positive mode.[12][13]

Mandatory Visualization

cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Plasma Plasma Sample + Internal Standard Precipitation Protein Precipitation (Cold Methanol) Plasma->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Supernatant Supernatant->Load Condition Condition Cartridge (MeOH -> Water) Condition->Load Wash Wash Interferences (Aqueous -> Weak Organic) Load->Wash Elute Elute Analyte (Methanol) Wash->Elute Drydown Dry & Reconstitute Elute->Drydown LCMS LC-MS/MS Analysis Drydown->LCMS

Caption: Experimental workflow for 13-HODE-CoA analysis.

References

quality control measures for synthetic 13-hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, handling, and troubleshooting of synthetic 13-hydroxyoctadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for assessing the purity of synthetic this compound?

A1: The recommended method for assessing the purity of synthetic this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. A reverse-phase C18 column is typically used with a gradient elution of acetonitrile (B52724) and water containing a low concentration of a suitable acid (e.g., formic acid or acetic acid) to ensure good peak shape. Purity is determined by calculating the area percentage of the main peak corresponding to this compound.

Q2: How should I store my synthetic this compound to ensure its stability?

A2: For long-term storage, synthetic this compound should be stored as a solid at -20°C or below, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For short-term storage of solutions, it is advisable to prepare aliquots in a suitable solvent (e.g., a mixture of water and a minimal amount of an organic solvent like DMSO for solubility) and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation.

Q3: I am seeing multiple peaks in my HPLC chromatogram. What could be the cause?

A3: Multiple peaks in an HPLC chromatogram can indicate the presence of impurities or degradation products. Common impurities from synthesis can include starting materials or by-products. Degradation can occur due to improper storage or handling, leading to hydrolysis of the thioester bond or oxidation of the fatty acid chain. It is also possible that you are observing isomers of the molecule. We recommend verifying the identity of the main peak using mass spectrometry and consulting the troubleshooting guide below for more specific issues.

Q4: What is the expected mass spectrum for this compound?

A4: In positive ion mode electrospray ionization mass spectrometry (ESI-MS), you can expect to see the protonated molecule [M+H]⁺. Fragmentation of the molecule will typically result in a neutral loss of the Coenzyme A moiety or fragments corresponding to the fatty acyl chain. The specific fragmentation pattern can help confirm the structure of the molecule.[1]

Q5: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy for quality control?

A5: Yes, NMR spectroscopy is a powerful tool for the structural confirmation of synthetic this compound. ¹H NMR can be used to identify characteristic protons of the fatty acid chain and the Coenzyme A moiety. ¹³C NMR provides information about the carbon skeleton of the molecule. For quantitative NMR (qNMR), a certified internal standard is required to determine the absolute purity.[2]

Troubleshooting Guides

HPLC Analysis Issues
IssuePossible CauseRecommended Solution
Broad or Tailing Peaks 1. Poor sample solubility. 2. Secondary interactions with the column stationary phase. 3. Column degradation.1. Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. 2. Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol (B1196071) interactions. 3. Flush the column with a strong solvent or replace it if necessary.
Ghost Peaks 1. Contamination in the HPLC system or mobile phase. 2. Carryover from a previous injection.1. Use high-purity solvents and flush the system thoroughly. 2. Run blank injections between samples to ensure the system is clean.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
Low Signal Intensity 1. Low sample concentration. 2. Degradation of the analyte. 3. Incorrect detection wavelength.1. Concentrate the sample or inject a larger volume. 2. Prepare fresh samples and store them properly. 3. Verify the UV absorbance maximum for this compound (typically around 260 nm for the adenine (B156593) moiety of CoA).
Mass Spectrometry Analysis Issues
IssuePossible CauseRecommended Solution
Poor Ionization 1. Inappropriate ionization source settings. 2. Suppression of ionization by matrix components.1. Optimize spray voltage, gas flow, and temperature for electrospray ionization. 2. Purify the sample before analysis or use a chromatographic separation prior to MS.
Unexpected Fragments 1. In-source fragmentation. 2. Presence of impurities.1. Reduce the cone voltage or other in-source fragmentation parameters. 2. Analyze the sample by HPLC-MS to separate components before fragmentation.
Adduct Formation 1. Presence of salts in the sample or mobile phase.1. Use volatile buffers (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) and desalt the sample if necessary.
Sample Stability and Handling Issues
IssuePossible CauseRecommended Solution
Decreased Purity Over Time 1. Hydrolysis of the thioester bond. 2. Oxidation of the fatty acid chain.1. Store the compound in a dry, cold environment. For solutions, use a buffered solvent at a slightly acidic to neutral pH. 2. Store under an inert atmosphere and minimize exposure to air and light.
Inconsistent Experimental Results 1. Inaccurate concentration determination due to poor solubility. 2. Degradation during experimental procedures.1. Use a validated method for dissolving and quantifying the compound. A small amount of organic co-solvent may be necessary. 2. Prepare fresh solutions for each experiment and keep them on ice.

Quantitative Data Summary

ParameterTypical SpecificationAnalytical Method
Purity (by HPLC) ≥ 95%Reverse-Phase HPLC-UV (260 nm)
Identity Conforms to structureMass Spectrometry, ¹H NMR
Appearance White to off-white solidVisual Inspection
Solubility Soluble in aqueous buffers with a small amount of organic co-solvent (e.g., DMSO, ethanol)Visual Inspection
Storage Temperature -20°C or below (solid); -80°C (solution)-

Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC

Objective: To determine the purity of synthetic this compound.

Materials:

  • Synthetic this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a 1:1 mixture of Mobile Phase A and B at a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 260 nm

    • Gradient Program:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: Identity Confirmation by Mass Spectrometry

Objective: To confirm the identity and molecular weight of synthetic this compound.

Materials:

  • Synthetic this compound

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • Formic acid

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in a 1:1 mixture of methanol and water with 0.1% formic acid at a concentration of approximately 10 µg/mL.

  • MS Conditions (Positive Ion Mode):

    • Infuse the sample directly into the mass spectrometer or use an LC separation.

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Scan Range: m/z 100-1200

  • Data Analysis:

    • Identify the [M+H]⁺ ion corresponding to the calculated molecular weight of this compound.

    • If fragmentation data is acquired (MS/MS), analyze the fragment ions to confirm the structure.

Protocol 3: Structural Verification by ¹H NMR Spectroscopy

Objective: To verify the chemical structure of synthetic this compound.

Materials:

  • Synthetic this compound (5-10 mg)

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • NMR tube

Procedure:

  • Sample Preparation:

    • Dissolve the this compound in the deuterated solvent in an NMR tube.[3]

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Identify and integrate characteristic peaks for the fatty acid chain (e.g., terminal methyl group, methylene (B1212753) groups, proton on the hydroxyl-bearing carbon) and the Coenzyme A moiety (e.g., adenine proton, ribose protons, pantothenate protons).[2]

Visualizations

QC_Workflow cluster_0 Quality Control Workflow for Synthetic this compound raw_material Synthetic Product (this compound) hplc Purity Assessment (HPLC-UV) raw_material->hplc ms Identity Confirmation (LC-MS) hplc->ms Purity ≥ 95% fail Fail hplc->fail Purity < 95% nmr Structural Verification (NMR) ms->nmr Correct Mass ms->fail Incorrect Mass pass Pass nmr->pass Correct Structure nmr->fail Incorrect Structure release Release for Use pass->release investigate Investigate & Repurify fail->investigate

Caption: Quality control workflow for synthetic this compound.

Troubleshooting_Tree cluster_1 Troubleshooting Decision Tree for Experimental Issues start Inconsistent Experimental Results check_purity Re-check Purity by HPLC start->check_purity check_concentration Verify Concentration start->check_concentration check_stability Assess Sample Stability start->check_stability purity_ok Purity OK? check_purity->purity_ok concentration_ok Concentration Accurate? check_concentration->concentration_ok stability_ok Sample Stable? check_stability->stability_ok repurify Action: Repurify or Obtain New Batch purity_ok->repurify No protocol_issue Review Experimental Protocol for Errors purity_ok->protocol_issue Yes recalculate Action: Re-dissolve and Re-quantify concentration_ok->recalculate No concentration_ok->protocol_issue Yes fresh_sample Action: Prepare Fresh Sample and Store Properly stability_ok->fresh_sample No stability_ok->protocol_issue Yes

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: Quantification of 13-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 13-hydroxyoctadecanoyl-CoA (13-HODE-CoA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the experimental workflow, with a particular focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is 13-HODE-CoA and why is its quantification important?

A1: this compound (13-HODE-CoA) is the activated form of 13-hydroxyoctadecadienoic acid (13-HODE), a bioactive lipid mediator derived from the oxidation of linoleic acid. As a coenzyme A thioester, 13-HODE-CoA is an intermediate in various metabolic pathways. Its accurate quantification is crucial for understanding its role in cellular signaling, lipid metabolism, and the pathology of various diseases, including those with inflammatory and metabolic components.

Q2: What are the main challenges in quantifying 13-HODE-CoA?

A2: The primary challenges in quantifying 13-HODE-CoA include its low endogenous concentrations, susceptibility to degradation, and significant matrix effects during analysis by liquid chromatography-mass spectrometry (LC-MS). Matrix effects, caused by co-eluting substances from the biological sample, can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of the results.[1][2]

Q3: What is the most significant source of matrix effects in biological samples for 13-HODE-CoA analysis?

A3: For lipid analysis in biological matrices like plasma, serum, or tissue homogenates, phospholipids (B1166683) are the most significant cause of matrix effects.[2][3] Their high abundance and tendency to co-extract with analytes of interest can lead to substantial ion suppression in the mass spectrometer's ion source.

Q4: How can I minimize the degradation of 13-HODE-CoA during sample handling and storage?

A4: To ensure the stability of long-chain acyl-CoAs like 13-HODE-CoA, it is critical to handle samples quickly on ice and to flash-freeze them in liquid nitrogen immediately after collection. Long-term storage should be at -80°C to minimize enzymatic and chemical degradation. Repeated freeze-thaw cycles should be avoided as they can lead to significant analyte loss.

Troubleshooting Guide

Q5: I am observing a low signal or no peak for 13-HODE-CoA. What are the possible causes and solutions?

A5: Low or no signal for 13-HODE-CoA can stem from several factors. This guide will help you troubleshoot the most common issues.

Potential Cause Troubleshooting Steps
Analyte Degradation Ensure samples were processed quickly at low temperatures and stored properly at -80°C. Use fresh, high-purity solvents for all extraction steps.
Inefficient Extraction The choice of extraction method is critical. A combination of liquid-liquid extraction followed by solid-phase extraction (SPE) is often most effective for long-chain acyl-CoAs. Verify the composition and pH of your extraction buffers.
Poor Recovery from SPE Ensure the SPE cartridge is appropriate for long-chain acyl-CoAs (e.g., C18) and is properly conditioned and equilibrated. Optimize the loading, washing, and elution solvent compositions and volumes.
Significant Ion Suppression This is a major issue in complex matrices. Implement strategies to mitigate matrix effects, such as more rigorous sample cleanup, optimizing chromatographic separation to avoid co-elution with phospholipids, or using a stable isotope-labeled internal standard.
Suboptimal MS Parameters Optimize mass spectrometry parameters, including ionization source settings (e.g., spray voltage, gas temperatures) and analyte-specific transitions (precursor and product ions, collision energy).

Q6: My results show high variability between replicate injections. What could be the cause?

A6: High variability is often linked to inconsistent sample preparation or matrix effects.

Potential Cause Troubleshooting Steps
Inconsistent Extraction Ensure precise and consistent execution of the extraction protocol for all samples. Use of an automated liquid handler can improve reproducibility.
Variable Matrix Effects The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression or enhancement. The use of a stable isotope-labeled internal standard is the most effective way to correct for this variability.
LC System Carryover Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the column wash steps between injections.
Column Degradation Contaminants from the matrix can accumulate on the analytical column, leading to peak shape distortion and retention time shifts.[4] Implement a robust column washing protocol or use a guard column.

Q7: How can I quantitatively assess the extent of matrix effects in my assay?

A7: A post-extraction spike experiment is a common method to quantify matrix effects. This involves comparing the analyte's signal in a clean solvent to its signal when spiked into an extracted blank matrix.

Sample Set Preparation Purpose
Set 1: Neat Solution Analyte spiked in a clean solvent (e.g., mobile phase).Represents 100% signal (no matrix effect).
Set 2: Post-Extraction Spike Blank biological matrix is extracted first, and then the analyte is spiked into the final extract.Measures the signal of the analyte in the presence of the extracted matrix components.

The matrix effect can then be calculated as: Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) x 100

A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Extraction of 13-HODE-CoA from Tissue Samples

This protocol is adapted from methods for long-chain acyl-CoA extraction and is suitable for various tissue types.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Ice-cold 2:1 (v/v) chloroform:methanol (B129727)

  • Ice-cold 0.1 M KCl

  • Internal Standard (IS): 13-HODE-d4-CoA (if available) or a structurally similar stable isotope-labeled long-chain acyl-CoA.

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Methanol, Acetonitrile (B52724) (ACN), Water (LC-MS grade)

  • Formic acid

Procedure:

  • Homogenization:

    • Weigh the frozen tissue and place it in a pre-chilled homogenization tube.

    • Add the internal standard.

    • Add 1 mL of ice-cold 2:1 chloroform:methanol per 50 mg of tissue.

    • Homogenize thoroughly on ice.

  • Liquid-Liquid Extraction:

    • Transfer the homogenate to a glass tube.

    • Add 0.2 volumes of ice-cold 0.1 M KCl.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase containing the lipids and acyl-CoAs.

  • Drying and Reconstitution:

    • Evaporate the organic solvent under a gentle stream of nitrogen.

    • Reconstitute the lipid extract in a solvent suitable for SPE loading (e.g., 50% methanol in water).

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 2 mL of 30% methanol in water to remove polar impurities.

    • Elute the 13-HODE-CoA with 1 mL of 90% acetonitrile in water containing 0.1% formic acid.

  • Final Preparation:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification of 13-HODE-CoA

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute 13-HODE-CoA, followed by a wash and re-equilibration step. (A specific gradient should be optimized based on the system and column).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive ESI.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These need to be determined empirically by infusing a 13-HODE-CoA standard. A common fragmentation for acyl-CoAs is the neutral loss of the CoA moiety.

    • Example Precursor Ion [M+H]+: m/z for 13-HODE-CoA.

    • Example Product Ion: Fragment ion specific to 13-HODE-CoA.

  • Source Parameters: Optimize spray voltage, ion source gas flow, and temperature for maximal signal.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Oxylipin Analysis

Method Principle Advantages Disadvantages Reported Recovery
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, and inexpensive.High risk of significant matrix effects due to co-extraction of phospholipids.[1]Variable, often lower for complex lipids.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT.Can be labor-intensive and may have lower recovery for certain analytes.60-90%
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while impurities are washed away.Provides cleaner extracts than LLE and PPT, leading to reduced matrix effects.Can be more expensive and requires method development to optimize recovery.70-95%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting tissue Tissue Homogenization lle Liquid-Liquid Extraction tissue->lle Add Chloroform:Methanol spe Solid-Phase Extraction lle->spe Dry & Reconstitute reconstitution Reconstitution spe->reconstitution Elute & Dry lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing lcms->data quant Quantification data->quant low_signal Low Signal quant->low_signal high_variability High Variability quant->high_variability

Caption: Experimental workflow for 13-HODE-CoA quantification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR132 GPR132 HODE 13-HODE HODE->GPR132 HODE_CoA 13-HODE-CoA HODE->HODE_CoA ACSL PPARg PPARγ HODE_CoA->PPARg ACSL Acyl-CoA Synthetase RXR RXR PPARg->RXR PPRE PPRE PPARg->PPRE RXR->PPRE Gene Target Gene Expression (e.g., FABP4, CD36) PPRE->Gene

Caption: Simplified signaling pathway of 13-HODE and its CoA derivative.

References

Technical Support Center: 13-Hydroxyoctadecanoyl-CoA (13-HODE-CoA) Handling and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 13-hydroxyoctadecanoyl-CoA (13-HODE-CoA) in solution. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause degradation of 13-HODE-CoA in solution?

A1: 13-HODE-CoA, like other long-chain fatty acyl-CoA esters, is susceptible to degradation through several mechanisms:

  • Hydrolysis: The thioester bond is high-energy and can be hydrolyzed, especially at a basic pH, yielding Coenzyme A and 13-hydroxyoctadecanoic acid (13-HODE). Aqueous solutions of coenzyme A derivatives are known to be unstable at basic pH.[1][2]

  • Oxidation: The polyunsaturated fatty acid chain of 13-HODE is prone to oxidation. The presence of oxygen and trace metals can catalyze this process.

  • Enzymatic Degradation: If the solution is contaminated with enzymes from cellular lysates or other biological sources, such as thioesterases, they can rapidly degrade 13-HODE-CoA.

Q2: How should I prepare a stock solution of 13-HODE-CoA?

A2: For optimal stability, it is recommended to prepare stock solutions of 13-HODE-CoA in an organic solvent, aliquot them into single-use volumes, dry them under an inert gas stream (like nitrogen or argon), and store the dried aliquots at -80°C.[3] When needed, an aliquot can be reconstituted in the desired aqueous buffer immediately before use. If an aqueous stock solution is necessary, it should be prepared in a buffer with a slightly acidic pH (pH 2-6), used within the same day, and kept on ice.[2] Some sources suggest that for certain fatty acyl-CoAs, dissolving in water or a methanol/water mixture is possible, but these aqueous stocks should be used within a day.[4][5]

Q3: What is the recommended short-term and long-term storage for 13-HODE-CoA solutions?

A3:

  • Short-Term (within a day): Aqueous solutions of 13-HODE-CoA should be kept on ice and used as quickly as possible, ideally within the same day.[5]

  • Long-Term: For long-term storage, it is best to store 13-HODE-CoA as a dried powder or as dried aliquots from an organic solvent at -80°C.[3] Some technical data sheets for other long-chain fatty acyl-CoAs suggest storage in a freezer at <-20°C for several months.[4][5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent experimental results Degradation of 13-HODE-CoA stock solution.Prepare fresh aliquots of 13-HODE-CoA for each experiment. Validate the integrity of your stock by HPLC or LC-MS/MS.
Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Low or no biological activity Hydrolysis of the thioester bond.Ensure the pH of your experimental buffer is neutral or slightly acidic. Avoid basic conditions. Prepare solutions fresh.
Oxidation of the fatty acid chain.Use degassed buffers and overlay with an inert gas (nitrogen or argon). Consider adding a low concentration of an antioxidant like BHT, if compatible with your assay.
Precipitation of 13-HODE-CoA in aqueous buffer Low solubility of the long-chain fatty acyl-CoA.Sonication may be necessary to dissolve long-chain fatty acyl-CoAs in aqueous solutions.[5] Alternatively, dissolve in a small amount of an organic solvent like DMSO before diluting in your aqueous buffer. Always check for solvent compatibility with your experimental system.

Experimental Protocols

Protocol 1: Preparation of 13-HODE-CoA Aliquots for Long-Term Storage

Objective: To prepare stable, single-use aliquots of 13-HODE-CoA to minimize degradation.

Materials:

  • 13-HODE-CoA powder

  • Anhydrous organic solvent (e.g., methanol, ethanol, or a chloroform:methanol mixture)

  • Microcentrifuge tubes

  • Inert gas (Nitrogen or Argon)

  • -80°C freezer

Methodology:

  • Accurately weigh the entire amount of 13-HODE-CoA powder using a microbalance.

  • Dissolve the powder in a minimal volume of the chosen organic solvent to achieve a desired stock concentration.

  • Aliquot the solution into single-use microcentrifuge tubes. The volume per aliquot should correspond to the amount needed for a single experiment.

  • Dry the aliquots under a gentle stream of nitrogen or argon gas until all the solvent has evaporated.

  • Cap the tubes tightly and store them at -80°C.

  • For use, reconstitute a single dried aliquot in the desired experimental buffer immediately before the experiment.

Protocol 2: Assessment of 13-HODE-CoA Stability by RP-HPLC

Objective: To quantitatively assess the stability of 13-HODE-CoA in a specific buffer over time.

Materials:

  • 13-HODE-CoA

  • Experimental buffer of interest

  • Reverse-phase HPLC (RP-HPLC) system with a UV detector

  • C18 column

  • Mobile phase (e.g., acetonitrile (B52724) and water with 0.1% formic acid)

  • Quenching solution (e.g., acidic methanol)

Methodology:

  • Prepare a fresh solution of 13-HODE-CoA in the experimental buffer at the desired concentration.

  • Immediately take a "time zero" sample by transferring an aliquot to a tube containing the quenching solution. This will stop any further degradation.

  • Incubate the remaining 13-HODE-CoA solution under the desired experimental conditions (e.g., 4°C, room temperature, 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), take additional aliquots and quench them in the same manner.

  • Analyze all quenched samples by RP-HPLC. 13-HODE-CoA and its potential degradation product, 13-HODE, will have different retention times.

  • Monitor the absorbance at 235 nm (for the conjugated diene system in 13-HODE) and 260 nm (for the adenine (B156593) ring of CoA).[6]

  • Quantify the peak area of 13-HODE-CoA at each time point to determine the rate of degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_result Result prep Prepare 13-HODE-CoA in experimental buffer t0 Time 0 Sample (Quench) prep->t0 incubate Incubate solution under test conditions prep->incubate hplc RP-HPLC Analysis t0->hplc sampling Take samples at various time points (Quench) incubate->sampling sampling->hplc quantify Quantify Peak Area of 13-HODE-CoA hplc->quantify result Determine Degradation Rate quantify->result

Caption: Workflow for assessing 13-HODE-CoA stability.

degradation_pathway cluster_degradation Degradation Pathways cluster_products Degradation Products HODE_CoA 13-HODE-CoA hydrolysis Hydrolysis (e.g., basic pH) HODE_CoA->hydrolysis oxidation Oxidation (e.g., O2, metals) HODE_CoA->oxidation HODE 13-HODE hydrolysis->HODE CoA Coenzyme A hydrolysis->CoA Oxidized_Products Oxidized derivatives oxidation->Oxidized_Products

Caption: Major degradation pathways for 13-HODE-CoA.

References

optimizing fragmentation parameters for 13-hydroxyoctadecanoyl-CoA identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the identification of 13-hydroxyoctadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the mass spectrometry-based analysis of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for this compound in positive and negative ion modes?

A1: In positive ion mode, the expected precursor ion is the protonated molecule, [M+H]⁺. For this compound (molecular formula: C₃₉H₆₈N₇O₁₈P₃S), the theoretical monoisotopic mass is approximately 1067.36 g/mol . Therefore, you should look for a precursor ion with an m/z of approximately 1068.37. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be observed at an m/z of approximately 1066.35.

Q2: What are the characteristic fragment ions of long-chain acyl-CoAs that I should look for in my MS/MS spectra?

A2: Long-chain acyl-CoAs exhibit a very characteristic fragmentation pattern, particularly in positive ion mode. The most common fragmentation involves the cleavage of the phosphodiester bond, resulting in two key diagnostic ions:

  • A neutral loss of 507.1 Da, corresponding to the loss of the 3'-phosphoadenosine-5'-diphosphate moiety. The resulting fragment ion is [M+H-507]⁺.

  • A fragment ion at approximately m/z 428.1, which corresponds to the adenosine-3',5'-diphosphate fragment.

These fragments are indicative of the CoA portion of the molecule and are crucial for confirming the presence of an acyl-CoA.[1][2]

Q3: How can I confirm the position of the hydroxyl group on the octadecanoyl chain?

A3: Confirming the position of the hydroxyl group requires careful analysis of the fragmentation pattern of the acyl chain itself. While the CoA-related fragments confirm the class of the molecule, fragments specific to the fatty acid portion are needed for isomer differentiation. Cleavage adjacent to the hydroxyl group can produce diagnostic ions. For this compound, you would look for fragment ions resulting from cleavage on either side of the C13 carbon. Derivatization of the hydroxyl group can also be employed to induce more specific fragmentation patterns, aiding in the localization of the functional group.[3]

Troubleshooting Guide

Issue 1: Low or no signal for this compound.

  • Possible Cause 1: Sample Degradation. Acyl-CoAs are susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.

    • Troubleshooting Tip: Ensure samples are processed quickly and kept on ice or at 4°C. Store extracts at -80°C. Use fresh, high-purity solvents and avoid prolonged exposure to acidic or basic conditions.

  • Possible Cause 2: Poor Ionization. The ionization efficiency of long-chain acyl-CoAs can be variable.

    • Troubleshooting Tip: Optimize ion source parameters such as spray voltage, gas flows, and temperatures. While positive mode is common, it is worthwhile to test negative ion mode as well.[4] The choice of mobile phase additives can also impact ionization; ammonium (B1175870) acetate (B1210297) or formate (B1220265) are commonly used.

  • Possible Cause 3: Inefficient Extraction. The amphipathic nature of long-chain acyl-CoAs can make extraction challenging.

    • Troubleshooting Tip: A common method is protein precipitation with a solvent like 80% methanol (B129727). For more complex matrices, solid-phase extraction (SPE) with a C18 stationary phase can be used for sample cleanup and concentration.[5]

Issue 2: Poor chromatographic peak shape (e.g., tailing, broad peaks).

  • Possible Cause 1: Secondary Interactions with the Column. The phosphate (B84403) groups on the CoA moiety can interact with active sites on the stationary phase or metal surfaces in the LC system.

    • Troubleshooting Tip: Use a column with high-purity silica (B1680970) and end-capping. The addition of a small amount of a chelating agent like EDTA to the mobile phase can sometimes help. Ensure all tubing and fittings are biocompatible (e.g., PEEK).

  • Possible Cause 2: Inappropriate Mobile Phase.

    • Troubleshooting Tip: For reversed-phase chromatography, a gradient from a polar solvent (e.g., water with ammonium acetate or formate) to a less polar organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. Ensure the pH of the mobile phase is appropriate for the stability of the analyte.[5]

  • Possible Cause 3: Column Overloading.

    • Troubleshooting Tip: Reduce the injection volume or dilute the sample.

Issue 3: Difficulty in obtaining consistent and reproducible fragmentation.

  • Possible Cause 1: Suboptimal Collision Energy. The collision energy (CE) is a critical parameter for obtaining informative MS/MS spectra.

    • Troubleshooting Tip: The optimal CE will depend on the instrument and the specific precursor ion. A good starting point for long-chain acyl-CoAs is a CE of approximately 30-45 eV.[1][6] It is highly recommended to perform a CE optimization experiment for your specific instrument and analyte by infusing a standard and varying the CE to find the value that yields the best signal for the diagnostic fragment ions.

  • Possible Cause 2: Matrix Effects. Co-eluting compounds from the sample matrix can suppress or enhance the ionization and fragmentation of the analyte of interest.

    • Troubleshooting Tip: Improve sample preparation to remove interfering matrix components (e.g., using SPE). Ensure adequate chromatographic separation to resolve the analyte from interfering species. The use of a stable isotope-labeled internal standard can help to compensate for matrix effects.

Data Presentation

Table 1: Recommended Starting Mass Spectrometry Parameters for this compound

ParameterRecommended SettingNotes
Ionization ModePositive Electrospray Ionization (ESI+)Generally provides good sensitivity for acyl-CoAs.
Precursor Ion (m/z)~1068.4[M+H]⁺
Product Ion Scan Range (m/z)100 - 1100To capture all potential fragments.
Collision Energy (CE)30 - 45 eVInstrument-dependent; requires optimization.[1][6]
Collision GasArgon
Collision Gas Pressure~1.2 mTorrInstrument-dependent.[6]

Table 2: Key Diagnostic Ions for Identification of this compound

Fragment Ion DescriptionExpected m/z (Positive Mode)Origin
[M+H-507]⁺~561.3Neutral loss of 3'-phosphoadenosine-5'-diphosphate.[1][2]
Adenosine-3',5'-diphosphate~428.1Fragment from the CoA moiety.[1][2]
Fragments from acyl chainVariableDependent on cleavage around the C13-hydroxyl group.

Experimental Protocols

Protocol 1: Sample Extraction from Cultured Cells

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold 80% methanol per 10⁶ cells.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 10 mM ammonium acetate).[5]

Protocol 2: LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95-100%) over 10-15 minutes to elute the hydrophobic long-chain acyl-CoAs.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Use the parameters outlined in Table 1 as a starting point.

    • Perform a full scan (MS1) to identify the precursor ion of this compound.

    • Perform a product ion scan (MS/MS) of the precursor ion to obtain fragmentation data.

    • For targeted quantification, set up a multiple reaction monitoring (MRM) method using the transitions from Table 2.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture extraction Extraction (80% Methanol) cell_culture->extraction centrifugation Centrifugation extraction->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection drying Drying supernatant_collection->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (C18) reconstitution->lc_separation ms_analysis MS/MS Analysis lc_separation->ms_analysis data_processing Data Processing & Identification ms_analysis->data_processing

Caption: Experimental workflow for this compound identification.

fragmentation_pathway cluster_fragments Characteristic Fragments precursor [this compound + H]⁺ (m/z ~1068.4) neutral_loss [M+H-507]⁺ (m/z ~561.3) precursor->neutral_loss Neutral Loss of 507 Da coa_fragment Adenosine-3',5'-diphosphate (m/z ~428.1) precursor->coa_fragment Cleavage acyl_fragments Acyl Chain Fragments precursor->acyl_fragments Cleavage

Caption: Fragmentation of this compound in positive ion mode.

References

Validation & Comparative

A Comparative Analysis of Hydroxyoctadecanoyl-CoA Isomers in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three key isomers of hydroxyoctadecanoyl-CoA: 2-hydroxyoctadecanoyl-CoA, 3-hydroxyoctadecanoyl-CoA, and 12-hydroxyoctadecanoyl-CoA. While direct comparative studies on these isomers within the same disease model are scarce, this document synthesizes available data to infer their distinct roles based on their metabolic pathways, associated enzymes, and implication in various pathologies.

Introduction to Hydroxyoctadecanoyl-CoA Isomers

Hydroxyoctadecanoyl-CoA isomers are critical intermediates in fatty acid metabolism. Their hydroxyl group's position dictates their metabolic fate and biological function, placing them in distinct pathways with significant implications for cellular health and disease. 2-hydroxyoctadecanoyl-CoA is primarily involved in alpha-oxidation, 3-hydroxyoctadecanoyl-CoA is a key intermediate in beta-oxidation, and 12-hydroxyoctadecanoyl-CoA is associated with pathways involving lipoxygenases, which generate potent signaling molecules. Dysregulation in the metabolism of these isomers is linked to a range of diseases, including metabolic disorders, neurodegenerative diseases, inflammatory conditions, and cancer.

Comparative Overview

The following table summarizes the key characteristics of the three hydroxyoctadecanoyl-CoA isomers, providing a foundation for a more detailed comparison.

Feature2-Hydroxyoctadecanoyl-CoA3-Hydroxyoctadecanoyl-CoA12-Hydroxyoctadecanoyl-CoA
Metabolic Pathway Alpha-oxidationBeta-oxidationLipoxygenase Pathways
Key Associated Enzyme 2-hydroxyacyl-CoA lyase (HACL1)3-hydroxyacyl-CoA dehydrogenase (HADH)12-Lipoxygenase (ALOX12), 15-Lipoxygenase (ALOX15)
Primary Function Degradation of 2-hydroxy and 3-methyl branched fatty acidsEnergy production from fatty acidsProduction of inflammatory and signaling mediators
Associated Disease Areas Neurodegenerative diseases (e.g., Refsum disease-like symptoms), Metabolic disorders (potential link to Type 2 diabetes), Skin barrier functionInherited metabolic disorders (HADH deficiency), Neurodegenerative diseases (e.g., Alzheimer's, Parkinson's)Inflammatory diseases, Cardiovascular diseases, Cancer, Diabetes

In-Depth Analysis of Each Isomer

2-Hydroxyoctadecanoyl-CoA

Metabolic Role and Signaling Pathway:

2-Hydroxyoctadecanoyl-CoA is a substrate for the peroxisomal enzyme 2-hydroxyacyl-CoA lyase (HACL1), a key player in the alpha-oxidation pathway. This pathway is essential for the degradation of fatty acids that cannot be processed by beta-oxidation due to a methyl group at the beta-carbon, such as phytanic acid, or a hydroxyl group at the alpha-carbon. HACL1 cleaves 2-hydroxyacyl-CoAs into formyl-CoA and an (n-1) aldehyde. 2-hydroxy fatty acids are also important components of sphingolipids, particularly in the nervous system, and their metabolism is crucial for maintaining myelin sheath integrity.[1][2][3]

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Alpha-Oxidation_Pathway 2-Hydroxyoctadecanoyl-CoA 2-Hydroxyoctadecanoyl-CoA HACL1 HACL1 2-Hydroxyoctadecanoyl-CoA->HACL1 Substrate Formyl-CoA Formyl-CoA HACL1->Formyl-CoA Product Heptadecanal Heptadecanal HACL1->Heptadecanal Product Further Metabolism Further Metabolism Heptadecanal->Further Metabolism

Alpha-Oxidation of 2-Hydroxyoctadecanoyl-CoA

Implication in Disease Models:

Deficiency in HACL1 in mouse models leads to the accumulation of phytanic acid, particularly when fed a diet rich in phytol, which can cause neurological symptoms similar to those seen in Refsum disease.[4][5] This highlights the critical role of the alpha-oxidation pathway in preventing the buildup of toxic metabolites. Furthermore, HACL1 has been linked to systemic inflammation and may play a role in the pathophysiology of type 2 diabetes.[6] The metabolism of 2-hydroxylated sphingolipids is also crucial for neuronal health, and defects in this process are associated with neurodegenerative disorders characterized by demyelination.[2][3]

3-Hydroxyoctadecanoyl-CoA

Metabolic Role and Signaling Pathway:

3-Hydroxyoctadecanoyl-CoA is a central intermediate in the mitochondrial beta-oxidation spiral, the primary pathway for fatty acid degradation and energy production. The enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH) catalyzes the NAD+-dependent dehydrogenation of 3-hydroxyacyl-CoAs to form 3-ketoacyl-CoAs. This step is crucial for the subsequent thiolytic cleavage that shortens the fatty acyl chain by two carbons.

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Beta-Oxidation_Pathway 3-Hydroxyoctadecanoyl-CoA 3-Hydroxyoctadecanoyl-CoA HADH HADH 3-Hydroxyoctadecanoyl-CoA->HADH Substrate 3-Ketoacyl-CoA 3-Ketoacyl-CoA HADH->3-Ketoacyl-CoA Product Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolytic Cleavage TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Energy Production

Beta-Oxidation of 3-Hydroxyoctadecanoyl-CoA

Implication in Disease Models:

Mutations in the HADH gene cause 3-hydroxyacyl-CoA dehydrogenase deficiency, a rare autosomal recessive inherited metabolic disorder.[7][8] This condition impairs the body's ability to break down fatty acids, leading to a lack of energy and a buildup of toxic intermediates. Symptoms often appear in infancy and can include hypoglycemia, lethargy, hypotonia, and liver problems, with a risk of severe complications such as seizures and coma.[7][8][9] Beyond this rare disorder, abnormal levels of HADH have been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, suggesting a broader role for impaired fatty acid metabolism in these conditions.[10]

12-Hydroxyoctadecanoyl-CoA

Metabolic Role and Signaling Pathway:

The role of 12-hydroxyoctadecanoyl-CoA in disease is less direct and is primarily understood through the actions of lipoxygenase (LOX) enzymes, such as 12-LOX and 15-LOX. These enzymes oxygenate polyunsaturated fatty acids to produce a variety of bioactive lipid mediators. While 12-hydroxyoctadecanoyl-CoA itself is derived from stearic acid, the LOX pathways are best characterized for their action on arachidonic acid, leading to the production of hydroxyeicosatetraenoic acids (HETEs), such as 12-HETE.[11][12] These eicosanoids are potent signaling molecules that regulate inflammatory responses. Recent research has also shown that 12-hydroxystearic acid (the precursor acid to 12-hydroxyoctadecanoyl-CoA) can induce the secretion of antimicrobial peptides from skin cells, suggesting a role in cutaneous innate immunity.[13]

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Lipoxygenase_Pathway Polyunsaturated Fatty Acids Polyunsaturated Fatty Acids LOX 12/15-LOX Polyunsaturated Fatty Acids->LOX Substrate Bioactive Lipid Mediators e.g., 12-HETE LOX->Bioactive Lipid Mediators Product Inflammatory Signaling Inflammatory Signaling Bioactive Lipid Mediators->Inflammatory Signaling

Lipoxygenase Pathway and Production of Bioactive Lipids

Implication in Disease Models:

The 12/15-lipoxygenase pathway and its products are heavily implicated in a wide range of inflammatory diseases.[11][12] Upregulation of these enzymes is observed in cardiovascular diseases, hypertension, type 1 and 2 diabetes, and certain cancers.[11][14] The bioactive lipids produced, such as 12-HETE, act as pro-inflammatory mediators.[11] The involvement of 12/15-LOX in neurodegenerative conditions like Alzheimer's and Parkinson's disease is also an active area of research.[11][15]

Experimental Protocols

Quantification of Hydroxyoctadecanoyl-CoA Isomers by LC-MS/MS

A common and sensitive method for the quantification of acyl-CoA species, including hydroxyoctadecanoyl-CoA isomers, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (General Protocol):

  • Tissue Homogenization: Homogenize frozen tissue samples in a suitable extraction solvent (e.g., a mixture of isopropanol, water, and acetic acid).

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water to separate the lipid and aqueous phases. The acyl-CoAs will be in the aqueous phase.

  • Solid-Phase Extraction (SPE): Further purify the acyl-CoAs from the aqueous extract using a C18 SPE cartridge.

  • Elution and Drying: Elute the acyl-CoAs from the SPE cartridge and dry the eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of two solvents, such as an aqueous solution with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: A flow rate suitable for the column dimensions.

    • Temperature: The column is often maintained at a constant temperature to ensure reproducible retention times.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for acyl-CoAs.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for each analyte and monitoring a specific product ion after fragmentation in the collision cell.

Conclusion

While they are all derivatives of octadecanoyl-CoA, the 2-hydroxy, 3-hydroxy, and 12-hydroxy isomers have distinct and non-overlapping roles in cellular metabolism and disease.

  • 2-Hydroxyoctadecanoyl-CoA is integral to the alpha-oxidation pathway, and its dysregulation is primarily linked to neurodegenerative and metabolic disorders stemming from the accumulation of specific fatty acids.

  • 3-Hydroxyoctadecanoyl-CoA is a cornerstone of energy production through beta-oxidation, and its metabolic disruption leads to severe inherited metabolic diseases and is also implicated in broader neurodegenerative processes.

  • 12-Hydroxyoctadecanoyl-CoA is associated with the production of potent lipid mediators through lipoxygenase pathways, placing it at the center of inflammatory processes that drive a wide array of common chronic diseases.

Further research involving direct comparative studies of these isomers in various disease models is warranted to fully elucidate their individual contributions to pathology and to identify potential therapeutic targets within their respective metabolic pathways.

References

A Researcher's Guide to Assessing Antibody Cross-Reactivity Against Hydroxy Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the specificity of antibodies is paramount for accurate and reproducible results. This guide provides a framework for comparing the cross-reactivity of antibodies against different hydroxy acyl-CoAs, crucial intermediates in fatty acid metabolism. While direct comparative data from manufacturers can be limited, this guide outlines the experimental protocols and data presentation methods necessary to conduct a thorough in-house comparison.

Understanding the Challenge: Hydroxy Acyl-CoA Antibody Specificity

Hydroxy acyl-CoAs are a family of molecules that vary in the length of their acyl chains. An antibody developed against one specific hydroxy acyl-CoA may exhibit cross-reactivity with other forms due to structural similarities.[1] This can lead to non-specific signals in immunoassays, complicating data interpretation. Therefore, it is essential to validate the specificity of any antibody intended for use in research or diagnostic applications.

Key Experimental Approaches for Cross-Reactivity Assessment

The two primary methods for evaluating antibody specificity and cross-reactivity are the Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting.

1. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive technique ideal for quantifying antibody binding to a specific antigen. A direct or indirect ELISA can be adapted to assess cross-reactivity by coating microplate wells with different hydroxy acyl-CoA conjugates.

2. Western Blotting

Western blotting is a powerful technique for identifying specific proteins in a complex mixture.[2][3][4] While less quantitative than ELISA, it can reveal whether an antibody binds to the target protein (a hydroxyacyl-CoA dehydrogenase) and if it cross-reacts with other proteins in a cell lysate.

Data Presentation: A Framework for Comparison

To objectively compare the performance of different antibodies, all quantitative data should be summarized in a clear and structured format. Below is a template table that can be populated with experimental results from ELISA and Western Blotting experiments.

Table 1: Comparative Analysis of Anti-Hydroxy Acyl-CoA Antibody Performance

Antibody Target Hydroxy Acyl-CoA ELISA (OD450) Western Blot (Band Intensity) Observed Cross-Reactivity
Short-ChainMedium-ChainLong-Chain
Antibody A3-hydroxybutyryl-CoA
Antibody B3-hydroxydecanoyl-CoA
Antibody C3-hydroxypalmitoyl-CoA

Note: This table is a template. Researchers should populate it with their own experimental data. OD450 refers to the optical density at 450 nm, a common wavelength for ELISA readouts. Band intensity can be quantified using densitometry software.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections provide standardized protocols for ELISA and Western Blotting, which can be adapted for specific experimental needs.

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol allows for the determination of the relative affinity of an antibody for different hydroxy acyl-CoAs.

Materials:

  • Microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Hydroxy acyl-CoA conjugates (for coating)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against a specific hydroxy acyl-CoA

  • Various hydroxy acyl-CoA molecules (for competition)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat microtiter plate wells with 100 µL of the target hydroxy acyl-CoA conjugate (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[5]

  • Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the wells with 150 µL of blocking buffer for 2 hours at room temperature.[5]

  • Competition: In separate tubes, pre-incubate the primary antibody with increasing concentrations of the target hydroxy acyl-CoA and other hydroxy acyl-CoAs to be tested for cross-reactivity.

  • Incubation: Add 100 µL of the pre-incubated antibody-competitor mixtures to the wells and incubate for 2 hours at room temperature.[5][6]

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.[6]

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB substrate and incubate in the dark until a color develops (typically 15-30 minutes).[6]

  • Stopping the Reaction: Add 50 µL of stop solution.[6]

  • Reading: Read the absorbance at 450 nm using a plate reader.[6]

Protocol 2: Western Blotting for Specificity in a Biological Context

This protocol assesses the antibody's ability to detect the target hydroxyacyl-CoA dehydrogenase in a cell lysate and identifies any potential off-target binding.

Materials:

  • Cell lysate

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare cell lysates and determine protein concentration. Mix the lysate with sample buffer and heat to denature the proteins.[4]

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.[4]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.[4]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle rocking.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle rocking.[3][7]

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[3][7]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3][7]

  • Washing: Repeat the washing step.

  • Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.[7]

Visualizing Key Processes

Diagrams are essential for understanding complex biological pathways and experimental workflows.

Fatty_Acid_Beta_Oxidation Fatty Acyl-CoA Fatty Acyl-CoA Enoyl-CoA Enoyl-CoA Fatty Acyl-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase Shorter Acyl-CoA Shorter Acyl-CoA 3-Ketoacyl-CoA->Shorter Acyl-CoA Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle

Caption: The mitochondrial fatty acid beta-oxidation pathway.

ELISA_Workflow cluster_0 Plate Preparation cluster_1 Antibody Incubation cluster_2 Detection Coat with Antigen Coat with Antigen Wash Wash Coat with Antigen->Wash Block Block Wash->Block Primary Antibody Primary Antibody Block->Primary Antibody Wash_2 Wash_2 Primary Antibody->Wash_2 Add Secondary Antibody Secondary Antibody Wash_2->Secondary Antibody Wash Wash_3 Wash_3 Secondary Antibody->Wash_3 Add Substrate Substrate Wash_3->Substrate Wash Stop Solution Stop Solution Substrate->Stop Solution Read Plate Read Plate Stop Solution->Read Plate

Caption: A generalized workflow for an indirect ELISA.

Cross_Reactivity_Logic cluster_Antibody cluster_Antigens Ab Anti-C10 Hydroxy Acyl-CoA Antibody C10 C10-OH Acyl-CoA (Target) Ab->C10 High Affinity (Specific Binding) C8 C8-OH Acyl-CoA Ab->C8 Lower Affinity (Cross-Reactivity) C12 C12-OH Acyl-CoA Ab->C12 Lower Affinity (Cross-Reactivity)

Caption: Logical relationship of antibody cross-reactivity.

References

A Comparative Guide to the Functional Dynamics of Saturated and Hydroxylated Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional differences between saturated and hydroxylated acyl-Coenzyme A (acyl-CoA) molecules. Understanding these differences is crucial for research in metabolic diseases, cellular signaling, and drug development, as the presence or absence of a hydroxyl group on the acyl chain significantly alters the molecule's biological activity.

Introduction to Saturated and Hydroxylated Acyl-CoAs

Acyl-CoAs are central players in cellular metabolism, serving as activated forms of fatty acids. They are substrates for energy production through beta-oxidation, precursors for the synthesis of complex lipids, and signaling molecules that modulate various cellular processes.

  • Saturated Acyl-CoAs: These molecules contain a fatty acid chain with no double bonds. A prime example is palmitoyl-CoA (16:0-CoA), which is known to be involved in lipotoxicity when present in excess, leading to cellular stress and apoptosis.

  • Hydroxylated Acyl-CoAs: These are a class of acyl-CoAs that have one or more hydroxyl (-OH) groups on the fatty acid chain. A biologically significant example is 2-hydroxyacyl-CoA, which is a key component of sphingolipids and plays a role in the structural integrity and signaling functions of cell membranes.

This guide will delve into the distinct roles of these two classes of molecules in key cellular processes, supported by experimental data and detailed protocols.

Metabolic Fates: Beta-Oxidation and Lipid Synthesis

The structural difference between saturated and hydroxylated acyl-CoAs dictates their processing by metabolic enzymes, leading to different cellular outcomes.

Comparative Enzyme Kinetics

While direct comparative kinetic data for a single enzyme with both a saturated and its corresponding hydroxylated acyl-CoA substrate is sparse in the literature, the substrate specificities of key enzymes in fatty acid metabolism provide insights into their differential processing.

EnzymeSubstrate ClassTypical Substrate(s)Kinetic Parameters (Illustrative)Functional Implication
Acyl-CoA Synthetase (ACS) Saturated & Hydroxylated Fatty AcidsPalmitic Acid-Activation of fatty acids for metabolic pathways. The efficiency of activation for hydroxylated fatty acids may vary depending on the specific ACS isoform.
Acyl-CoA Dehydrogenases (e.g., MCAD, LCAD) Primarily Saturated and Unsaturated Acyl-CoAsPalmitoyl-CoA, Oleoyl-CoAVaries by chain lengthThe presence of a hydroxyl group can affect the rate of the initial dehydrogenation step in beta-oxidation. Specific 2-hydroxyacyl-CoA dehydrogenases exist, indicating a specialized pathway.
Carnitine Palmitoyltransferase (CPT) Long-chain Acyl-CoAsPalmitoyl-CoACPT2 is active with medium to long-chain acyl-CoAs.[1]The bulky hydroxyl group may hinder the binding and transfer of hydroxylated acyl-CoAs into the mitochondria for beta-oxidation, potentially redirecting them towards other metabolic fates.
2-Hydroxyacyl-CoA Lyase (HACL) 2-Hydroxyacyl-CoAs2-hydroxyphytanoyl-CoA-Cleaves 2-hydroxyacyl-CoAs in peroxisomal alpha-oxidation, a pathway distinct from mitochondrial beta-oxidation.

Note: The kinetic parameters are illustrative and can vary significantly based on the specific enzyme isoform, substrate chain length, and experimental conditions.

Beta-Oxidation Pathways

Saturated acyl-CoAs are primarily catabolized through the well-established beta-oxidation pathway in the mitochondria to generate ATP. In contrast, the beta-oxidation of hydroxylated acyl-CoAs is less straightforward. The hydroxyl group, particularly at the 2-position, necessitates a modified metabolic route. 2-hydroxy fatty acids are typically metabolized via peroxisomal alpha-oxidation, which involves the enzyme 2-hydroxyacyl-CoA lyase. This pathway is crucial for the breakdown of branched-chain fatty acids like phytanic acid.

Beta_vs_Alpha_Oxidation cluster_saturated Mitochondrial Beta-Oxidation of Saturated Acyl-CoAs cluster_hydroxylated Peroxisomal Alpha-Oxidation of 2-Hydroxyacyl-CoAs Saturated Acyl-CoA Saturated Acyl-CoA Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase Saturated Acyl-CoA->Acyl-CoA Dehydrogenase Enoyl-CoA Hydratase Enoyl-CoA Hydratase Acyl-CoA Dehydrogenase->Enoyl-CoA Hydratase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl-CoA Hydratase->3-Hydroxyacyl-CoA Dehydrogenase Thiolase Thiolase 3-Hydroxyacyl-CoA Dehydrogenase->Thiolase Thiolase->Saturated Acyl-CoA Shortened by 2 carbons Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA 2-Hydroxyacyl-CoA 2-Hydroxyacyl-CoA 2-Hydroxyacyl-CoA Lyase 2-Hydroxyacyl-CoA Lyase 2-Hydroxyacyl-CoA->2-Hydroxyacyl-CoA Lyase Formyl-CoA Formyl-CoA 2-Hydroxyacyl-CoA Lyase->Formyl-CoA Aldehyde Aldehyde 2-Hydroxyacyl-CoA Lyase->Aldehyde

Diagram 1: Simplified overview of the initial steps in the degradation of saturated versus 2-hydroxyacyl-CoAs.

Cellular Signaling: Divergent Roles in Health and Disease

Saturated and hydroxylated acyl-CoAs, and their parent fatty acids, are not just metabolic intermediates but also potent signaling molecules that can influence a variety of cellular pathways.

Saturated Acyl-CoA Signaling

Excess saturated acyl-CoAs, such as palmitoyl-CoA, are linked to cellular dysfunction. They can induce endoplasmic reticulum (ER) stress and activate pro-inflammatory signaling pathways. For instance, saturated fatty acids can activate Toll-like receptor 4 (TLR4), leading to the production of inflammatory cytokines.[2]

Saturated_Acyl_CoA_Signaling Excess Saturated Acyl-CoA Excess Saturated Acyl-CoA ER Stress ER Stress Excess Saturated Acyl-CoA->ER Stress TLR4 Activation TLR4 Activation Excess Saturated Acyl-CoA->TLR4 Activation JNK Pathway JNK Pathway ER Stress->JNK Pathway NF-kB Pathway NF-kB Pathway TLR4 Activation->NF-kB Pathway Insulin Resistance Insulin Resistance JNK Pathway->Insulin Resistance Inflammation Inflammation NF-kB Pathway->Inflammation

Diagram 2: Signaling pathways activated by excess saturated acyl-CoAs.
Hydroxylated Acyl-CoA Signaling

Hydroxylated fatty acids, particularly 2-hydroxy fatty acids, are integral components of sphingolipids. These lipids are enriched in lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction. The presence of the hydroxyl group can alter membrane fluidity and protein interactions within these rafts.

Recent studies have highlighted the role of 2-hydroxy fatty acids and their derivatives in cancer biology. For example, 2-hydroxy-oleic acid (2OHOA) has been shown to modulate signaling pathways that control cell proliferation and survival. Specifically, fatty acid 2-hydroxylase (FA2H) and its product, (R)-2-hydroxypalmitic acid, can increase chemosensitivity in gastric cancer by inhibiting the mTOR/S6K1/Gli1 pathway.[3]

Hydroxylated_Acyl_CoA_Signaling 2-Hydroxyacyl-CoA 2-Hydroxyacyl-CoA Sphingolipid Synthesis Sphingolipid Synthesis 2-Hydroxyacyl-CoA->Sphingolipid Synthesis mTOR/S6K1/Gli1 Pathway Inhibition mTOR/S6K1/Gli1 Pathway Inhibition 2-Hydroxyacyl-CoA->mTOR/S6K1/Gli1 Pathway Inhibition Lipid Raft Modulation Lipid Raft Modulation Sphingolipid Synthesis->Lipid Raft Modulation Cell Signaling Cell Signaling Lipid Raft Modulation->Cell Signaling Increased Chemosensitivity Increased Chemosensitivity mTOR/S6K1/Gli1 Pathway Inhibition->Increased Chemosensitivity

Diagram 3: Signaling roles of 2-hydroxyacyl-CoAs.

Lipid Droplet Formation

Lipid droplets are cellular organelles that store neutral lipids. The formation and size of lipid droplets can be influenced by the type of fatty acids available. Long-chain saturated fatty acids are known to promote the formation of lipid droplets.[4] The role of hydroxylated fatty acids in lipid droplet dynamics is an emerging area of research. It is plausible that the incorporation of hydroxylated fatty acids into triglycerides would alter the physical properties of the lipid droplet core and its interaction with lipid droplet-associated proteins.

Experimental Protocols

Synthesis of Hydroxylated Acyl-CoAs

The chemical synthesis of acyl-CoAs can be challenging. An enzymatic approach offers a more straightforward method for producing these molecules for in vitro studies.

Protocol: Enzymatic Synthesis of 2-Hydroxy-palmitoyl-CoA

  • Reaction Mixture: In a microcentrifuge tube, combine the following in a total volume of 100 µL:

    • 50 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 5 mM ATP

    • 0.5 mM Coenzyme A

    • 0.2 mM 2-hydroxy-palmitic acid

    • 1 µg of a suitable long-chain acyl-CoA synthetase

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Purification: The resulting 2-hydroxy-palmitoyl-CoA can be purified using solid-phase extraction or high-performance liquid chromatography (HPLC).

  • Quantification: The concentration of the purified acyl-CoA can be determined spectrophotometrically by measuring the absorbance at 260 nm.

Comparative Enzyme Activity Assay

Protocol: Acyl-CoA Dehydrogenase Activity Assay

This assay measures the reduction of a fluorescent probe, which is coupled to the oxidation of the acyl-CoA substrate by acyl-CoA dehydrogenase.

  • Reaction Buffer: Prepare a buffer containing 100 mM potassium phosphate, pH 7.6, and 0.1 mM FAD.

  • Substrates: Prepare stock solutions of palmitoyl-CoA and 2-hydroxy-palmitoyl-CoA in water.

  • Assay Plate: In a 96-well microplate, add the following to each well:

    • 180 µL of reaction buffer

    • 10 µL of acyl-CoA dehydrogenase

    • 10 µL of a fluorescent electron acceptor probe

  • Initiate Reaction: Add 10 µL of the acyl-CoA substrate (palmitoyl-CoA or 2-hydroxy-palmitoyl-CoA) to the wells to initiate the reaction.

  • Measurement: Immediately measure the decrease in fluorescence over time using a microplate reader. The rate of fluorescence decrease is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial reaction rates for both substrates and compare their activities.

Enzyme_Assay_Workflow Prepare Reaction Buffer Prepare Reaction Buffer Add Enzyme and Fluorescent Probe to Plate Add Enzyme and Fluorescent Probe to Plate Prepare Reaction Buffer->Add Enzyme and Fluorescent Probe to Plate Add Substrate (Saturated or Hydroxylated Acyl-CoA) Add Substrate (Saturated or Hydroxylated Acyl-CoA) Add Enzyme and Fluorescent Probe to Plate->Add Substrate (Saturated or Hydroxylated Acyl-CoA) Measure Fluorescence Change Measure Fluorescence Change Add Substrate (Saturated or Hydroxylated Acyl-CoA)->Measure Fluorescence Change Calculate and Compare Enzyme Activity Calculate and Compare Enzyme Activity Measure Fluorescence Change->Calculate and Compare Enzyme Activity

Diagram 4: General workflow for a comparative enzyme activity assay.
Quantification of Lipid Droplets

Protocol: Cellular Lipid Droplet Staining and Quantification

  • Cell Culture and Treatment: Culture cells (e.g., hepatocytes) in a 96-well plate. Treat the cells with either a saturated fatty acid (e.g., palmitic acid) or a hydroxylated fatty acid (e.g., 2-hydroxy-palmitic acid) complexed with bovine serum albumin (BSA) for 24 hours.

  • Staining: Fix the cells and stain them with a lipophilic dye such as BODIPY 493/503 to visualize neutral lipids within lipid droplets, and a nuclear stain like DAPI.

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software (e.g., ImageJ) to quantify the number, size, and total area of lipid droplets per cell.[5][6]

  • Data Comparison: Compare the lipid droplet parameters between cells treated with the saturated versus the hydroxylated fatty acid.

Conclusion

The presence of a hydroxyl group on an acyl-CoA chain profoundly alters its metabolic fate and signaling functions. While saturated acyl-CoAs are readily catabolized for energy and can trigger lipotoxic signaling when in excess, hydroxylated acyl-CoAs are key components of structurally important lipids and participate in distinct signaling pathways. Further research employing direct comparative studies is necessary to fully elucidate the quantitative differences in their interactions with cellular machinery and to leverage this knowledge for the development of novel therapeutic strategies for metabolic and other diseases.

References

Validating Enzyme Specificity for 13-Hydroxyoctadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of hydroxylated fatty acids is a critical area of research, with implications in various physiological and pathological processes. 13-hydroxyoctadecanoyl-CoA, a derivative of the abundant linoleic acid metabolite 13-hydroxyoctadecadienoic acid (13-HODE), is emerging as a significant bioactive molecule. Understanding the enzymatic control of its degradation is paramount for elucidating its roles in cellular signaling and for the development of novel therapeutics. This guide provides a comparative overview of potential candidate enzymes that may act on this compound, supported by available experimental data, and offers detailed protocols for validation.

Candidate Enzymes for this compound Metabolism

While direct comparative studies on enzymes acting specifically on this compound are limited, based on the substrate specificities of known fatty acid metabolizing enzymes, two primary candidates emerge: the mitochondrial Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), a component of the mitochondrial trifunctional protein (TFP), and the peroxisomal Acyl-CoA Oxidase 1 (ACOX1).

Mitochondrial Trifunctional Protein (TFP) and Long-chain 3-hydroxyacyl-CoA Dehydrogenase (LCHAD)

The mitochondrial trifunctional protein is a multi-enzyme complex that catalyzes the latter three steps of long-chain fatty acid β-oxidation. The alpha subunit of this complex, encoded by the HADHA gene, contains the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity.[1] This enzyme is responsible for the dehydrogenation of 3-hydroxyacyl-CoA esters to their corresponding 3-ketoacyl-CoA esters. LCHAD exhibits optimal activity with long-chain substrates, typically those with acyl chain lengths of 12 to 16 carbons.[2] Given that this compound is a long-chain hydroxylated fatty acyl-CoA, LCHAD is a prime candidate for its metabolism.

Peroxisomal Acyl-CoA Oxidase 1 (ACOX1)

Peroxisomes are known to be involved in the β-oxidation of very long-chain fatty acids, branched-chain fatty acids, and other lipid molecules that are poor substrates for the mitochondrial system.[3] The first and rate-limiting enzyme in peroxisomal β-oxidation is Acyl-CoA oxidase (ACOX).[3] ACOX1, in particular, is crucial for this pathway.[3] Notably, an isoform of human ACOX1, isoform 2, has been shown to be active against a broad range of substrates, including long-chain acyl-CoAs and has demonstrated activity towards 16-hydroxy-palmitoyl-CoA.[4] This suggests that ACOX1 has the capacity to recognize and process hydroxylated long-chain fatty acyl-CoAs, making it another key candidate for the metabolism of this compound.

Comparative Data on Candidate Enzymes

The following table summarizes the key characteristics of the candidate enzymes and includes kinetic data for related long-chain acyl-CoA substrates to provide a basis for comparison. It is important to note that the kinetic parameters for this compound are yet to be experimentally determined and the data for other substrates is presented as a proxy.

FeatureMitochondrial Long-chain 3-hydroxyacyl-CoA Dehydrogenase (LCHAD) / TFP Peroxisomal Acyl-CoA Oxidase 1 (ACOX1)
Cellular Localization Inner mitochondrial membrane[2]Peroxisomes[3]
Gene (Human) HADHA[1]ACOX1[3]
Reaction Catalyzed (S)-3-hydroxyacyl-CoA + NAD+ ↔ 3-oxoacyl-CoA + NADH + H+Acyl-CoA + O2 ↔ trans-2,3-dehydroacyl-CoA + H2O2
Known SubstrateSpecificity Optimal activity for C12-C16 3-hydroxyacyl-CoAs.[2]Isoform 1: Medium-chain acyl-CoAs.Isoform 2: Broad range, including very long-chain acyl-CoAs and 16-hydroxy-palmitoyl-CoA.[4]
Kinetic Parameters Substrate: Palmitoyl-CoA (C16:0) - Km: ~6.8 µM- Vmax: ~10.9 nmol/min/mgSubstrate: Stearoyl-CoA (C18:0) - Km: ~19.7 µM- Vmax: ~19.7 nmol/min/mg[5]Substrate: Lauroyl-CoA (C12:0) Demonstrated high specific activity in fluorometric assays.[6]

Experimental Protocols for Validating Enzyme Specificity

To empirically determine and compare the specificity of candidate enzymes for this compound, a series of in vitro enzyme assays should be performed. Below are detailed methodologies for such key experiments.

Protocol 1: General Enzyme Activity Assay for Dehydrogenases

This protocol is adapted for a spectrophotometric assay to measure the NAD+-dependent oxidation of this compound.

Materials:

  • Purified recombinant human LCHAD (or mitochondrial extracts)

  • This compound (substrate)

  • Unsubstituted long-chain acyl-CoAs (e.g., stearoyl-CoA, palmitoyl-CoA) for comparison

  • NAD+

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a stock solution of this compound and other acyl-CoA substrates in a suitable buffer.

  • In a quartz cuvette, prepare a reaction mixture containing the reaction buffer and NAD+.

  • Initiate the reaction by adding a known amount of the purified enzyme or mitochondrial extract.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Record the absorbance at regular intervals (e.g., every 15 seconds) for a period of 5-10 minutes.

  • The initial reaction rate is determined from the linear portion of the absorbance versus time plot.

  • To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of this compound.

  • Perform parallel assays with unsubstituted long-chain acyl-CoAs to compare substrate specificity.

Protocol 2: Fluorometric Assay for Acyl-CoA Oxidase Activity

This protocol is adapted from established methods for measuring ACOX activity and is suitable for determining the activity with this compound.[6]

Materials:

  • Purified recombinant human ACOX1 (or peroxisomal extracts)

  • This compound (substrate)

  • Lauroyl-CoA (as a positive control)

  • Horseradish peroxidase (HRP)

  • 4-hydroxyphenylacetic acid (or a similar fluorogenic substrate for HRP)

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Fluorometer

Procedure:

  • Prepare stock solutions of the acyl-CoA substrates.

  • In a microplate well or cuvette, prepare a reaction mixture containing the reaction buffer, HRP, and 4-hydroxyphenylacetic acid.

  • Add the this compound substrate to the reaction mixture.

  • Initiate the reaction by adding the purified ACOX1 or peroxisomal extract.

  • The ACOX1-catalyzed reaction produces H2O2, which is then used by HRP to oxidize 4-hydroxyphenylacetic acid, generating a fluorescent product.

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • The rate of reaction is proportional to the rate of increase in fluorescence.

  • Determine the kinetic parameters by varying the concentration of this compound.

  • Compare the activity with that obtained using a known ACOX1 substrate like lauroyl-CoA.

Visualizing Metabolic and Experimental Pathways

To aid in the conceptualization of the metabolic context and experimental design, the following diagrams have been generated.

Metabolic_Pathway cluster_Mitochondrion Mitochondrial β-Oxidation cluster_Peroxisome Peroxisomal β-Oxidation 13-OH-Octadecanoyl-CoA 13-OH-Octadecanoyl-CoA 13-Keto-Octadecanoyl-CoA 13-Keto-Octadecanoyl-CoA 13-OH-Octadecanoyl-CoA->13-Keto-Octadecanoyl-CoA NAD+ -> NADH LCHAD (HADHA) LCHAD (HADHA) LCHAD (HADHA)->13-OH-Octadecanoyl-CoA 13-OH-Octadecanoyl-CoA_p 13-OH-Octadecanoyl-CoA 13-OH-trans-2-Enoyl-CoA 13-OH-trans-2-Enoyl-CoA 13-OH-Octadecanoyl-CoA_p->13-OH-trans-2-Enoyl-CoA O2 -> H2O2 ACOX1 ACOX1 ACOX1->13-OH-Octadecanoyl-CoA_p

Caption: Predicted metabolic pathways for this compound in mitochondria and peroxisomes.

Experimental_Workflow Start Start Substrate_Prep Prepare 13-OH-Octadecanoyl-CoA and Control Acyl-CoAs Start->Substrate_Prep Enzyme_Prep Purify Recombinant Enzymes (LCHAD, ACOX1) or Prepare Cellular Fractions Start->Enzyme_Prep Assay_Setup Set up Reaction Mixtures (Buffer, Cofactors, etc.) Substrate_Prep->Assay_Setup Enzyme_Prep->Assay_Setup Reaction_Initiation Initiate Reaction with Enzyme Assay_Setup->Reaction_Initiation Data_Acquisition Monitor Reaction Progress (Spectrophotometry/Fluorometry) Reaction_Initiation->Data_Acquisition Kinetic_Analysis Calculate Initial Rates and Determine Km and Vmax Data_Acquisition->Kinetic_Analysis Comparison Compare Specificity for 13-OH-Octadecanoyl-CoA vs. Control Substrates Kinetic_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: General experimental workflow for validating and comparing enzyme specificity.

Signaling Pathways and Biological Context

The precursor to this compound, 13-HODE, is a known signaling molecule. It can directly activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in lipid metabolism and inflammation. Activation of PPARγ by 13-HODE can influence the expression of genes involved in lipid uptake and storage in macrophages. Furthermore, recent studies have indicated that 13-HODE can suppress cancer cell growth by directly binding to and inhibiting the mTOR protein complex, a central regulator of cell growth and proliferation.[7] The enzymatic conversion of this compound is therefore likely a critical step in modulating the levels of this important signaling precursor and its downstream effects.

Signaling_Pathway 13-HODE 13-HODE PPARg PPARγ 13-HODE->PPARg Activates mTOR mTOR 13-HODE->mTOR Inhibits Gene_Expression Altered Gene Expression (Lipid Metabolism) PPARg->Gene_Expression Cell_Growth Inhibition of Cell Growth mTOR->Cell_Growth

Caption: Simplified signaling pathways involving 13-hydroxyoctadecadienoic acid (13-HODE).

This guide provides a framework for investigating the enzymatic specificity for this compound. By utilizing the proposed candidate enzymes and experimental protocols, researchers can generate the necessary data to elucidate the metabolic fate of this important molecule and its role in health and disease.

References

A Comparative Analysis of the Metabolic Fates of 13-Hydroxyoctadecanoyl-CoA and Standard Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic processing of 13-hydroxyoctadecanoyl-CoA, a hydroxylated fatty acyl-CoA, with that of more common, non-hydroxylated fatty acyl-CoAs, such as palmitoyl-CoA. This comparison is crucial for understanding the unique biological roles of hydroxylated fatty acids and for developing targeted therapeutic strategies.

Executive Summary

The metabolic pathways of fatty acyl-CoAs are fundamental to cellular energy homeostasis and signaling. While the beta-oxidation of standard saturated and unsaturated fatty acyl-CoAs in the mitochondria is well-documented, hydroxylated fatty acyl-CoAs such as this compound follow a distinct metabolic route. The primary distinction lies in the subcellular location of their catabolism and their subsequent biological activities. Standard long-chain fatty acyl-CoAs are predominantly catabolized in the mitochondria for energy production. In contrast, this compound is primarily metabolized in peroxisomes, leading to chain-shortened metabolites and engaging in unique signaling pathways.

Comparative Data on Fatty Acyl-CoA Metabolism

The following table summarizes key quantitative parameters comparing the metabolism of a representative standard long-chain fatty acyl-CoA (palmitoyl-CoA) and the inferred metabolism of this compound based on the known substrate preferences of mitochondrial and peroxisomal beta-oxidation pathways.

ParameterPalmitoyl-CoA (C16:0)This compound (C18:0-OH)Data Source
Primary Metabolic Pathway Mitochondrial Beta-OxidationPeroxisomal Beta-Oxidation[1][2][3]
Subcellular Location Mitochondrial MatrixPeroxisomes[1][2][3]
Primary Metabolic Outcome Complete oxidation to Acetyl-CoA for ATP productionChain-shortening to produce shorter hydroxy-fatty acyl-CoAs and Acetyl-CoA[2][3]
Key Catabolic Products 8 Acetyl-CoA, 7 FADH₂, 7 NADH11-hydroxyhexadecanoyl-CoA, 9-hydroxytetradecanoyl-CoA, 7-hydroxydodecanoyl-CoA, Acetyl-CoA, H₂O₂[2]
Signaling Roles Substrate for biosynthesis of complex lipidsLigand for PPARγ, precursor for other signaling molecules[3][4][5]
Mitochondrial Oxidation Affinity (apparent Km) Low (High affinity for C16:0-C18:0)High (Low affinity)[1]
Peroxisomal Oxidation Affinity (apparent Km) High (Low affinity)Low (High affinity for modified/very long-chain fatty acids)[1]
Mitochondrial Oxidation Rate HighLow[1]
Peroxisomal Oxidation Rate LowHigh[1]

Metabolic Pathways: A Visual Comparison

The metabolic fates of standard and hydroxylated fatty acyl-CoAs are distinct, primarily differing in their site of catabolism and their ultimate biological roles.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_peroxisome Peroxisome cluster_nucleus Nucleus Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA 13-OH-Acyl-CoA This compound Acyl-CoA Synthetase->13-OH-Acyl-CoA Mito Beta-Oxidation Mitochondrial Beta-Oxidation Fatty Acyl-CoA->Mito Beta-Oxidation Carnitine Shuttle 13-OH-Fatty Acid 13-Hydroxyoctadecadienoic Acid 13-OH-Fatty Acid->Acyl-CoA Synthetase Peroxi Beta-Oxidation Peroxisomal Beta-Oxidation 13-OH-Acyl-CoA->Peroxi Beta-Oxidation PPARg PPARγ Activation 13-OH-Acyl-CoA->PPARg Signaling Acetyl-CoA Acetyl-CoA Mito Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle & ATP Production Acetyl-CoA->TCA Cycle Chain-Shortened Products Chain-Shortened Hydroxy Acyl-CoAs Peroxi Beta-Oxidation->Chain-Shortened Products Peroxi_Acetyl-CoA Acetyl-CoA Peroxi Beta-Oxidation->Peroxi_Acetyl-CoA Gene Expression Gene Expression (Lipid Metabolism, Inflammation) PPARg->Gene Expression

Caption: Comparative metabolic pathways of standard vs. 13-hydroxy fatty acyl-CoAs.

Detailed Experimental Protocols

In Vitro Fatty Acid Oxidation Assay (Radiometric Method)

This protocol is adapted from established methods for measuring the rate of fatty acid oxidation in cultured cells or isolated mitochondria by quantifying the production of radiolabeled acid-soluble metabolites from a radiolabeled fatty acid substrate.[6][7]

Materials:

  • Cultured cells (e.g., C2C12 myotubes, hepatocytes) or isolated mitochondria.

  • Seahorse XF cell culture microplates or standard cell culture plates.[8]

  • Pre-incubation medium: DMEM with 1% fatty acid-free BSA, glucose, glutamine, and Hepes.[7]

  • Substrate solution: Pre-incubation medium containing [1-¹⁴C]palmitate or other ¹⁴C-labeled fatty acid complexed to BSA.[6]

  • 70% Perchloric acid.[7]

  • Scintillation cocktail and scintillation counter.[6]

Procedure:

  • Cell Seeding and Differentiation: Seed cells in an appropriate culture plate and, if necessary, differentiate them into the desired phenotype (e.g., C2C12 myoblasts to myotubes).[7]

  • Preparation of Substrate: Prepare the ¹⁴C-labeled fatty acid-BSA complex. Briefly, dry the required amount of [1-¹⁴C]palmitic acid under nitrogen gas, then resuspend in a BSA solution and incubate to allow complex formation.[6][7]

  • Cell Treatment: Wash the cells with warm PBS. Add fresh serum-free medium containing the desired concentrations of test compounds (e.g., 13-hydroxyoctadecadienoic acid) or vehicle controls.[6]

  • Initiation of Oxidation: Add the ¹⁴C-palmitate working solution to each well to start the reaction. Seal the plate and incubate at 37°C for a defined period (e.g., 3 hours).[6]

  • Termination of Reaction: Stop the reaction by placing the plate on ice and adding cold perchloric acid to lyse the cells and precipitate macromolecules.[6]

  • Separation of Metabolites: Centrifuge the plates to pellet the precipitated protein. The supernatant contains the acid-soluble metabolites (ASMs), including [¹⁴C]acetyl-CoA.

  • Quantification: Transfer the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[6]

  • Data Analysis: Calculate the rate of fatty acid oxidation as nanomoles of ¹⁴C-palmitate converted to ASMs per unit of time per milligram of protein.[6]

Lipid Metabolite Analysis by LC-MS

This protocol provides a general workflow for the extraction and analysis of fatty acyl-CoAs and their metabolites from biological samples using liquid chromatography-mass spectrometry (LC-MS).[9][10]

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate).

  • Extraction solvent: A biphasic system such as methanol (B129727)/methyl tert-butyl ether (MTBE)/water or chloroform/methanol/water.[9][10]

  • Internal standards: A mixture of odd-chain or deuterated lipid standards for quantification.[10]

  • LC-MS system: A reversed-phase liquid chromatography (RPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).[10]

Procedure:

  • Sample Preparation and Extraction:

    • Homogenize the biological sample in a cold solvent mixture.

    • Add cold methanol containing a suite of internal standards to the sample.[10]

    • Add cold MTBE, vortex, and shake at 4°C.[10]

    • Induce phase separation by adding water and centrifuging.[10]

    • Collect the organic (upper) phase containing the lipids.

  • Sample Evaporation and Reconstitution:

    • Evaporate the collected organic phase to dryness using a centrifugal evaporator.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/toluene 9:1, v/v).[10]

  • LC-MS Analysis:

    • Inject the reconstituted sample into the RPLC-MS system.

    • Separate the lipids using a C18 column with a gradient of mobile phases (e.g., water/acetonitrile/isopropanol with modifiers like ammonium (B1175870) formate).[10]

    • Detect the lipids using the mass spectrometer in both positive and negative ionization modes to ensure comprehensive coverage of different lipid classes.[9]

  • Data Processing and Analysis:

    • Process the raw data using appropriate software to identify and quantify the lipid species based on their mass-to-charge ratio (m/z) and retention time.

    • Normalize the data to the internal standards to correct for extraction efficiency and instrument variability.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the metabolic effects of different fatty acyl-CoAs on cellular bioenergetics.

cluster_assays Parallel Assays start Start: Seed Cells in Culture Plate treatment Treat Cells with Fatty Acids (e.g., Palmitic Acid vs. 13-HODA) start->treatment rad_assay Radiometric FAO Assay (with [14C]-Palmitate) treatment->rad_assay lcms_assay Lipid Metabolite Profiling (LC-MS) treatment->lcms_assay rad_terminate Terminate & Lyse Cells (Perchloric Acid) rad_assay->rad_terminate rad_quantify Quantify Acid-Soluble Metabolites (Scintillation) rad_terminate->rad_quantify rad_result Result: FAO Rate (nmol/min/mg protein) rad_quantify->rad_result analysis Comparative Data Analysis rad_result->analysis lcms_extract Lipid Extraction (e.g., MTBE method) lcms_assay->lcms_extract lcms_analyze LC-MS Analysis (RPLC-Q-TOF) lcms_extract->lcms_analyze lcms_result Result: Metabolite Profile (Acyl-CoAs, etc.) lcms_analyze->lcms_result lcms_result->analysis

Caption: Workflow for comparative fatty acid metabolism studies.

Conclusion

The metabolic fate of this compound is markedly different from that of standard long-chain fatty acyl-CoAs. Its preferential metabolism via peroxisomal beta-oxidation leads to the production of unique chain-shortened hydroxy fatty acids rather than complete oxidation for energy. Furthermore, this compound and its precursor, 13-HODE, act as signaling molecules, notably through the activation of PPARγ, thereby influencing gene expression related to lipid metabolism and inflammation.[3][4][5] These differences underscore the specialized roles of hydroxylated fatty acids in cellular physiology and highlight them as potential targets for therapeutic intervention in metabolic and inflammatory diseases.

References

Confirming the Identity of 13-Hydroxyoctadecanoyl-CoA: A Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous confirmation of molecular identity is paramount. This guide provides a comparative overview of orthogonal methods for the definitive identification of 13-hydroxyoctadecanoyl-CoA, a critical intermediate in lipid metabolism. The following sections detail the principles, protocols, and expected outcomes for three primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Additionally, a complementary enzymatic assay is described.

Comparison of Orthogonal Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, including the need for quantitative data, structural elucidation, and sample throughput. The table below summarizes the key performance characteristics of each technique.

FeatureLC-MS/MSGC-MSNMR SpectroscopyEnzymatic Assay
Principle Separation by liquid chromatography followed by mass-to-charge ratio analysis of precursor and fragment ions.Separation of volatile derivatives by gas chromatography followed by mass analysis.Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Measures the activity of an enzyme that specifically utilizes the target molecule.
Sample Type Intact Acyl-CoAFree fatty acid after hydrolysis and derivatizationPurified Acyl-CoACell or tissue lysate, purified enzyme
Primary Use Quantification and confirmation of known identityQuantification and identification of the fatty acid moietyDefinitive structural elucidationConfirmation of biological activity/synthesis
Sensitivity High (femtomole to picomole range)High (picogram range)Low (micromole to millimole range)Moderate to High
Specificity High (based on retention time and fragmentation pattern)High (based on retention time and mass spectrum)Very High (provides detailed structural information)High (dependent on enzyme specificity)
Throughput HighModerateLowHigh

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely used technique for the sensitive and specific quantification of acyl-CoAs in biological matrices.[1][2][3] It offers the advantage of analyzing the intact molecule, providing confirmation of both the fatty acid chain and the coenzyme A moiety.

Experimental Protocol

a. Sample Preparation (Solid Phase Extraction - SPE):

  • Homogenize tissue or cell samples in a suitable buffer.

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove salts and polar impurities.

  • Elute the this compound with a higher concentration of organic solvent (e.g., 80% methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Ammonium hydroxide (B78521) in water, pH 10.5.[2]

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time to ensure separation from other acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) or Neutral Loss Scan.

    • Neutral Loss Scan: A characteristic neutral loss of 507 Da, corresponding to the fragmentation of the phosphopantetheine moiety of coenzyme A, is a strong indicator of an acyl-CoA compound.[4]

    • MRM Transitions: For targeted quantification, specific precursor-to-product ion transitions for this compound should be monitored. While specific transitions for this exact molecule may need to be determined empirically, a starting point can be derived from the analysis of 13-HODE. For example, a potential precursor ion would be the [M+H]+ of this compound. The product ions would include fragments of the acyl chain and the characteristic coenzyme A fragment. For the related 13-HODE, a monitored transition is m/z 295.2 -> 195.1.[5]

Quantitative Data Summary
ParameterTypical ValueReference
Limit of Quantification (LOQ)Low femtomole range[4]
Linear Dynamic Range3-4 orders of magnitude[4]
Inter-run Precision (%RSD)< 15%[2]
Intra-run Precision (%RSD)< 5%[2]
Accuracy (%)90-110%[2]

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Sample Homogenization SPE Solid Phase Extraction (SPE) Homogenization->SPE Elution Elution SPE->Elution Drydown Dry-down & Reconstitution Elution->Drydown LC Reverse-Phase LC Separation Drydown->LC MSMS Tandem MS Detection (MRM) LC->MSMS Data_Analysis Quantification & Confirmation MSMS->Data_Analysis Data Acquisition & Processing

Caption: LC-MS/MS workflow for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of fatty acids. However, it requires the hydrolysis of the acyl-CoA to its free fatty acid form, followed by derivatization to increase volatility.[6][7] This method provides detailed information about the fatty acid moiety but does not confirm the presence of the coenzyme A.

Experimental Protocol

a. Sample Preparation and Derivatization:

  • Hydrolysis: Hydrolyze the this compound sample to release the free 13-hydroxyoctadecanoic acid using a mild alkaline or acidic method.

  • Extraction: Extract the free fatty acid using an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Derivatization:

    • Esterification: Convert the carboxylic acid group to a methyl ester (FAME) using a reagent like BF3-methanol or methanolic HCl.[8]

    • Silylation: Convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6] This step is crucial for analyzing hydroxy fatty acids.

b. GC-MS Analysis:

  • Gas Chromatography (GC):

    • Column: A polar capillary column (e.g., DB-23 or similar cyanopropyl phase) is recommended for good separation of fatty acid methyl esters.[6]

    • Injector Temperature: Typically 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80-100 °C) and ramp up to a higher temperature (e.g., 250-280 °C) to elute the derivatized fatty acid.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Full scan to obtain the mass spectrum for identification, or Selected Ion Monitoring (SIM) for targeted quantification.

    • Mass Spectrum: The EI mass spectrum of the TMS-derivatized FAME will show characteristic fragments that can be used to determine the position of the hydroxyl group and confirm the structure of the fatty acid.

Quantitative Data Summary
ParameterTypical ValueReference
Limit of Detection (LOD)Low picogram range[9]
Precision (%CV)1-13%[9]

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Hydrolysis Hydrolysis of Acyl-CoA Extraction Fatty Acid Extraction Hydrolysis->Extraction Derivatization Esterification & Silylation Extraction->Derivatization GC GC Separation Derivatization->GC MS MS Detection (EI) GC->MS Data_Analysis Identification & Quantification MS->Data_Analysis Data Acquisition & Analysis

Caption: GC-MS workflow for the analysis of the fatty acid moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of molecules.[10][11] It provides detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of the complete structure of this compound.

Experimental Protocol

a. Sample Preparation:

  • Purify the this compound sample to a high degree to avoid interference from other molecules.

  • Dissolve the purified sample in a deuterated solvent (e.g., D₂O or a mixture of deuterated organic solvents).

  • Add a known amount of an internal standard (e.g., TSP) for chemical shift referencing and quantification.

b. NMR Analysis:

  • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for better resolution.

  • Experiments:

    • 1D ¹H NMR: Provides information on the number and type of protons in the molecule.

    • 1D ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.[11][12]

      • COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

Expected Data

The NMR spectra will provide a unique fingerprint of this compound. Key expected signals include:

  • ¹H NMR: Signals corresponding to the protons of the fatty acid chain (including the proton on the carbon bearing the hydroxyl group), and the characteristic protons of the coenzyme A moiety (adenine, ribose, and pantetheine).

  • ¹³C NMR: Signals for each carbon in the molecule, with the chemical shift of the carbon attached to the hydroxyl group being a key indicator.

  • 2D NMR: Correlation peaks that confirm the position of the hydroxyl group on the octadecanoyl chain and the thioester linkage to the coenzyme A.

Logical Relationship Diagram

NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Structure Definitive Structure of This compound COSY->Structure HSQC->Structure HMBC->Structure

Caption: NMR experiments for structural elucidation.

Enzymatic Assay

An enzymatic assay can serve as an orthogonal method to confirm that the synthesized or isolated compound is a biologically active acyl-CoA. This involves using an acyl-CoA synthetase that can convert 13-hydroxyoctadecanoic acid to its corresponding CoA ester.

Experimental Protocol
  • Reaction Mixture: Prepare a reaction mixture containing:

    • The purified enzyme (long-chain acyl-CoA synthetase).

    • 13-hydroxyoctadecanoic acid as the substrate.

    • Coenzyme A.

    • ATP and Mg²⁺.

    • A suitable buffer.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

  • Detection of Product Formation: Monitor the formation of this compound over time. This can be achieved by:

    • LC-MS/MS: Directly measuring the appearance of the product.

    • Coupled Spectrophotometric or Fluorometric Assay: Coupling the reaction to a secondary reaction that produces a colored or fluorescent product. For example, the produced acyl-CoA can be oxidized by an acyl-CoA oxidase, which generates hydrogen peroxide that can be detected with a suitable probe.[13][14] Commercially available kits can be adapted for this purpose.[15][16]

Expected Outcome

A time-dependent increase in the signal corresponding to this compound formation, which is dependent on the presence of the enzyme, substrate, and cofactors, provides strong evidence for the identity and biological activity of the compound.

Signaling Pathway Diagramdot

Enzymatic_Assay cluster_detection Detection Substrate 13-Hydroxyoctadecanoic Acid + CoA + ATP Enzyme Acyl-CoA Synthetase Substrate->Enzyme Product This compound + AMP + PPi Enzyme->Product AcylCoA_Oxidase Acyl-CoA Oxidase H2O2 H₂O₂ Probe Fluorometric Probe Signal Fluorescent Signal

References

In Vivo Validation of 13-Hydroxyoctadecanoyl-CoA's Role in Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the current understanding of 13-hydroxyoctadecanoyl-CoA (13-HOA-CoA) and its role in in vivo metabolism. While direct in vivo experimental data for 13-HOA-CoA is limited, this document synthesizes findings on its precursor, 13-hydroxyoctadecadienoic acid (13-HODE), to infer the potential metabolic functions of 13-HOA-CoA. The information presented is intended to serve as a foundational resource for researchers designing in vivo studies to validate the specific roles of 13-HOA-CoA.

Introduction to 13-HOA-CoA and its Metabolic Precursor

This compound (13-HOA-CoA) is the activated coenzyme A thioester of 13-hydroxyoctadecadienoic acid (13-HODE), a bioactive lipid mediator derived from linoleic acid. In cellular metabolism, the conversion of fatty acids to their acyl-CoA derivatives is a critical step for their participation in various metabolic pathways, including beta-oxidation for energy production and incorporation into complex lipids. Therefore, understanding the in vivo fate of 13-HODE is paramount to postulating the metabolic significance of 13-HOA-CoA.

Comparative Data on the In Vivo Bioavailability of 13-HODE

In vivo studies have focused on the absorption and tissue distribution of 13-HODE, providing insights into where its activated form, 13-HOA-CoA, is likely to be synthesized and exert its effects. The following table summarizes key quantitative findings from a study in rats.

ParameterIntravenous (IV) Injection of d4-13-HODEOral Gavage of d4-13-HODECitation
Plasma Half-life (Unesterified) 1 minute71 minutes (incorporated into esterified lipids)[1]
Time to Absorption N/AWithin 20 minutes[1]
Tissue Incorporation Liver, Visceral Adipose, HeartLiver, Visceral Adipose, Heart[1][2]
Brain Penetration Not detectedNot detected[1][2]

Hypothesized Metabolic Pathway of 13-HOA-CoA

The following diagram illustrates the proposed metabolic pathway, starting from the dietary intake of linoleic acid to the formation of 13-HOA-CoA and its potential downstream metabolic fates. This pathway is based on general principles of lipid metabolism, where acyl-CoA synthetases (ACSL) are responsible for the activation of fatty acids.

G cluster_ingestion Ingestion & Absorption cluster_activation Cellular Activation cluster_fates Potential Metabolic Fates Linoleic Acid Linoleic Acid 13-HODE 13-HODE Linoleic Acid->13-HODE Oxidation 13-HOA-CoA 13-HOA-CoA 13-HODE->13-HOA-CoA Acyl-CoA Synthetase (ACSL) Beta-oxidation Beta-oxidation 13-HOA-CoA->Beta-oxidation Complex Lipid Synthesis Complex Lipid Synthesis 13-HOA-CoA->Complex Lipid Synthesis Signaling Signaling 13-HOA-CoA->Signaling

Caption: Hypothesized metabolic pathway of 13-HOA-CoA.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of in vivo studies. The following protocols are based on the methodologies used in the cited studies for 13-HODE, which can be adapted for the investigation of 13-HOA-CoA.

Animal Model and Administration of Labeled Compounds
  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Housing: Animals should be individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Acclimatization: Allow for a period of acclimatization (e.g., one week) before the start of the experiment.

  • Labeled Compound: Deuterated 13-HODE (d4-13-HODE) can be used as a tracer.

  • Intravenous (IV) Administration:

    • Anesthetize the rats (e.g., with isoflurane).

    • Inject a solution of d4-13-HODE in a suitable vehicle (e.g., ethanol (B145695) diluted in saline) into the tail vein.

  • Oral Gavage Administration:

    • Administer a solution of d4-13-HODE in a carrier oil (e.g., corn oil) directly into the stomach using a gavage needle.

Sample Collection and Processing
  • Blood Collection: Collect blood samples at predetermined time points via tail vein or cardiac puncture into EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Tissue Collection: At the end of the experiment, euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue, heart, brain).

  • Sample Storage: Immediately freeze all plasma and tissue samples in liquid nitrogen and store at -80°C until analysis.

Lipid Extraction and Analysis
  • Lipid Extraction: Use a modified Bligh-Dyer method for the extraction of total lipids from plasma and tissue homogenates.

  • Solid-Phase Extraction: Further purify the lipid extracts using solid-phase extraction to separate lipid classes.

  • Mass Spectrometry Analysis: Quantify d4-13-HODE and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An internal standard should be used for accurate quantification.

Proposed Workflow for In Vivo Validation of 13-HOA-CoA

The following diagram outlines a logical workflow for a comprehensive in vivo study aimed at validating the metabolic role of 13-HOA-CoA.

G A Animal Model Selection (e.g., wild-type vs. metabolic disease model) B Administration of Labeled Precursor (e.g., 13C-13-HODE) A->B C Time-Course Sample Collection (Blood, Tissues) B->C D Metabolite Extraction C->D F Gene Expression Analysis (e.g., qPCR for metabolic enzymes) C->F E LC-MS/MS Analysis (Quantification of 13-HOA-CoA and downstream metabolites) D->E G Data Analysis & Interpretation E->G F->G H Pathway Modeling G->H

Caption: Proposed experimental workflow for 13-HOA-CoA validation.

Comparison with Other Acyl-CoAs in Metabolism

While direct comparative data for 13-HOA-CoA is unavailable, it is important to consider its potential roles in the context of other well-studied acyl-CoAs.

Acyl-CoAPrimary Metabolic RoleKey Regulatory Functions
Acetyl-CoA Central hub in metabolism; entry point to the Krebs cycle.Allosteric activator of pyruvate (B1213749) carboxylase; substrate for histone acetylation.
Malonyl-CoA Key molecule in fatty acid synthesis.Allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.
Palmitoyl-CoA A major product of fatty acid synthesis and a substrate for beta-oxidation and complex lipid synthesis.Can modulate ion channels and protein kinases; involved in protein acylation.
13-HOA-CoA (Hypothesized) Potential substrate for specialized beta-oxidation pathways or incorporation into unique lipid species.May have signaling roles related to inflammation or metabolic regulation, similar to its precursor 13-HODE.

Conclusion and Future Directions

The in vivo validation of this compound's role in metabolism is still in its nascent stages. Current research on its precursor, 13-HODE, suggests that 13-HOA-CoA is likely formed in peripheral tissues such as the liver, adipose tissue, and heart, where it may enter catabolic or anabolic pathways. Future research should focus on direct in vivo measurements of 13-HOA-CoA and its metabolic flux using stable isotope tracers. Furthermore, investigating the impact of elevated 13-HOA-CoA levels in animal models of metabolic diseases will be crucial to unravel its potential pathophysiological significance. The experimental frameworks and comparative data presented in this guide offer a solid foundation for initiating such investigations.

References

Comparative Analysis of 13-Hydroxyoctadecanoyl-CoA Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide will delve into the comparative activity of 13-HODE dehydrogenase in human and murine cell lines, provide detailed experimental protocols for its measurement, and illustrate the pertinent metabolic pathways.

Quantitative Comparison of 13-HODE Dehydrogenase Activity

The specific activity of 13-HODE dehydrogenase, which catalyzes the conversion of 13-HODE to 13-oxo-octadecadienoic acid, varies significantly across different cell types and species, reflecting distinct metabolic capacities. Below is a summary of the specific activity of this enzyme in well-characterized human and mouse cell lines.

Cell LineSpeciesCell TypeSpecific Activity (pmol/min/mg protein)
Caco-2HumanColon Adenocarcinoma200-400[1]
HT-29HumanColon AdenocarcinomaIncreases with differentiation[1]
Swiss 3T3MouseEmbryo Fibroblast0.6-2[1]

Table 1: Comparison of 13-HODE Dehydrogenase Specific Activity in Human and Mouse Cell Lines. The data indicates significantly higher enzymatic activity in differentiated human intestinal cells compared to undifferentiated mouse fibroblasts, suggesting a more active metabolic pathway for 13-HODE in the former.

Experimental Protocols

The following section details the methodologies employed for the determination of 13-HODE dehydrogenase activity, providing a framework for reproducible experimental design.

Measurement of 13-HODE Dehydrogenase Activity

This protocol is adapted from studies characterizing 13-HODE dehydrogenase in cultured cells and rat colonic tissue.[1][2]

1. Sample Preparation:

  • Cultured cells are harvested, washed with phosphate-buffered saline, and homogenized in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

  • Tissue samples are excised and immediately placed in ice-cold buffer, followed by homogenization.

  • The homogenate is then centrifuged to obtain the cytosolic fraction, which is used for the enzyme assay.

2. Enzyme Assay:

  • The reaction mixture contains the cytosolic extract, NAD+ as a cofactor, and the substrate, 13-hydroxyoctadecadienoic acid (13-HODE).

  • The reaction is initiated by the addition of the substrate.

  • The activity of 13-HODE dehydrogenase is determined by monitoring the formation of the product, 13-oxo-octadecadienoic acid.

3. Product Quantification:

  • The formation of 13-oxo-octadecadienoic acid can be measured spectrophotometrically by the increase in absorbance at 285 nm, which is characteristic of the 2,4-dienone chromophore of the product.[2]

  • Alternatively, the reaction can be stopped at specific time points, and the product can be extracted and quantified using High-Performance Liquid Chromatography (HPLC).[2]

4. Calculation of Specific Activity:

  • The protein concentration of the cytosolic extract is determined using a standard method (e.g., Bradford assay).

  • The specific activity is then calculated and expressed as picomoles of product formed per minute per milligram of protein (pmol/min/mg).

Signaling and Metabolic Pathways

The metabolism of linoleic acid to 13-HODE and its subsequent activation and degradation is a multi-step process involving several key enzymes. The following diagrams illustrate this pathway and a typical experimental workflow for its analysis.

metabolic_pathway cluster_synthesis Synthesis of 13-HODE cluster_activation_metabolism Activation and Metabolism Linoleic Acid Linoleic Acid 13(S)-HPODE 13(S)-HPODE Linoleic Acid->13(S)-HPODE 15-Lipoxygenase (15-LOX) 13(S)-HODE 13(S)-HODE 13(S)-HPODE->13(S)-HODE Peroxidases 13(S)-HODE-CoA 13(S)-HODE-CoA 13(S)-HODE->13(S)-HODE-CoA Acyl-CoA Synthetase 13-oxo-ODE 13-oxo-ODE 13(S)-HODE-CoA->13-oxo-ODE 13-HODE Dehydrogenase Beta-Oxidation Products Beta-Oxidation Products 13(S)-HODE-CoA->Beta-Oxidation Products Peroxisomal Beta-Oxidation

Metabolic pathway of 13-hydroxyoctadecanoyl-CoA.

experimental_workflow cluster_sample_prep Sample Preparation cluster_assay Enzyme Activity Assay Cell/Tissue Homogenization Cell/Tissue Homogenization Centrifugation Centrifugation Cell/Tissue Homogenization->Centrifugation Cytosolic Fraction Cytosolic Fraction Centrifugation->Cytosolic Fraction Reaction Incubation Reaction Incubation Cytosolic Fraction->Reaction Incubation Add Substrate & Cofactor Spectrophotometry/HPLC Spectrophotometry/HPLC Reaction Incubation->Spectrophotometry/HPLC Data Analysis Data Analysis Spectrophotometry/HPLC->Data Analysis

Workflow for 13-HODE dehydrogenase activity assay.

References

Safety Operating Guide

Navigating the Safe Disposal of 13-Hydroxyoctadecanoyl-CoA: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

In the dynamic environment of scientific research and drug development, the proper management and disposal of specialized biochemicals are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 13-hydroxyoctadecanoyl-CoA, a key intermediate in fatty acid metabolism. Adherence to these protocols is crucial for protecting personnel and minimizing environmental impact.

I. Understanding the Compound: Safety and Handling

Key Safety Information Summary:

ParameterInformationSource
Hazard Classification Not typically classified as hazardous, but full toxicological properties may not be known.[1][2]
Primary Routes of Exposure Inhalation, skin contact, eye contact.[1]
Potential Health Effects May cause irritation to skin, eyes, and respiratory system.[1]
Recommended PPE Safety glasses, lab coat, and standard laboratory gloves.[2][3]

II. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be straightforward and to ensure compliance with general laboratory safety standards and environmental regulations.

Experimental Protocol: Disposal of this compound

1. Waste Identification and Segregation:

  • Characterize the waste. Determine if the this compound is in a solid form, dissolved in a solvent, or part of a mixed chemical waste stream.
  • Segregate the waste at the point of generation. Do not mix this compound waste with incompatible materials.[4] If it is in a solvent, it should be segregated with other organic solvent waste, ensuring chemical compatibility.[5]

2. Container Selection and Labeling:

  • Select a waste container that is chemically compatible with this compound and any solvents.[4] For solid waste, a securely sealed plastic container is appropriate. For liquid waste, use a leak-proof container, preferably plastic, to avoid reactions.[5][6]
  • Label the container clearly with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the approximate quantity.[5][7]

3. Waste Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[4][6]
  • Ensure the storage area is well-ventilated and that the container is kept securely closed except when adding waste.[5][8]

4. Final Disposal:

  • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5]
  • Do not dispose of this compound down the drain or in the regular trash.[4][6]
  • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

5. Spill and Emergency Procedures:

  • In case of a spill, avoid generating dust if the material is solid.[3]
  • For small spills, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal.
  • For larger spills, evacuate the area and contact your institution's EHS for assistance.
  • Ensure adequate ventilation during cleanup.[1]

III. Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram has been created.

DisposalWorkflow start Start: Have this compound Waste identify 1. Identify Waste Form (Solid, Solution, or Mixture) start->identify segregate 2. Segregate Waste at Source identify->segregate container 3. Select & Label Compatible Waste Container segregate->container store 4. Store in Designated Satellite Accumulation Area container->store contact_ehs 5. Contact EHS for Pickup and Final Disposal store->contact_ehs spill Spill Occurs store->spill Potential Event end End: Waste Disposed Safely contact_ehs->end spill->contact_ehs No cleanup Follow Spill Cleanup Procedure spill->cleanup Yes cleanup->store

Disposal Workflow for this compound

References

Safeguarding Your Research: A Guide to Handling 13-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling 13-hydroxyoctadecanoyl-CoA, a risk-based approach to personal protective equipment is recommended. The following table summarizes the necessary PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid Form) Safety glasses with side shields or chemical splash goggles[1]Nitrile or latex glovesLaboratory coatRecommended if dust is generated (e.g., N95 respirator)
Solubilizing and Diluting (Liquid Form) Chemical splash goggles[1]Chemical-resistant gloves (e.g., nitrile)Laboratory coatWork in a well-ventilated area or chemical fume hood
Experimental Procedures Chemical splash gogglesChemical-resistant glovesLaboratory coatNot generally required unless aerosols are generated
Waste Disposal Chemical splash gogglesChemical-resistant glovesLaboratory coatNot generally required

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key steps from receiving to experimental use.

cluster_receiving Receiving and Storage cluster_preparation Preparation cluster_experiment Experimental Use cluster_cleanup Cleanup and Disposal receiving 1. Receiving storage 2. Storage receiving->storage Inspect container integrity weighing 3. Weighing storage->weighing Equilibrate to room temperature solubilization 4. Solubilization weighing->solubilization Use appropriate solvent experiment 5. Experimental Use solubilization->experiment incubation 6. Incubation/Reaction experiment->incubation decontamination 7. Decontamination incubation->decontamination disposal 8. Waste Disposal decontamination->disposal

Figure 1. Workflow for handling this compound.
Detailed Methodologies

1. Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the supplier's label is intact and legible.

2. Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1]. The recommended storage temperature should be confirmed from the product label or supplier information.

3. Weighing: If working with the solid form, weigh the required amount in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust particles. Use appropriate anti-static techniques.

4. Solubilization: Prepare solutions in a chemical fume hood. The choice of solvent will depend on the experimental requirements. For long-chain acyl-CoAs, mixtures of aqueous buffers and organic solvents like acetonitrile, isopropanol, and methanol (B129727) are often used for extraction and analysis[2][3].

5. Experimental Use: Handle all solutions containing this compound with care, avoiding contact with skin and eyes.

6. Incubation/Reaction: During incubation or reaction periods, ensure containers are properly sealed to prevent the release of any vapors or aerosols.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect unused solid this compound and any contaminated consumables (e.g., weigh boats, pipette tips) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated needles or other sharps should be disposed of in a designated sharps container.

2. Decontamination:

  • Glassware: Glassware that has been in contact with the compound should be decontaminated. While specific guidance for this compound is unavailable, a general procedure for thioester-containing compounds involves rinsing with a suitable solvent, followed by washing with a laboratory detergent. For compounds containing thiols, soaking in a bleach solution overnight is a recommended practice[4].

  • Work Surfaces: Clean any spills immediately. Decontaminate work surfaces with an appropriate cleaning agent.

3. Final Disposal:

  • All waste must be disposed of in accordance with local, state, and federal regulations[5]. Ensure that all waste containers are properly sealed and labeled before being collected by your institution's environmental health and safety department. Do not pour chemical waste down the drain[5].

By adhering to these safety and handling protocols, researchers can confidently work with this compound while maintaining a safe laboratory environment.

References

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